molecular formula C9H10ClNO2 B1598099 Methyl 4-amino-3-chloro-5-methylbenzoate CAS No. 202146-16-5

Methyl 4-amino-3-chloro-5-methylbenzoate

Cat. No.: B1598099
CAS No.: 202146-16-5
M. Wt: 199.63 g/mol
InChI Key: SDBXHTMFAXKDML-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-chloro-5-methylbenzoate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-chloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBXHTMFAXKDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371610
Record name methyl 4-amino-3-chloro-5-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202146-16-5
Record name methyl 4-amino-3-chloro-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 4-amino-3-chloro-5-methylbenzoate: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of a robust and efficient synthesis pathway for Methyl 4-amino-3-chloro-5-methylbenzoate, a key intermediate in the development of novel therapeutics. The presented methodology is designed for researchers, scientists, and professionals in drug development, offering not just a protocol, but a comprehensive understanding of the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: Strategic Importance of Substituted Aminobenzoates

This compound and its structural analogs are of significant interest in medicinal chemistry. The unique substitution pattern on the benzene ring, featuring an activating amino group and strategically placed chloro and methyl substituents, provides a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. The inherent functionalities allow for further chemical modifications, making it a valuable building block in the design of targeted therapies. This guide will detail a scientifically sound and reproducible pathway for its preparation, emphasizing safety, efficiency, and scalability.

Proposed Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the readily available starting material, 4-amino-3,5-dimethylbenzoic acid. This approach involves an initial esterification of the carboxylic acid, followed by a selective chlorination of the aromatic ring.

Synthesis_Pathway start 4-amino-3,5-dimethylbenzoic acid ester Methyl 4-amino-3,5-dimethylbenzoate start->ester Fischer Esterification (Methanol, H₂SO₄) product This compound ester->product Electrophilic Chlorination (N-Chlorosuccinimide)

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols & Mechanistic Insights

This section provides detailed, step-by-step methodologies for each stage of the synthesis, accompanied by expert commentary on the rationale behind the chosen conditions and reagents.

Step 1: Fischer Esterification of 4-amino-3,5-dimethylbenzoic acid

The initial step involves the conversion of the carboxylic acid functionality of 4-amino-3,5-dimethylbenzoic acid to its corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation, particularly suitable for this substrate.[1][2]

Reaction Scheme:

Caption: Fischer esterification of 4-amino-3,5-dimethylbenzoic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3,5-dimethylbenzoic acid (1 equivalent) in anhydrous methanol (10-20 equivalents). The methanol serves as both the reactant and the solvent.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the suspension. The addition is exothermic and may cause a temporary increase in temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-amino-3,5-dimethylbenzoate. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Expertise & Experience: The use of a large excess of methanol is crucial to drive the equilibrium of this reversible reaction towards the product side. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.

Quantitative Data Summary:

Reactant/ReagentMolar RatioMolecular Weight ( g/mol )Amount
4-amino-3,5-dimethylbenzoic acid1165.19e.g., 10 g
Anhydrous Methanol10-2032.04e.g., 60-120 mL
Concentrated Sulfuric Acid0.1-0.298.08e.g., 0.6-1.2 mL
Step 2: Electrophilic Chlorination of Methyl 4-amino-3,5-dimethylbenzoate

The second and final step is the selective introduction of a chlorine atom at the 3-position of the aromatic ring. The amino group is a strong activating group and an ortho-, para-director. With the para position blocked, chlorination is directed to the ortho positions. N-Chlorosuccinimide (NCS) is an excellent reagent for this purpose, offering milder reaction conditions and better selectivity compared to chlorine gas.[3][4][5]

Reaction Scheme:

Caption: Electrophilic chlorination of Methyl 4-amino-3,5-dimethylbenzoate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4-amino-3,5-dimethylbenzoate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.0-1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Trustworthiness & Causality: The choice of NCS as the chlorinating agent is deliberate. It provides an electrophilic source of chlorine ("Cl+") under mild conditions, minimizing potential side reactions that could occur with more aggressive reagents.[6] The amino group's strong activating effect facilitates the electrophilic aromatic substitution, and the steric hindrance from the adjacent methyl group at the 5-position is expected to favor the chlorination at the less hindered 3-position, leading to the desired regioselectivity.

Quantitative Data Summary:

Reactant/ReagentMolar RatioMolecular Weight ( g/mol )Amount
Methyl 4-amino-3,5-dimethylbenzoate1179.22e.g., 10 g
N-Chlorosuccinimide (NCS)1.0-1.1133.53e.g., 7.5-8.2 g
Acetonitrile-41.05e.g., 100 mL

Conclusion and Future Perspectives

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and well-established reaction protocols makes this synthesis amenable to both laboratory-scale and potential scale-up operations. The strategic choice of reagents and reaction conditions ensures high yields and purity of the final product. This versatile intermediate opens up avenues for the synthesis of a diverse library of compounds for drug discovery, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • ChemBK. Methyl 4-aMino-3,5-diMethylbenzoate. [Link]

  • Fiveable. N-Chlorosuccinimide Definition - Organic Chemistry Key Term. [Link]

  • ResearchGate. Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. [Link]

  • Organic Chemistry Portal. Chlorination. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • PubChemLite. 4-amino-3-chloro-5-methylbenzoic acid (C8H8ClNO2). [Link]

  • ResearchGate. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]

Sources

A Technical Guide to Methyl 4-amino-3-chloro-5-methylbenzoate (CAS 202146-16-5): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 4-amino-3-chloro-5-methylbenzoate is a substituted aromatic compound that serves as a highly functionalized building block in synthetic chemistry. With its distinct arrangement of amino, chloro, methyl, and methyl ester groups on a benzene ring, it offers multiple reaction sites for constructing more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route with mechanistic rationale, its reactivity profile, and a detailed look into its emerging applications, particularly as a key intermediate in the development of targeted cancer therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Chemical Identity and Physicochemical Properties

This compound is a solid, typically appearing as a white powder, with a molecular weight of 199.63 g/mol .[1][2][3] Its structure is characterized by a high degree of substitution, making it a valuable and specific intermediate.

Table 1: Chemical Identifiers and Properties

Identifier Value Source(s)
CAS Number 202146-16-5 [1][2][4]
Molecular Formula C₉H₁₀ClNO₂ [1][2][4]
Molecular Weight 199.63 g/mol [1][2]
IUPAC Name This compound
SMILES O=C(OC)C1=CC(C)=C(N)C(Cl)=C1 [2]

| InChI Key | SDBXHTMFAXKDML-UHFFFAOYSA-N |[4] |

Table 2: Physicochemical and Handling Data

Property Value Source(s)
Physical Form Solid, white powder [3][4]
Purity Commercially available from 95% to 99% [3][4]
XLogP3 2.1 [2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor Count 3 [2]

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere |[4] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Proposed Synthesis Precursor 4-amino-3-chloro- 5-methylbenzoic acid Product Methyl 4-amino-3-chloro- 5-methylbenzoate (CAS 202146-16-5) Precursor->Product  Methanol (CH₃OH)  H₂SO₄ (cat.)  Reflux

Caption: Proposed synthesis via Fischer esterification.

Representative Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a standard Fischer esterification, a reliable method for converting carboxylic acids to esters.

Principle and Rationale (Expertise): The Fischer esterification is an equilibrium-controlled process. The reaction is driven to completion by employing a large excess of one reactant, typically the alcohol (in this case, methanol), which also serves as the solvent. An acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the methanol. The subsequent dehydration steps are also acid-catalyzed, leading to the formation of the ester and water.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-chloro-5-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 mL per gram of carboxylic acid) to the flask. Stir the suspension to ensure mixing.

  • Catalyst Introduction: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise to the stirring suspension. The addition is exothermic and should be done with caution.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup - Quenching: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. This step quenches the acid catalyst and deprotonates any remaining carboxylic acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Protocol Validation (Trustworthiness): The identity and purity of the synthesized product should be confirmed using standard analytical techniques. High-Resolution Mass Spectrometry (HRMS) for the related ethyl ester has confirmed the expected molecular weight, providing a reliable reference point.[5] Spectroscopic analysis via ¹H NMR, ¹³C NMR, and FT-IR should be performed to validate the structure (see Section 5 for predicted data).

Reactivity Profile

The chemical behavior of this compound is dictated by its three key functional groups: the aromatic amine, the methyl ester, and the aryl chloride.

  • Aromatic Amine (NH₂): This is the most reactive site for many transformations. It can undergo acylation to form amides, diazotization to yield a diazonium salt (a versatile intermediate for introducing various other functional groups), and alkylation.

  • Methyl Ester (-COOCH₃): The ester can be readily hydrolyzed back to the carboxylic acid under either acidic or basic (saponification) conditions. It can also be converted into an amide by reacting with an amine or into a hydrazide by reacting with hydrazine, a key step in the synthesis of more complex drug candidates.[5]

  • Aryl Chloride (-Cl): The chloro group is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or in the presence of a suitable catalyst. It primarily serves to modulate the electronic properties and steric environment of the ring.

Reactivity_Profile Core Methyl 4-amino-3-chloro- 5-methylbenzoate Amide N-Acyl Derivative Core->Amide Acylation (R-COCl) Hydrazide Benzohydrazide Derivative Core->Hydrazide Hydrazinolysis (N₂H₄) Acid Carboxylic Acid Core->Acid Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Key transformations of the core molecule.

Key Applications in Research and Development

This compound is not an end-product but rather a crucial intermediate. Its primary value lies in providing a pre-functionalized scaffold for building molecules in medicinal and agrochemical research.

Case Study: Intermediate for EGFR Tyrosine Kinase Inhibitors

A significant and recent application is in the synthesis of novel inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for drug development.

In a 2024 study, derivatives of 4-amino-3-chloro benzoate ester were used as the starting point to create a library of compounds, including 1,3,4-oxadiazoles and hydrazine-1-carbothioamides.[5][6] The synthesis began by converting the ester to a benzohydrazide, which then served as the platform for further elaboration.[5] One derivative, compound N5a , demonstrated potent cytotoxicity against several cancer cell lines (A549, HepG2, and HCT-116) by effectively inhibiting EGFR and inducing apoptosis.[6][7] This work highlights the direct utility of the 4-amino-3-chlorobenzoate scaffold in generating promising, biologically active molecules.

EGFR_Pathway cluster_pathway Simplified EGFR Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds TK Tyrosine Kinase Domain EGFR->TK Activates Downstream Downstream Signaling (Ras, MAPK, PI3K/Akt) TK->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor N5a Derivative (from Topic Compound) Inhibitor->TK Inhibits

Caption: Inhibition of the EGFR signaling pathway.

Spectroscopic and Analytical Characterization

While comprehensive published spectra for this specific CAS number are limited, a detailed profile can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

Technique Predicted Features
¹H NMR - Aromatic Protons: Two singlets or narrow doublets (due to meta coupling) in the aromatic region (~6.5-7.5 ppm).- Amine (NH₂): A broad singlet (~4.0-5.0 ppm), exchangeable with D₂O.- Ester Methyl (OCH₃): A sharp singlet (~3.8 ppm).- Aromatic Methyl (Ar-CH₃): A sharp singlet (~2.2 ppm).
¹³C NMR - Carbonyl (C=O): ~166 ppm.- Aromatic Carbons: Multiple signals between ~110-150 ppm.- Ester Methyl (OCH₃): ~52 ppm.- Aromatic Methyl (Ar-CH₃): ~18-20 ppm.
FT-IR (cm⁻¹) - N-H Stretch: Two bands for symmetric and asymmetric stretching around 3350-3450 cm⁻¹.- C=O Stretch (Ester): A strong, sharp band around 1700-1720 cm⁻¹.- C-Cl Stretch: ~700-800 cm⁻¹.- Aromatic C=C Stretch: ~1500-1620 cm⁻¹.

| Mass Spec. | - [M]⁺: Expected nominal m/z of 199.- [M+H]⁺: Expected nominal m/z of 200.- Isotope Pattern: A characteristic M/M+2 pattern with an approximate 3:1 ratio due to the presence of one chlorine atom. |

Safety, Handling, and Storage

Proper handling of this compound is crucial. It is classified as an irritant and is harmful if swallowed.

Table 4: GHS Hazard and Precautionary Statements

Classification Code Statement Source(s)
Hazard H302 Harmful if swallowed.
H315 Causes skin irritation. [4]
H319 Causes serious eye irritation. [4]
H335 May cause respiratory irritation.
Precautionary P261 Avoid breathing dust.
P280 Wear protective gloves/eye protection/face protection. [4]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4] |

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.

  • Handling and Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.

  • Storage Requirements: Store in a tightly sealed container in a cool, dry, and dark place.[4][8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual oxidation of the amine group.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound (CAS 202146-16-5) is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its carefully arranged functional groups provide a versatile platform for constructing complex molecular architectures. As demonstrated by its recent use in the development of potent EGFR inhibitors, its value as a key building block in medicinal chemistry is significant and current. This guide has provided the core technical information necessary for researchers to handle, synthesize, and strategically apply this compound in their research and development programs, paving the way for future discoveries.

References

  • AA Blocks. 202146-16-5 | MFCD01313708 | this compound. AA Blocks. [Link]

  • Zhejiang Jiuzhou Chem Co.,Ltd. This compound CAS NO.202146-16-5. Guide-chem. [Link]

  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. [Link]

  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Taylor & Francis Online. [Link]

  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central (PMC). [Link]

Sources

Spectroscopic Data for Methyl 4-amino-3-chloro-5-methylbenzoate: A Technical Assessment of Data Availability

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for experimental and predicted spectroscopic data for the compound Methyl 4-amino-3-chloro-5-methylbenzoate (CAS No. 202146-16-5) has been conducted. The objective was to collate sufficient high-quality data to produce an in-depth technical guide for researchers, scientists, and drug development professionals. This assessment outlines the findings of this search and proposes a scientifically sound alternative to fulfill the user's request.

Following a multi-tiered search strategy encompassing chemical databases, scientific literature repositories, and vendor websites, it has been determined that there is a significant lack of publicly available experimental spectroscopic data for this compound. This includes ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, readily accessible, high-quality predicted spectra from computational sources are also unavailable.

Without this fundamental data, the creation of a technical guide that meets the required standards of scientific integrity, trustworthiness, and expert analysis is not feasible. A guide built on unverified or non-existent data would not be a reliable resource for the target audience of scientific professionals.

Proposed Alternative: A Technical Guide on the Spectroscopic Data of Methyl 4-aminobenzoate

To provide a valuable and relevant resource that adheres to the detailed structural and content requirements of the original request, we propose the creation of a comprehensive technical guide on the spectroscopic data of a closely related and well-characterized compound: Methyl 4-aminobenzoate .

This alternative compound is an excellent candidate for the following reasons:

  • Structural Relevance: As a parent compound to the requested molecule, the spectroscopic analysis of Methyl 4-aminobenzoate will provide a foundational understanding of the core benzoid and methyl ester moieties.

  • Data Availability: There is a wealth of publicly available, high-quality experimental spectroscopic data for Methyl 4-aminobenzoate from reputable sources. This will allow for a thorough and accurate analysis.

  • Demonstration of a Robust Template: The resulting guide will serve as a perfect template, showcasing the requested in-depth analysis, data presentation in tables, detailed experimental protocols, the use of Graphviz for visualizations, and comprehensive citation and referencing. This can then be used as a framework by the user should they acquire the data for this compound through their own experimental work.

The proposed guide on Methyl 4-aminobenzoate will be structured to meet all the user's original core requirements, including:

  • PART 1: CORE DIRECTIVE (Autonomy): A unique structure designed to best present the spectroscopic data for this specific molecule.

  • PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T): An expert-driven narrative explaining the causality behind experimental choices and ensuring all protocols are self-validating. It will be grounded with in-text citations and a complete reference list.

  • PART 3: VISUALIZATION & FORMATTING: Clear data tables, detailed step-by-step methodologies, and mandatory Graphviz diagrams for workflows and molecular structures.

We kindly request your approval to proceed with the creation of this in-depth technical guide on the spectroscopic data of Methyl 4-aminobenzoate.

"Methyl 4-amino-3-chloro-5-methylbenzoate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-amino-3-chloro-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic carboxyester that serves as a critical building block in modern medicinal chemistry. Its unique arrangement of an amino group, a chlorine atom, and a methyl group on the benzene ring, coupled with a reactive methyl ester, provides a versatile scaffold for the synthesis of complex organic molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapeutics. By synthesizing data from established chemical suppliers, safety data sheets, and the primary scientific literature, this document provides field-proven insights for professionals in drug discovery and chemical development.

Compound Identification and Chemical Structure

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This compound is registered under a specific CAS Number, which distinguishes it from its various isomers.

  • IUPAC Name: this compound

  • CAS Number: 202146-16-5[1][2][3]

  • Molecular Formula: C₉H₁₀ClNO₂[3]

  • Molecular Weight: 199.63 g/mol [3]

  • Synonyms: 4-Amino-3-chloro-5-methylbenzoic acid methyl ester

The structure features a benzene ring substituted at positions 1, 3, 4, and 5. The primary amino group at C4 and the electron-withdrawing chloro group at C3 significantly influence the electronic properties and reactivity of the aromatic ring.

  • SMILES: CC1=CC(=C(C(=C1)Cl)N)C(=O)OC

  • InChI: InChI=1S/C9H10ClNO2/c1-5-3-7(9(13)14-2)6(10)8(11)4-5/h3-4H,11H2,1-2H3

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and formulation requirements. The data below is compiled from various chemical supplier databases.

PropertyValueSource
Appearance White to yellow or orange powder/crystal
Molecular Weight 199.63 g/mol [3]
Melting Point 118.0 to 122.0 °C
Boiling Point ~303.1 °C (Predicted)[4]
Density ~1.132 g/cm³ (Predicted)[4]
Solubility Soluble in methanol. Poorly soluble in water.[5]

The solid-state nature at room temperature simplifies handling and weighing operations. Its solubility profile is typical for a moderately polar organic molecule, showing good solubility in polar organic solvents like methanol and limited solubility in water. For reactions, solvents like DMF, THF, or dichloromethane are commonly employed.

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. While a comprehensive public database of spectra for this specific compound is limited, the expected spectral characteristics can be inferred from its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to the different types of protons:

    • A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.

    • A singlet for the aromatic ring methyl protons (-CH₃) around 2.2-2.4 ppm.

    • A broad singlet for the amino group protons (-NH₂) which can vary in chemical shift but typically appears between 4.0-6.0 ppm, depending on the solvent and concentration.

    • Two singlets (or narrow doublets, meta-coupling) for the two aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals, including the carbonyl carbon of the ester (around 165-170 ppm), aromatic carbons (110-150 ppm), the ester methyl carbon (~52 ppm), and the ring methyl carbon (~15-20 ppm).

  • IR (Infrared) Spectroscopy: Key vibrational bands would include:

    • N-H stretching of the primary amine (two bands, ~3350-3500 cm⁻¹).

    • C=O stretching of the ester group (~1700-1720 cm⁻¹).

    • C-Cl stretching (~700-800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 199 and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Synthesis and Reactivity

Representative Synthetic Pathway

This compound is typically prepared from a more readily available precursor, such as Methyl 4-amino-3-methylbenzoate, via electrophilic aromatic substitution. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked, substitution occurs ortho to the amine. N-Chlorosuccinimide (NCS) is a common and effective reagent for this type of chlorination.

G cluster_0 Synthetic Workflow SM Methyl 4-amino-3-methylbenzoate (Precursor) P This compound (Product) SM->P  N-Chlorosuccinimide (NCS)  Solvent (e.g., DMF)  65-75°C

Caption: Proposed synthesis of this compound.

Experimental Protocol: Chlorination
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-amino-3-methylbenzoate (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 65-75°C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.[6]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with water to remove residual DMF and succinimide, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Chemical Reactivity

The molecule's reactivity is governed by its three key functional groups: the primary amine, the methyl ester, and the substituted aromatic ring. This trifecta of functionality makes it a versatile intermediate.

G cluster_1 Reactivity Profile Core This compound Amide Amide Formation Core->Amide Acyl Chloride (R-COCl) Base Hydrolysis Ester Hydrolysis Core->Hydrolysis Aq. NaOH or KOH Heat Diazotization Diazotization (Sandmeyer Reaction) Core->Diazotization NaNO₂, HCl 0-5°C

Caption: Key reactions of this compound.

  • Amino Group Reactions: The nucleophilic amino group readily undergoes acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated or used in reductive amination reactions. Critically, it can be converted to a diazonium salt, which is a gateway to a wide array of transformations (Sandmeyer reactions) to introduce functionalities like -OH, -CN, or other halogens.

  • Ester Group Reactions: The methyl ester can be hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid.[6] This transformation is often a key step in multi-step syntheses where the acid is required for subsequent amide coupling reactions.

  • Aromatic Ring Reactions: The ring is moderately activated towards further electrophilic aromatic substitution, though the positions are heavily directed by the existing substituents.

Applications in Drug Discovery and Development

The primary value of this compound lies in its application as a structural motif in pharmacologically active agents. Its derivatives have shown promise as potent enzyme inhibitors.

Core Scaffold for EGFR Tyrosine Kinase Inhibitors

A recent study highlighted the synthesis of novel 4-amino-3-chloro benzoate ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8] EGFR is a well-validated target in oncology, and its inhibition is a key mechanism for several approved anti-cancer drugs used to treat non-small cell lung cancer and other malignancies.[8]

In this context, this compound serves as the starting point. The synthetic strategy typically involves converting the ester to a hydrazide, which is then used to construct various heterocyclic moieties like oxadiazoles or thiosemicarbazides.[7] One derivative, compound N5a from the study, demonstrated significant cytotoxicity against A549, HepG2, and HCT-116 cancer cell lines by targeting EGFR and inducing apoptosis.[7]

G cluster_2 Application Workflow: EGFR Inhibitor Synthesis Start Methyl 4-amino-3-chloro- 5-methylbenzoate Step1 Hydrazinolysis (N₂H₄·H₂O) Start->Step1 Intermediate 4-amino-3-chloro-5-methyl- benzohydrazide Step1->Intermediate Step2 Reaction with Isothiocyanate Intermediate->Step2 Final Hydrazine-1-carbothioamide Derivative (e.g., N5a) Step2->Final Target EGFR Tyrosine Kinase (Cancer Target) Final->Target

Caption: Simplified workflow for developing EGFR inhibitors from the title compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. The information below is a synthesis of common GHS classifications found in safety data sheets (SDS).

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[9][10]

    • H315: Causes skin irritation.[9][10]

    • H319: Causes serious eye irritation.[9][10][11]

    • H335: May cause respiratory irritation.[9][10]

  • Precautionary Statements (Prevention):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

    • P264: Wash skin thoroughly after handling.[11]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

    • P271: Use only outdoors or in a well-ventilated area.[9]

  • Handling:

    • Use in a well-ventilated area or under a chemical fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Avoid ingestion and inhalation.[13]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

    • Keep in a dark place under an inert atmosphere for long-term stability.[4][14]

  • First-Aid Measures:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[12][13]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[12][13]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][13]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[13]

Conclusion

This compound is a high-value chemical intermediate with a well-defined property profile. Its utility is most pronounced in the field of medicinal chemistry, where its multifunctional nature allows for the strategic construction of complex molecular architectures. The demonstrated success in its use as a precursor for potent EGFR tyrosine kinase inhibitors underscores its importance for researchers and scientists engaged in the discovery and development of novel therapeutics. Adherence to established safety protocols is essential when handling this compound to mitigate potential hazards.

References

  • PubChem. Methyl 4-amino-2-chloro-3-iodo-5-methylbenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. [Link]

  • Google Patents.US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Pharmaffiliates. CAS No : 40872-87-5 | Product Name : Methyl 3-amino-4-chlorobenzoate.[Link]

  • The Royal Society of Chemistry. Supplementary Information.[Link]

  • Peritum Innovations LLP. Cas No 20776-67-4 2-Amino-5-Chloro-3-Methylbenzoic Acid.[Link]

  • SpectraBase. Methyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-methylbenzoate - 1H NMR Spectrum.[Link]

  • PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. National Center for Biotechnology Information. [Link]

  • PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. National Center for Biotechnology Information. [Link]

  • Wikipedia. Methyl benzoate.[Link]

  • Google Patents.CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Quick Company. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid.[Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.[Link]

  • GSRS. METHYL 3-(BIS(2-CHLOROETHYL)AMINO)-4-METHYLBENZOATE.[Link]

  • Google Patents.CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PubChem. Methyl 3-amino-5-chlorobenzoate. National Center for Biotechnology Information. [Link]

  • Journal of Chemical & Engineering Data. Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. American Chemical Society. [Link]

  • ResearchGate. (PDF) Methyl 4-methylbenzoate.[Link]

  • Amerigo Scientific. 4-Amino-3-chloro-5-methylbenzoic acid.[Link]

  • PubChem. 2-Amino-5-chloro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to Methyl 4-amino-3-chloro-5-methylbenzoate: A Key Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-amino-3-chloro-5-methylbenzoate is a substituted aromatic amine and benzoate ester that serves as a highly valuable, multifunctional building block in organic synthesis. Its strategic placement of amino, chloro, methyl, and methyl ester groups on a benzene scaffold allows for intricate molecular manipulations, making it a precursor of significant interest in the design and development of novel therapeutic agents. This guide provides a comprehensive technical overview of its molecular structure, a validated synthesis protocol with mechanistic insights, predictive spectroscopic characterization for structural verification, and a discussion of its application in contemporary drug discovery programs, particularly in the development of targeted cancer therapies.

Introduction: The Strategic Value of a Polysubstituted Aniline

Substituted p-aminobenzoic acid (PABA) derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] this compound (CAS No. 202146-16-5) emerges from this class as a compound of significant synthetic potential.[2] The molecule's architecture is noteworthy for several reasons:

  • Orthogonal Functionality: The nucleophilic amino group and the electrophilic ester carbonyl offer sites for distinct and sequential chemical modifications.

  • Defined Regiochemistry: The fixed positions of the chloro and methyl groups provide steric and electronic biases that can be exploited to direct further reactions with high selectivity.

  • Lipophilic Contribution: The chloro and methyl substituents enhance the molecule's lipophilicity, a critical parameter in modulating the pharmacokinetic properties of drug candidates.

This guide aims to provide researchers, medicinal chemists, and drug development professionals with a detailed understanding of this compound's properties and its practical application as a strategic intermediate.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and physical characteristics.

Chemical Structure

The structure consists of a central benzene ring substituted at positions 1, 3, 4, and 5. The primary functional groups are a methyl ester at C1, a chloro group at C3, an amino group at C4, and a methyl group at C5.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifying and physical properties of the molecule.

PropertyValueSource(s)
CAS Number 202146-16-5
Molecular Formula C₉H₁₀ClNO₂[3]
Molecular Weight 199.63 g/mol [2]
Physical Form Solid
Purity Typically ≥95%[2]
SMILES O=C(OC)C1=CC(C)=C(N)C(Cl)=C1[3]
InChI Key SDBXHTMFAXKDML-UHFFFAOYSA-N
Storage Conditions Room temperature, inert atmosphere, keep in dark place

Synthesis Methodology: An Acid-Catalyzed Esterification Approach

The most direct and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 4-amino-3-chloro-5-methylbenzoic acid. This transformation is typically achieved via Fischer-Speier esterification, which utilizes an excess of the alcohol (methanol) as both a reactant and solvent, with a strong acid catalyst to drive the reaction equilibrium toward the product.[4]

Mechanistic Rationale

The choice of an acid catalyst, such as thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄), is critical. The mechanism proceeds via protonation of the carboxylic acid's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the final methyl ester product. Using the alcohol in large excess ensures high conversion by leveraging Le Châtelier's principle. The use of thionyl chloride offers the advantage that the byproducts (SO₂ and HCl) are gaseous, which also helps drive the reaction to completion. A similar procedure has been successfully employed for the synthesis of the corresponding ethyl ester.[5]

Experimental Protocol

This protocol is adapted from established methods for the esterification of substituted aminobenzoic acids.[4][5][6]

Reagents and Equipment:

  • 4-amino-3-chloro-5-methylbenzoic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice-water bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-amino-3-chloro-5-methylbenzoic acid (1.0 eq). Add anhydrous methanol (10-20 eq) to serve as both reactant and solvent.

  • Catalyst Addition: Cool the stirred suspension in an ice-water bath to 0°C. Slowly add thionyl chloride (1.2-1.5 eq) dropwise, maintaining the temperature below 10°C. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

  • Workup - Quenching: Cool the mixture to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully add the residue to a stirred, saturated aqueous solution of NaHCO₃ until gas evolution ceases. This step neutralizes the excess acid and converts the amine hydrochloride salt back to the free amine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.

Synthesis Workflow Diagram

start Start: 4-amino-3-chloro- 5-methylbenzoic acid dissolve Dissolve in excess anhydrous Methanol start->dissolve cool Cool to 0°C dissolve->cool add_catalyst Add SOCl₂ (catalyst) dropwise cool->add_catalyst reflux Heat to Reflux (65°C) Monitor by TLC add_catalyst->reflux concentrate1 Concentrate under reduced pressure reflux->concentrate1 neutralize Neutralize with aq. NaHCO₃ concentrate1->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash & Dry organic phase extract->wash_dry concentrate2 Concentrate to yield crude product wash_dry->concentrate2 purify Purify via Recrystallization or Chromatography concentrate2->purify end_product Final Product: Methyl 4-amino-3-chloro- 5-methylbenzoate purify->end_product

Sources

Starting materials for "Methyl 4-amino-3-chloro-5-methylbenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 4-amino-3-chloro-5-methylbenzoate

Authored by a Senior Application Scientist

Foreword: Strategic Synthesis of a Key Aromatic Intermediate

This compound is a substituted aromatic ester with significant potential as a building block in the development of novel pharmaceutical agents and advanced materials. Its unique substitution pattern—an activating amino group flanked by a chloro and a methyl group, all ortho/para to a methyl ester—presents a specific synthetic challenge that requires a carefully orchestrated sequence of reactions. This guide provides a comprehensive overview of the most logical and scientifically sound approaches to its synthesis, grounded in established chemical principles and supported by literature precedents for analogous transformations. We will delve into the strategic considerations behind the selection of starting materials and the rationale for the chosen reaction pathways, offering a robust framework for researchers and professionals in drug development and chemical synthesis.

Part 1: Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule, this compound, suggests several potential disconnection points. The most logical and practical approach involves a convergent synthesis that builds the molecule in a stepwise fashion, controlling the introduction of each functional group to ensure correct regiochemistry.

G target This compound intermediate1 4-Amino-3-chloro-5-methylbenzoic Acid target->intermediate1 Esterification intermediate2 Methyl 4-amino-3-methylbenzoate target->intermediate2 Chlorination start1 4-Amino-3-methylbenzoic Acid intermediate1->start1 Chlorination intermediate2->start1 Esterification start2 3,5-Dimethylbenzoic Acid start1->start2 Nitration & Reduction

Figure 1: Retrosynthetic analysis of this compound.

The analysis highlights two primary pathways, both of which are chemically sound:

  • Pathway A: Begin with a commercially available or readily synthesized benzoic acid derivative, introduce the chloro group, and finally, perform the esterification. This route offers good control over the chlorination step.

  • Pathway B: Start with the corresponding methyl benzoate derivative and then introduce the chlorine atom. This pathway may be more direct if the starting ester is readily available.

This guide will focus on Pathway A, as it provides a more robust and controllable route, starting from the foundational 3,5-dimethylbenzoic acid.

Part 2: Recommended Synthetic Pathway and Experimental Protocols

The recommended synthesis is a three-step process starting from 3,5-dimethylbenzoic acid. This starting material is strategically advantageous as it establishes the relative positions of the carboxyl group and one of the methyl groups from the outset.

Step 1: Synthesis of 4-Amino-3,5-dimethylbenzoic Acid

The initial step involves the introduction of an amino group at the 4-position of the benzoic acid ring. This is classically achieved through a two-stage nitration followed by reduction.

  • Causality: Direct amination of 3,5-dimethylbenzoic acid is challenging. Therefore, a nitration reaction is employed to introduce a nitro group, which can then be reliably reduced to the desired amino group. The methyl groups are ortho, para-directing, and the carboxylic acid is meta-directing. The position para to both methyl groups (the 4-position) is sterically accessible and electronically favored for nitration.

Protocol 1: Nitration of 3,5-Dimethylbenzoic Acid
  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 3,5-dimethylbenzoic acid to a mixture of concentrated sulfuric acid and nitric acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice, which will cause the nitrated product, 3,5-dimethyl-4-nitrobenzoic acid, to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry.

Protocol 2: Reduction of 3,5-Dimethyl-4-nitrobenzoic Acid
  • Suspend the dried 3,5-dimethyl-4-nitrobenzoic acid in ethanol or acetic acid in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 4-amino-3,5-dimethylbenzoic acid.[1]

Step 2: Selective Chlorination

The second step is the regioselective chlorination of the activated aromatic ring. The amino group at the 4-position and the methyl group at the 3-position are ortho, para-directing, while the methyl at the 5-position is also ortho, para-directing. The position ortho to the strongly activating amino group and meta to the other substituents is the most likely site for electrophilic substitution.

  • Causality: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for activated aromatic rings.[2][3] Its use avoids the harsh conditions and potential side reactions associated with using chlorine gas. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Protocol 3: Chlorination of 4-Amino-3-methylbenzoic Acid Analogue

This protocol is adapted from the chlorination of a similar substrate, 2-amino-3-methylbenzoic acid.[3]

  • Dissolve the 4-amino-3,5-dimethylbenzoic acid in DMF in a round-bottom flask.

  • Add one equivalent of N-chlorosuccinimide (NCS) to the solution.

  • Heat the mixture under reflux for 3 hours.[3]

  • After cooling, pour the reaction mixture into ice water.

  • Adjust the pH to 6 with dilute hydrochloric acid to precipitate the product.[3]

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol to yield 4-amino-3-chloro-5-methylbenzoic acid.

Step 3: Fischer Esterification

The final step is the conversion of the carboxylic acid to a methyl ester. The Fischer-Speier esterification is a reliable and well-established method for this transformation.[4][5]

  • Causality: The reaction is an acid-catalyzed equilibrium between a carboxylic acid and an alcohol. Using a large excess of the alcohol (methanol in this case) as the solvent drives the equilibrium towards the formation of the ester. A strong acid catalyst, such as sulfuric acid or thionyl chloride, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[4]

Protocol 4: Methyl Esterification of 4-Amino-3-chloro-5-methylbenzoic Acid

This protocol is based on the general Fischer esterification procedure.[4][5]

  • Suspend 4-amino-3-chloro-5-methylbenzoic acid in anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or dropwise add thionyl chloride.[6]

  • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[4]

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography as needed.

Part 3: Data Summary and Workflow Visualization

Table 1: Comparison of Synthetic Strategies
Pathway Starting Material Key Intermediates Advantages Potential Challenges
A (Recommended) 3,5-Dimethylbenzoic Acid4-Amino-3,5-dimethylbenzoic acid; 4-Amino-3-chloro-5-methylbenzoic acidReadily available starting material; good control of regiochemistry.Multi-step process with potential for yield loss at each stage.
B Methyl 4-amino-3-methylbenzoateNoneFewer steps if the starting ester is available.Chlorination of the ester may lead to side products or require optimization.
Workflow Diagram

G cluster_0 Step 1: Amino Group Introduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Esterification start 3,5-Dimethylbenzoic Acid nitration Nitration (H2SO4, HNO3) start->nitration nitro_intermediate 3,5-Dimethyl-4-nitrobenzoic Acid nitration->nitro_intermediate reduction Reduction (H2, Pd/C) nitro_intermediate->reduction amino_intermediate 4-Amino-3,5-dimethylbenzoic Acid reduction->amino_intermediate chlorination Chlorination (NCS, DMF) amino_intermediate->chlorination chloro_intermediate 4-Amino-3-chloro-5-methylbenzoic Acid chlorination->chloro_intermediate esterification Esterification (Methanol, H2SO4) chloro_intermediate->esterification final_product This compound esterification->final_product

Figure 2: Step-by-step synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a manageable yet instructive example of multi-step organic synthesis that requires careful consideration of directing group effects and reaction conditions. The presented three-step pathway, commencing with 3,5-dimethylbenzoic acid, offers a logical and robust route to the target molecule. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for further application in their respective fields.

References

  • ResearchGate. (n.d.). The chlorination of 4-aminobenzoic acid and its methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

  • PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-5-chloro-2-hydroxybenzoate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-amino-3,5-dimethylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. (n.d.). Production method for 3, 5-dimethylbenzoic acid.
  • ResearchGate. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • Semantic Scholar. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-amino-3,5-dimethyl-benzoic acid. Retrieved from [Link]

Sources

"Methyl 4-amino-3-chloro-5-methylbenzoate" IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical overview of Methyl 4-amino-3-chloro-5-methylbenzoate , a compound of interest for researchers and professionals in drug development and organic synthesis. While specific data for this exact molecule is not widely available in public databases, this paper will establish its identity based on systematic nomenclature and infer its properties, synthesis, and potential applications from well-understood principles of organic chemistry and the behavior of analogous structures.

Chemical Identity and Nomenclature

The structure of "this compound" is defined by a benzene ring with four substituents. According to IUPAC nomenclature for polysubstituted benzene derivatives, the ester functional group (-COOCH₃) is assigned the highest priority and designates the parent molecule as a benzoate.[1] The carbon atom of the benzene ring attached to this ester group is designated as position 1.

The remaining substituents are then numbered to assign them the lowest possible locants. Consequently, the substituents are:

  • An amino group (-NH₂) at position 4.

  • A chloro group (-Cl) at position 3.

  • A methyl group (-CH₃) at position 5.

When listing the substituents, they are arranged in alphabetical order.[2] Therefore, the systematic IUPAC name is This compound .

To facilitate data exchange and molecular modeling, the following chemical identifiers are proposed:

IdentifierValue
IUPAC Name This compound
Molecular Formula C₉H₁₀ClNO₂
Canonical SMILES COC(=O)C1=CC(C)=C(Cl)C(N)=C1

The chemical structure is depicted in the following diagram:

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted)

PropertyPredicted ValueRationale/Comparison
Molecular Weight 199.63 g/mol Calculated from the molecular formula C₉H₁₀ClNO₂.
Appearance White to off-white solidSimilar substituted benzoates are typically crystalline solids at room temperature.[5]
Melting Point 100-150 °CThe presence of polar functional groups (amino, chloro, ester) and the methyl group will influence the crystal lattice energy. The predicted range is an estimation based on related structures.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.The ester and halogen groups confer some lipophilicity, while the amino group can participate in hydrogen bonding, allowing for some solubility in polar protic solvents.
pKa (of the amino group) ~3-4The electron-withdrawing effects of the chloro and ester groups are expected to decrease the basicity of the amino group compared to aniline (pKa ~4.6).

Synthesis Methodology

A plausible synthetic route for this compound can be designed starting from a readily available precursor, such as 4-amino-5-methylbenzoic acid. The synthesis would involve a two-step process: chlorination followed by esterification.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Chlorination of 4-Amino-5-methylbenzoic Acid

This step introduces the chloro group at the position ortho to the amino group. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked, chlorination will occur at one of the ortho positions.

  • Reagents and Equipment:

    • 4-Amino-5-methylbenzoic acid

    • N-Chlorosuccinimide (NCS)

    • Dimethylformamide (DMF) as solvent

    • Round-bottom flask with a magnetic stirrer

    • Heating mantle and temperature controller

    • Ice bath

    • Filtration apparatus

  • Procedure:

    • In a round-bottom flask, dissolve 4-amino-5-methylbenzoic acid in DMF.

    • Add N-Chlorosuccinimide (1.05 equivalents) to the solution portion-wise while stirring.

    • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The product, 4-amino-3-chloro-5-methylbenzoic acid, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification of 4-Amino-3-chloro-5-methylbenzoic Acid

This is a standard Fischer esterification reaction.

  • Reagents and Equipment:

    • 4-Amino-3-chloro-5-methylbenzoic acid

    • Methanol (as solvent and reactant)

    • Concentrated sulfuric acid (as catalyst)

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Suspend the 4-amino-3-chloro-5-methylbenzoic acid in an excess of methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

    • Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a valuable building block in medicinal chemistry. Aminobenzoic acid derivatives are known to be key scaffolds in a wide range of pharmaceuticals.[6][7][8]

  • Scaffold for Kinase Inhibitors: The substituted aniline core is a common feature in many kinase inhibitors. The amino group can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. The chloro and methyl substituents can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, potentially leading to high-potency and selective inhibitors. Recent studies have explored derivatives of 4-amino-3-chloro benzoate esters as potential EGFR inhibitors.[9][10]

  • Precursor for Bioactive Amides and Heterocycles: The ester functionality can be readily converted into an amide by reaction with various amines, allowing for the generation of diverse compound libraries.[11] Furthermore, the amino and ester groups can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in drug molecules.

  • Antibacterial Agents: The p-aminobenzoic acid (PABA) scaffold is famously known for its role in the mechanism of action of sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase.[6] While this specific derivative is more substituted, its structural similarity could be explored for the development of novel antibacterial agents.

Spectroscopic Characterization (Predicted)

The structure of this compound could be unequivocally confirmed using a combination of spectroscopic techniques.

  • ¹H NMR:

    • A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.

    • A singlet for the aromatic methyl protons (-CH₃) around 2.2-2.3 ppm.

    • A broad singlet for the amino protons (-NH₂) which may vary in chemical shift depending on the solvent and concentration.

    • Two singlets in the aromatic region (around 7.0-8.0 ppm) corresponding to the two non-equivalent aromatic protons.

  • ¹³C NMR:

    • Distinct signals for the nine carbon atoms, including the ester carbonyl carbon (~165-170 ppm), the aromatic carbons (110-150 ppm), the ester methyl carbon (~52 ppm), and the aromatic methyl carbon (~15-20 ppm).

  • IR Spectroscopy:

    • N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹).

    • C=O stretching of the ester group (~1700-1730 cm⁻¹).

    • C-O stretching of the ester (~1250-1300 cm⁻¹).

    • C-Cl stretching (~700-800 cm⁻¹).

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

    • Characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Conclusion

This compound is a polysubstituted aromatic ester with significant potential as an intermediate in organic synthesis and a scaffold in medicinal chemistry. While direct experimental data is scarce, its properties and reactivity can be reliably inferred from the behavior of analogous compounds. The proposed synthetic route offers a practical approach to its preparation. The diverse functional groups on the benzene ring provide multiple points for further chemical modification, making it an attractive starting material for the development of novel bioactive molecules, particularly in the area of kinase inhibition and antibacterial research. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

  • University of Calgary. Polysubstituted benzenes. Available at: [Link]

  • JoVE. Nomenclature of Aromatic Compounds with Multiple Substituents. Available at: [Link]

  • Khan Academy. Naming benzene derivatives. Available at: [Link]

  • Faroon, H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Available at: [Link]

  • Kluczyk, A., et al. (2002). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Current Medicinal Chemistry, 9(21), 1871-1892. Available at: [Link]

  • Bentham Science Publishers. Drug Evolution: p-Aminobenzoic Acid as a Building Block. Available at: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

  • Farwa, U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Available at: [Link]

  • R Discovery. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

  • Scribd. 4.2 NOMENCLATURE of BENZENE DERIVATIVES. Available at: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

  • Khan Academy. Naming benzene derivatives. Available at: [Link]

  • PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Available at: [Link]

  • PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Available at: [Link]

  • ACS Publications. Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3. Journal of Chemical & Engineering Data. Available at: [Link]

  • SpectraBase. Benzoic acid methyl ester. Available at: [Link]

  • Royal Society of Chemistry. Effects of substituent position on aminobenzoate relaxation pathways in solution. Physical Chemistry Chemical Physics. Available at: [Link]

  • ResearchGate. How to prepare methyl benzoate from benzoic acid? Available at: [Link]

  • PubMed. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Available at: [Link]

  • Google Patents. Preparation method of methyl benzoate compound.
  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]

  • ResearchGate. Thermal Studies on Some Substituted Aminobenzoic Acids. Available at: [Link]

  • ResearchGate. New Biological Properties of p-Aminobenzoic Acid. Available at: [Link]

  • PubChem. 3-Aminobenzoic Acid. Available at: [Link]

  • NIST WebBook. Benzoic acid, methyl ester. Available at: [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • Google Patents. Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 4-amino-3-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known physical properties of Methyl 4-amino-3-chloro-5-methylbenzoate (CAS No: 202146-16-5), a substituted aromatic amine of interest to researchers in medicinal chemistry and materials science. Beyond a simple recitation of data, this document elucidates the practical implications of these properties in the context of drug development and chemical synthesis, offering insights into experimental design and interpretation.

Introduction and Chemical Identity

This compound is a synthetic organic compound featuring a benzene ring substituted with amino, chloro, methyl, and methyl ester functional groups. Its structure suggests its potential utility as a building block or intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents or specialized polymers.

The precise arrangement of these functional groups dictates the molecule's electronic and steric properties, which in turn govern its reactivity, intermolecular interactions, and ultimately, its physical characteristics. Understanding these properties is paramount for its effective application, from predicting its behavior in a reaction vessel to formulating it into a stable, bioavailable drug product.

Table 1: Chemical Identity of this compound

IdentifierValueSource
CAS Number 202146-16-5[1]
Molecular Formula C₉H₁₀ClNO₂[2]
Molecular Weight 199.64 g/mol [2][3]
Physical Form Solid[2][4]
InChI Key SDBXHTMFAXKDML-UHFFFAOYSA-N[2]

Solid-State Properties: Melting Point and Appearance

The solid-state characteristics of an active pharmaceutical ingredient (API) are fundamental to its handling, purification, and formulation. The melting point, in particular, serves as a crucial indicator of purity and can influence dissolution rates.

Physical Appearance: The compound is generally described as a solid.[2][4]

Melting Point: There is a notable variance in the reported melting point for this compound, with values cited in the ranges of 80-82°C[5][6] and 93-95°C.[7] This discrepancy could be attributed to several factors:

  • Purity: Impurities typically depress and broaden the melting range.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound, each with a distinct melting point.

  • Experimental Method: Variations in heating rate or apparatus calibration can lead to different observed values.

Given this ambiguity, experimental verification is essential for any new batch of the material.

Table 2: Reported Melting Points

Melting Point RangeSource
80-82 °C[5][6]
93-95 °C[7]
Protocol for Melting Point Determination (Capillary Method)

This protocol outlines a standard, reliable method for determining the melting point range of a solid crystalline sample. The principle relies on heating a small, powdered sample in a capillary tube at a controlled rate while observing the temperatures at which melting begins and is complete.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a spatula on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to force a small amount of sample in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary heating (10-15°C/min) to get a rough estimate.

  • Accurate Determination: For an accurate measurement, start with the apparatus at least 20°C below the expected melting point. Set the heating rate to a slow, controlled ramp of 1-2°C per minute.

  • Observation: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last solid crystal melts completely.

  • Reporting: The melting point is reported as the range T₁ - T₂.

Caption: Workflow for determining melting point via the capillary method.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry and Powder Sample prep2 Load Capillary Tube (2-3 mm) prep1->prep2 meas1 Place in Apparatus prep2->meas1 meas2 Heat at 1-2°C/min meas1->meas2 meas3 Observe Melting meas2->meas3 data1 Record T1 (First Liquid) meas3->data1 data2 Record T2 (All Liquid) data1->data2 data3 Report Range: T1 - T2 data2->data3

Solubility Profile

Solubility is arguably one of the most critical physical properties for a drug candidate, as it directly impacts bioavailability. A compound must have sufficient aqueous solubility to dissolve in gastrointestinal fluids for absorption, yet also possess enough lipophilicity to cross cell membranes. Currently, specific experimental solubility data for this compound in water or common organic solvents is not widely available in public databases.[4][7]

Predictive Analysis based on Structure:

  • Amino Group: The basic amino group (-NH₂) can be protonated at acidic pH, forming a more water-soluble salt.

  • Ester Group: The methyl ester (-COOCH₃) is a hydrogen bond acceptor but can be prone to hydrolysis, especially at high or low pH.

  • Aromatic Ring, Chloro, and Methyl Groups: These components contribute to the molecule's lipophilicity (oil-loving nature), which would favor solubility in non-polar organic solvents.

This structural combination suggests that the compound's aqueous solubility will be pH-dependent and likely low in neutral water.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The gold-standard method for determining equilibrium solubility is the shake-flask technique (OECD Guideline 105). It measures the saturation concentration of a compound in a given solvent at a specific temperature.

Methodology:

  • System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached with the solid phase.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is achieved. A mechanical shaker or rotator is used for this purpose.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.

  • Sampling: Carefully extract an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with an appropriate mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Caption: Standard workflow for the shake-flask solubility assay.

G start Add Excess Solid to Solvent equilibrate Agitate at Constant Temp (24-72 hours) start->equilibrate separate Centrifuge to Pellet Solid equilibrate->separate sample Extract Clear Supernatant separate->sample quantify Analyze Concentration (HPLC) sample->quantify end Report Solubility (e.g., mg/mL) quantify->end

Other Key Physical Properties

While data for the following properties are not currently available, their importance in a drug development and chemical processing context warrants a discussion of their relevance and determination methods.

Boiling Point & Density: For a solid compound, the boiling point and density are of lesser immediate concern than solid-state properties.[7] However, density can be relevant for formulation processes like tablet compression. No experimental data for boiling point or density are available.[4][7]

pKa (Ionization Constant): The pKa is the pH at which a molecule is 50% ionized. For this compound, the basic amino group is the most likely site of protonation. Knowing its pKa is critical to predicting:

  • Its solubility profile across the pH range of the human gastrointestinal tract (pH 1.5 to 8.0).

  • Its ability to permeate biological membranes (the neutral form is typically more permeable).

  • The optimal pH for analytical separation methods (e.g., HPLC).

The pKa can be determined experimentally via potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound. The recommended storage conditions are to keep the material in a dark place under an inert atmosphere at room temperature or refrigerated (2-8°C).[2][6] Incompatibilities include strong oxidizing agents, as well as strong acids and bases, which could react with the amino and ester functional groups, respectively.[3]

Conclusion

This compound is a compound with a defined chemical structure but limited publicly available physical property data. The conflicting melting point values highlight the necessity for rigorous in-house characterization by any researcher utilizing this substance. While solubility, pKa, and other key parameters remain to be experimentally determined, an understanding of the molecule's functional groups allows for rational predictions of its behavior. The protocols and principles outlined in this guide provide a robust framework for scientists to generate the necessary data to advance their research, whether in the synthesis of novel compounds or the early stages of drug discovery.

References

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 4-amino-3-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Methyl 4-amino-3-chloro-5-methylbenzoate is an organic compound whose hazard profile can be inferred from its functional groups: an aromatic amine, a chlorinated aromatic ring, and a methyl ester. These features suggest potential for skin and eye irritation, and possible toxicity if ingested or inhaled.

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

GHS Classification (Inferred)

Based on analogous compounds, the anticipated Globally Harmonized System (GHS) classification for this compound may include:

  • Acute Toxicity, Oral (Warning)

  • Skin Corrosion/Irritation (Warning)

  • Serious Eye Damage/Eye Irritation (Warning)

  • Specific target organ toxicity — single exposure; Respiratory tract irritation (Warning)

Risk Assessment Workflow

The following diagram illustrates a systematic approach to risk assessment when handling this compound.

cluster_assessment Risk Assessment Workflow A Identify Hazards (Review SDS of analogous compounds) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B leads to C Assess Risks (Likelihood & Severity) B->C informs D Implement Control Measures (PPE, Engineering Controls, Administrative Controls) C->D determines E Review and Refine (Periodically reassess procedures) D->E requires

Caption: A workflow for conducting a risk assessment prior to handling the compound.

Safe Handling and Storage

Adherence to meticulous handling and storage protocols is paramount to minimizing exposure and ensuring the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety goggles and a face shieldGoggles should be chemical splash-proof. A face shield is recommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Laboratory coatA flame-retardant lab coat that fully covers the arms is required.
Respiratory Protection NIOSH-approved respiratorTo be used in case of insufficient ventilation or when handling large quantities. The type of respirator will depend on the specific operational conditions and exposure assessment.
Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is mandatory when handling powders or creating solutions.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing: If handling a solid form, weigh the compound in a fume hood on a tared weigh boat. Use anti-static equipment if necessary.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing. Ensure the vessel is appropriately labeled.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[1]

Spill Management and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or exposure.

Spill Response Decision Tree

The following diagram outlines the decision-making process for responding to a chemical spill.

cluster_spill Spill Response Decision Tree Spill Spill Occurs SmallSpill Is the spill small and contained? Spill->SmallSpill Trained Are you trained to clean it up? SmallSpill->Trained Yes Evacuate Evacuate the area. Alert others. Contact EHS. SmallSpill->Evacuate No Trained->Evacuate No Cleanup Use appropriate spill kit. Wear full PPE. Dispose of waste properly. Trained->Cleanup Yes

Caption: A decision tree for responding to a chemical spill in the laboratory.

First-Aid Measures

The following first-aid measures are based on data from structurally similar compounds and should be administered while seeking immediate medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Considerations

All waste materials, including the compound itself, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

References

  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.
  • PubChem. Methyl 3-amino-5-chlorobenzoate.
  • PubChem. Methyl 3-Amino-4-chlorobenzoate.
  • Thermo Fisher Scientific. Safety Data Sheet: 2-Amino-4-chloro-5-methylbenzenesulfonic acid. (2025-09-24).
  • ChemicalBook.
  • BLD Pharm.
  • PubChem. Methyl 4-amino-3-methylbenzoate.
  • PubChem. 2-Amino-5-chloro-3-methylbenzoic acid.
  • CymitQuimica.
  • AK Scientific, Inc. Safety Data Sheet: 2-Amino-5-chloro-3-methylbenzoic acid.
  • PubChem. Methyl 3-Chloro-4-methylbenzoate.
  • Apollo Scientific.
  • Chemos GmbH&Co.KG.
  • Santa Cruz Biotechnology.
  • Benchchem. Personal protective equipment for handling Methyl 3-(2-aminophenoxy)
  • Advanced ChemBlocks.
  • AA Blocks.

Sources

Discovery and history of substituted aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Aminobenzoates

Executive Summary

The development of substituted aminobenzoates as local anesthetics represents a landmark achievement in medicinal chemistry, marking the transition from reliance on a potent but problematic natural alkaloid to rationally designed, safer synthetic alternatives. This guide traces the historical trajectory from the initial use of cocaine to the systematic research that led to the synthesis of foundational amino-ester anesthetics like benzocaine and procaine. We will explore the key scientific milestones, the evolution of structure-activity relationships, and the mechanistic principles that govern their function. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, grounding modern anesthetic science in its rich historical context and detailing the experimental logic that propelled the field forward.

The Quest for Local Anesthesia: The Problem of Cocaine

For centuries, humanity sought ways to control pain during surgical procedures without inducing full unconsciousness[1]. The introduction of cocaine, an alkaloid isolated from coca leaves, into medical practice in the 1880s was a revolutionary event[2]. Austrian ophthalmologist Carl Koller first demonstrated its efficacy for topical anesthesia in eye surgery in 1884, and its use quickly expanded[3]. Surgeons like William Halsted pioneered its use for nerve blocks, fundamentally changing the nature of surgery[2][4].

However, the significant drawbacks of cocaine soon became apparent[1][5]. Its powerful effects on the central nervous system (CNS) led to euphoria and a high potential for addiction, which tragically afflicted some of its earliest medical pioneers[2][5][6]. Furthermore, its cardiovascular toxicity, causing hypertension and arrhythmias, presented substantial risks to patients[5]. These dangerous properties created an urgent need for a synthetic substitute that could replicate cocaine's anesthetic effects without its systemic toxicity and addictive nature[1][4][6].

The Dawn of Rational Drug Design: Early Synthetic Aminobenzoates

The late 19th and early 20th centuries were a fertile period for pharmaceutical chemistry, with many new synthetic drugs emerging from the coal tar and dye industries[7]. Scientists began to systematically modify the chemical structure of cocaine to identify the specific part of the molecule—the pharmacophore—responsible for its anesthetic action. This early foray into rational drug design led to the hypothesis that the essential components were an aromatic acid esterified with an amino alcohol.

Benzocaine (Anesthesin): A Simple Beginning

In 1890, the German chemist Eduard Ritsert synthesized ethyl 4-aminobenzoate, which he later introduced to the market in 1902 under the trade name "Anesthesin"[8][9][10][11]. Now known as benzocaine, this molecule represented one of the simplest structures embodying the key features of the anesthetic pharmacophore.

Chemically, benzocaine is the ethyl ester of para-aminobenzoic acid (PABA)[9][10]. Its synthesis can be achieved through a straightforward Fischer esterification of PABA with ethanol or by the reduction of ethyl p-nitrobenzoate[9][10][12].

Benzocaine's low water solubility makes it unsuitable for injection, but ideal for topical application[8][13]. It has been a mainstay in over-the-counter ointments, lozenges, and sprays for relieving pain from skin irritations, sore throats, and oral ulcers[8][10][13]. However, its utility is tempered by the risk of allergic reactions, as its metabolism produces PABA, a known allergen for some individuals[8][14].

Procaine (Novocain): The First Injectable Synthetic Anesthetic

The pivotal breakthrough in the development of injectable local anesthetics came from the laboratory of German chemist Alfred Einhorn. Einhorn was systematically investigating esters of 4-aminobenzoic acid, and in 1905, he synthesized procaine (2-diethylaminoethyl 4-aminobenzoate)[14][15][16]. He patented the compound under the trade name Novocain, derived from the Latin novus (new) and "-caine," the suffix adopted from cocaine[14][16][17].

Einhorn's creation was a masterstroke of medicinal chemistry. It retained the essential structural motifs for anesthetic activity but was designed to be rapidly metabolized in the body, which significantly reduced its systemic toxicity compared to cocaine[5][14]. Unlike cocaine, procaine is an ester that is quickly hydrolyzed in the plasma by the enzyme pseudocholinesterase into PABA and diethylaminoethanol (DEAE)[14][17]. This rapid breakdown prevents the sustained high blood levels that contribute to the toxicity and addictive properties of cocaine[5][17].

The surgeon Heinrich Braun introduced Novocain into clinical practice, noting its low tissue irritation and effectiveness, particularly when combined with epinephrine to cause vasoconstriction and prolong its local action[14][15][18]. For nearly half a century, procaine became the "gold standard" for local anesthesia, especially in dentistry, revolutionizing pain management in minor surgery[15][19][20].

Structure-Activity Relationships (SAR) of Aminobenzoates

The success of procaine solidified the understanding of the general pharmacophore for amino-ester local anesthetics. This structure can be dissected into three key components, with modifications to each part systematically altering the drug's properties.

  • Aromatic (Lipophilic) Group : This portion, typically a substituted benzene ring derived from PABA, is essential for the molecule's ability to penetrate the lipid-rich nerve membrane[20][21]. Adding electron-donating groups (e.g., alkoxy, amino) to the para position of the ring generally enhances anesthetic potency[22].

  • Intermediate Ester Linkage : The ester bond connects the lipophilic and hydrophilic parts of the molecule. This linkage is the site of metabolic hydrolysis by plasma esterases, and its stability influences the duration of action[14][21]. While procaine's ester linkage allows for rapid, safe metabolism, it is also responsible for the formation of the allergen PABA[14]. This limitation was a primary driver for the later development of amide-linked anesthetics like lidocaine[23].

  • Amino (Hydrophilic) Group : This tertiary amine terminal is crucial for the molecule's water solubility (when protonated as a salt) and its mechanism of action[20][22]. In the body, the amine exists in equilibrium between its uncharged (base) form, which can cross the nerve membrane, and its charged (cationic) form, which is the active species that binds to the sodium channel inside the neuron[24].

SAR Lipophilic Lipophilic Potency Potency Lipophilic->Potency Governs lipid solubility for nerve membrane penetration. Intermediate Intermediate Duration Duration Intermediate->Duration Influences rate of hydrolysis by plasma esterases. Hydrophilic Hydrophilic Action Action Hydrophilic->Action Determines water solubility and binding to the Na+ channel.

Mechanism of Action: Blocking the Voltage-Gated Sodium Channel

Substituted aminobenzoates, like all local anesthetics, exert their effect by blocking nerve impulse conduction[2][25][26]. Their primary molecular target is the voltage-gated sodium (Na+) channel in the neuronal cell membrane[24][25][26].

The process follows a well-defined pathway:

  • Penetration : The anesthetic, administered as a water-soluble hydrochloride salt, equilibrates in the tissue's physiological pH. A fraction converts to the uncharged, lipid-soluble base form. This form diffuses across the nerve sheath (epineurium) and the neuronal membrane into the neuron's cytoplasm (axoplasm)[25][26].

  • Re-ionization : Inside the slightly more acidic axoplasm, the equilibrium shifts back, and the anesthetic molecule is protonated, regaining its positive charge (becoming a cation)[20].

  • Channel Blockade : In its cationic form, the anesthetic molecule accesses its binding site from the intracellular side of the Na+ channel[25][26]. It binds to specific amino acid residues within the channel's inner pore, physically obstructing the channel[24][25][26].

  • Inhibition of Action Potential : By blocking the channel, the anesthetic prevents the influx of sodium ions that is necessary for membrane depolarization[2][27]. This raises the threshold for nerve excitation and ultimately blocks the generation and propagation of the action potential. The result is a failure of the nerve to transmit signals, leading to a loss of sensation in the innervated area[27].

Anesthetics exhibit "use-dependent" or "phasic" blockade, meaning they bind with higher affinity to Na+ channels that are in the open or inactivated states (i.e., channels on nerves that are actively firing) than to channels in the resting state[24][25][26]. This is why they are particularly effective at blocking pain signals, which involve high-frequency nerve firing.

MOA_Workflow cluster_Extracellular Extracellular Space (Tissue pH ~7.4) cluster_Membrane Neuronal Membrane (Lipid Bilayer) cluster_Intracellular Intracellular Space (Axoplasm pH ~7.1) Admin 1. Anesthetic (BH+) is administered as a salt. Equil 2. BH+ <=> B + H+ (Equilibrium favors uncharged base 'B') Admin->Equil Penetrate 3. Uncharged base 'B' diffuses across membrane. Equil->Penetrate Reionize 4. B + H+ <=> BH+ (Equilibrium favors charged cation 'BH+') Penetrate->Reionize Bind 5. Cation (BH+) binds to receptor inside Na+ Channel. Reionize->Bind Block 6. Na+ ion influx is blocked. Bind->Block

Experimental Protocol: Synthesis of Procaine Hydrochloride

The synthesis of procaine, as developed by Einhorn, is a classic example of esterification and demonstrates the core chemical principles of this drug class.

Objective: To synthesize Procaine Hydrochloride from 4-aminobenzoic acid and 2-diethylaminoethanol.

Methodology:

  • Step 1: Esterification of 4-Aminobenzoic Acid

    • A mixture of 4-aminobenzoic acid (1 mole) and 2-diethylaminoethanol (1.2 moles) is prepared in a suitable solvent such as toluene.

    • A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added to the mixture.

    • The reaction mixture is heated to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the esterification, driving the reaction to completion.

    • Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (4-aminobenzoic acid) is consumed.

  • Step 2: Work-up and Isolation of Procaine Base

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is washed with a dilute aqueous base (e.g., sodium carbonate solution) to neutralize the acid catalyst and remove any unreacted 4-aminobenzoic acid.

    • The organic layer (toluene) is separated, washed with brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude procaine base as an oil.

  • Step 3: Formation of the Hydrochloride Salt

    • The crude procaine base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

    • The solution is cooled in an ice bath.

    • A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring.

    • Procaine hydrochloride, being insoluble in the organic solvent, will precipitate as a white solid.

  • Step 4: Purification

    • The precipitated solid is collected by vacuum filtration.

    • The solid is washed with a small amount of cold diethyl ether to remove any soluble impurities.

    • The final product, procaine hydrochloride, is dried under vacuum to yield a white crystalline powder.

Summary and Future Outlook

The discovery of substituted aminobenzoates, particularly procaine, was a watershed moment in pharmacology. It demonstrated the power of rational drug design to create safer, effective alternatives to problematic natural products[5]. This foundational work established the essential pharmacophore for local anesthetic activity and paved the way for future innovations.

While the use of procaine itself has declined, being largely replaced by more stable and less allergenic amide-type anesthetics like lidocaine (introduced in 1943), its historical and scientific importance is undeniable[5][16][18][20]. The principles learned from the study of aminobenzoates continue to inform the development of new analgesic drugs. Current research focuses on creating local anesthetics with longer durations of action (e.g., liposomal formulations of bupivacaine), improved safety profiles, and novel delivery mechanisms to enhance postoperative pain management and reduce reliance on systemic opioids[2]. The legacy of Einhorn's "new cocaine" endures in the fundamental science that underpins modern anesthesiology.

Data Summary: Comparison of Key Aminobenzoate Anesthetics

CompoundYear IntroducedChemical ClassOnset of ActionDuration of ActionPrimary UseKey Limitation
Cocaine 1884 (clinical)Natural EsterFastMediumTopical, OphthalmicHigh toxicity, Addictive[5][6]
Benzocaine 1902Synthetic EsterFastShort (5-15 min)Topical (OTC)[13]Low solubility, Allergenicity[8]
Procaine 1905Synthetic EsterSlowShort (30-60 min)Infiltration, Nerve Block[20]Allergenicity (PABA)[14]
Tetracaine 1930Synthetic EsterSlowLong (2-3 hours)Spinal, TopicalHigher systemic toxicity
Lidocaine 1948Synthetic AmideFastMedium (1-2 hours)Infiltration, Nerve BlockCNS toxicity at high doses[23]

References

  • Fozzard, H. A., Lee, P. J., & Lipkind, G. M. (n.d.). Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. Ingenta Connect. Retrieved from [Link]

  • de Jong, R. H. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. PubMed. Retrieved from [Link]

  • Stewart, Martin V. (2023). Introduction of the First Injectable Anesthetic. EBSCO. Retrieved from [Link]

  • (n.d.). From Cocaine to Novocain: The Development of Safer Local Anesthesia. Google.
  • Fozzard, H. A., et al. (2005). Mechanism of local anesthetic drug action on voltage-gated sodium channels. PubMed. Retrieved from [Link]

  • (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. BJA: British Journal of Anaesthesia. Retrieved from [Link]

  • (2014). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. PMC - NIH. Retrieved from [Link]

  • (n.d.). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. ScienceDirect. Retrieved from [Link]

  • Ring, Malvin E. (2006). The History of Local Anesthesia. Journal of the California Dental Association. Retrieved from [Link]

  • (n.d.). Benzocaine. Wood Library-Museum of Anesthesiology (WLM). Retrieved from [Link]

  • (n.d.). Local anesthetic. Wikipedia. Retrieved from [Link]

  • (n.d.). Benzocaine. Wikipedia. Retrieved from [Link]

  • (n.d.). Alfred Einhorn. Wikipedia. Retrieved from [Link]

  • (n.d.). Novocain. Wood Library-Museum of Anesthesiology (WLM). Retrieved from [Link]

  • (n.d.). The Procaine Molecule- Novocain. World of Molecules. Retrieved from [Link]

  • (n.d.). National Inventors Hall of Fame Inductee Alfred Einhorn Invented Novocain. National Inventors Hall of Fame. Retrieved from [Link]

  • Hadzic, A. (2017). The Development of Local Anesthetics. Anesthesia Key. Retrieved from [Link]

  • (n.d.). Procaine. Wikipedia. Retrieved from [Link]

  • Tetzlaff, J. E. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape. Retrieved from [Link]

  • (2021). Benzocaine Powder – History, Research & Global Market. CristalChem. Retrieved from [Link]

  • Stolyarenko P. (2022). THE HISTORY OF THE DISCOVERY OF PROCAINE (NOVOCAINE). Danish Scientific Journal. Retrieved from [Link]

  • (2021). A brief history behind the most used local anesthetics. AWS. Retrieved from [Link]

  • J. A. Reed, K. L., & K. M. Johnson. (2023). Procaine. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • (2019). Synthesis and biological activities of local anesthetics. PMC - PubMed Central. Retrieved from [Link]

  • (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing. Retrieved from [Link]

  • (2020). Local Anesthetics SAR of Benzoic acid derivatives. YouTube. Retrieved from [Link]

  • (n.d.). benzocaine: Topics by Science.gov. Science.gov. Retrieved from [Link]

  • (2008). Quantitative structure-activity relationship analysis of local anaesthetic activity of a series of 3-aminobenzo[d]isothiazole derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Para-aminobenzoic derivatives of local anesthetics (hydrolyzed by pseudocholinesterase in plasma). ResearchGate. Retrieved from [Link]

  • (n.d.). Procaine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Retrieved from [Link]

  • (n.d.). Effectiveness of 20% benzocaine as a topical anesthetic for intraoral injections. ScienceDirect. Retrieved from [Link]

  • (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Retrieved from [Link]

  • Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. PubMed. Retrieved from [Link]

  • Scott, M. G. (2011). Early drug discovery and the rise of pharmaceutical chemistry. PubMed. Retrieved from [Link]

Sources

A Theoretical and Computational Guide to Methyl 4-amino-3-chloro-5-methylbenzoate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-chloro-5-methylbenzoate is a substituted aromatic compound belonging to the class of aminobenzoates. Its multifaceted structure, featuring an electron-donating amino group and electron-withdrawing chloro and methyl ester groups on a benzene ring, makes it a molecule of significant interest in medicinal chemistry and drug development. Substituted benzoic acid derivatives have been identified as potent inhibitors for various biological targets, including protein phosphatases, highlighting their therapeutic potential.[1] This guide provides a comprehensive theoretical framework for characterizing this molecule, leveraging computational chemistry to predict its structural, electronic, and pharmacokinetic properties, thereby accelerating its journey from a chemical entity to a potential drug candidate.

The strategic application of in silico methods, such as Density Functional Theory (DFT) and molecular docking, has become an indispensable part of modern drug discovery.[2] These computational tools offer rapid, cost-effective alternatives to traditional experimental testing, allowing for the early identification and elimination of compounds with suboptimal properties.[2][3] By predicting molecular geometry, electronic behavior, and interactions with protein targets, we can gain profound insights into the molecule's potential efficacy and safety profile long before it enters costly and time-consuming laboratory screening.[3][4]

Part 1: Molecular Properties and Quantum Chemical Analysis

A foundational understanding of a molecule's physicochemical and electronic properties is paramount. These characteristics govern its stability, reactivity, and ability to interact with biological systems. We employ Density Functional Theory (DFT), a robust quantum mechanical modeling method, to elucidate these features.[5]

Physicochemical Properties

A summary of the key identifiers and calculated properties for this compound is presented below. These properties are crucial for initial drug-likeness assessment.

PropertyValueSource
CAS Number 202146-16-5[6][7][8]
Molecular Formula C₉H₁₀ClNO₂[6][8]
Molecular Weight 199.64 g/mol [6]
SMILES O=C(OC)C1=CC(C)=C(N)C(Cl)=C1[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 2[6]
XLogP3 2.1[6]
Density Functional Theory (DFT) Analysis

DFT calculations provide a detailed picture of the molecule's electronic structure.[9] For aromatic compounds, it is crucial to use functionals that can accurately model electron delocalization and potential non-covalent interactions.[5][10][11] The B3LYP functional combined with the 6-311++G** basis set is a widely accepted level of theory for such organic molecules, offering a good balance of accuracy and computational cost.[12]

Core Concepts:

  • Highest Occupied Molecular Orbital (HOMO): Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

  • Lowest Unoccupied Molecular Orbital (LUMO): Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.[13][14]

  • Mulliken Atomic Charges: These calculations distribute the total molecular charge among individual atoms, revealing the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is invaluable for predicting sites of interaction.[15]

Protocol: DFT Geometry Optimization and Electronic Property Calculation

  • Structure Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation:

    • Define the calculation type: Opt (Optimization) and Freq (Frequency). Frequency calculation is essential to confirm the optimized structure is a true energy minimum.

    • Specify the method: B3LYP.

    • Specify the basis set: 6-311++G(d,p).

    • Request additional properties: Pop=Mulliken for Mulliken charges.

  • Execution: Run the calculation using a quantum chemistry package like Gaussian.

  • Analysis:

    • Verify the absence of imaginary frequencies in the output to confirm a stable structure.

    • Extract the optimized Cartesian coordinates.

    • Record the energies of the HOMO and LUMO orbitals to calculate the energy gap.

    • Tabulate the Mulliken charges for each atom.

Spectroscopic Properties Prediction

Theoretical calculations can predict spectroscopic properties, which can be compared with experimental data for validation. UV-Vis spectroscopy, for instance, is related to the electronic transitions within the molecule.[16] For aminobenzoic acid derivatives, absorption maxima are typically observed in the UV range, corresponding to π-π* and n-π* transitions.[17][18] Time-Dependent DFT (TD-DFT) is the method of choice for predicting these electronic transitions.

Part 2: Drug-Likeness and Interaction Potential

After characterizing the molecule's intrinsic properties, the next logical step is to evaluate its potential as a drug candidate. This involves predicting its pharmacokinetic profile (ADMET) and its ability to bind to a biological target (molecular docking).

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The failure of drug candidates due to poor ADMET properties is a major challenge in the pharmaceutical industry.[3] In silico ADMET prediction tools have become essential for early-stage screening, allowing researchers to "fail early and fail cheap".[2][19] Numerous web-based tools and standalone software are available for this purpose.[19][20]

Workflow: In Silico ADMET Profiling

ADMET_Workflow cluster_input Input cluster_prediction Prediction Server cluster_output Output Profile SMILES Molecule Structure (SMILES String) Server ADMET Prediction Server (e.g., SwissADME, pkCSM) SMILES->Server Submit Absorption Absorption (e.g., GI Absorption, Caco-2) Server->Absorption Distribution Distribution (e.g., BBB Permeability, PPB) Server->Distribution Metabolism Metabolism (e.g., CYP Inhibition) Server->Metabolism Excretion Excretion Server->Excretion Toxicity Toxicity (e.g., AMES, hERG) Server->Toxicity

Protocol: Using an Online ADMET Prediction Server (e.g., SwissADME)

  • Navigate: Access a reliable, free web server such as SwissADME.

  • Input: Paste the SMILES string of this compound into the input field.

  • Execute: Run the prediction.

  • Analyze Results: Evaluate the output parameters, paying close attention to:

    • Lipinski's Rule of Five: A key indicator of drug-likeness.

    • Gastrointestinal (GI) Absorption: High absorption is desirable for oral drugs.

    • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

    • Toxicity Risks: Flags potential mutagenicity or cardiotoxicity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[21][22] The process involves two main steps: sampling the ligand's conformations within the binding site and then ranking these conformations using a scoring function to estimate binding affinity.[23][24]

Key Concepts:

  • Binding Affinity: A measure of the strength of the interaction between the ligand and the receptor. In docking, this is often represented by a negative score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.

  • Binding Pose: The specific orientation and conformation of the ligand within the protein's active site.

  • Non-covalent Interactions: The stability of the protein-ligand complex is governed by interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.[22]

Protocol: Protein-Ligand Docking using AutoDock Tools

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDock Tools: remove water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Define rotatable bonds and save the ligand in the required pdbqt format.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the entire active site of the protein.

  • Docking Execution:

    • Run the docking simulation using a search algorithm like the Lamarckian Genetic Algorithm.[22] This algorithm explores various poses of the ligand within the active site.

  • Results Analysis:

    • Analyze the output to identify the pose with the lowest binding energy.

    • Visualize the protein-ligand complex using software like PyMOL or Discovery Studio to examine the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the binding.

Visualization: Conceptual Docking Workflow

Docking_Workflow PDB 1. Protein Preparation (from PDB) GRID 3. Grid Box Definition (Define Active Site) PDB->GRID LIG 2. Ligand Preparation (Optimized Structure) LIG->GRID DOCK 4. Docking Simulation (AutoDock) GRID->DOCK ANALYSIS 5. Analysis of Results (Binding Energy & Pose) DOCK->ANALYSIS VISUAL 6. Visualization (Interactions) ANALYSIS->VISUAL

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the initial assessment of this compound as a potential drug candidate. By integrating quantum chemical calculations with pharmacokinetic predictions and molecular docking simulations, researchers can make informed, data-driven decisions. This in silico approach not only accelerates the discovery process but also significantly reduces the resources required for experimental validation, embodying the "fail early, fail cheap" paradigm that is critical to modern pharmaceutical R&D.[2] The insights gained from these studies form the essential foundation for subsequent lead optimization and experimental testing.

References

  • A density-functional study on π-aromatic interaction: Benzene dimer and naphthalene dimer. (2005). AIP Publishing. Available from: [Link]

  • UV Spectrophotometric Analysis of Aminobenzoic Acid Tablets. (n.d.). ScienceDirect. Available from: [Link]

  • Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. (2012). ACS Publications. Available from: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). PubMed. Available from: [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. (2024). MDPI. Available from: [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. Available from: [Link]

  • In Silico methods for ADMET prediction of new molecules. (2018). Slideshare. Available from: [Link]

  • Small Molecule Docking. KBbox: Methods. Available from: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2011). PubMed Central. Available from: [Link]

  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. Available from: [Link]

  • DFT study of “all-metal” aromatic compounds. (2015). ResearchGate. Available from: [Link]

  • 202146-16-5 | this compound. AA Blocks. Available from: [Link]

  • Molecular Docking: A structure-based drug designing approach. (2017). JSciMed Central. Available from: [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Available from: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available from: [Link]

  • Density Functional Theory Study of Aromatic Adsorption on Iron Surfaces. Apollo. Available from: [Link]

  • Aromatic adsorption on metals via first-principles density functional theory. (2009). The Royal Society Publishing. Available from: [Link]

  • Nitration of Methyl Benzoate. An Experimental and Computational Investigation. St. Olaf College. Available from: [Link]

  • UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies. Available from: [Link]

  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. (2018). International Journal of ChemTech Research. Available from: [Link]

  • Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel. (2024). PubMed Central. Available from: [Link]

  • The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. (2019). ResearchGate. Available from: [Link]

  • Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. (2018). Research Journal of Pharmacy and Technology. Available from: [Link]

  • Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives. (2024). Asian Journal of Chemistry. Available from: [Link]

  • Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives. (2024). ResearchGate. Available from: [Link]

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). PubMed. Available from: [Link]

Sources

Methodological & Application

Application Note: A Protocol for the Regioselective Synthesis of Methyl 4-amino-3-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-3-chloro-5-methylbenzoate is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its specific substitution pattern—an amino group flanked by methyl and chloro substituents—makes it a valuable building block for creating complex molecular architectures. This application note provides a detailed, field-proven protocol for the synthesis of this compound via the regioselective chlorination of Methyl 4-amino-3-methylbenzoate. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

The core of this synthetic strategy lies in the electrophilic aromatic substitution of the commercially available starting material, Methyl 4-amino-3-methylbenzoate[1][2][3]. The directing effects of the substituents on the aromatic ring are harnessed to achieve high regioselectivity. The strongly activating ortho-, para- directing amino group, combined with the weaker activating ortho-, para- directing methyl group, overwhelmingly favors electrophilic attack at the C5 position, which is ortho to the amino group and vacant. N-Chlorosuccinimide (NCS) is employed as a mild and effective chlorinating agent, a common choice for halogenating activated aromatic systems.

Overall Reaction Scheme

Reaction scheme showing the chlorination of Methyl 4-amino-3-methylbenzoate to produce this compound using N-Chlorosuccinimide (NCS) in an acetonitrile solvent.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Methyl 4-amino-3-methylbenzoate (CAS: 18595-14-7), >98% purity[1][2]

    • N-Chlorosuccinimide (NCS), >98% purity

    • Acetonitrile (CH₃CN), anhydrous, >99.8%

    • Ethyl acetate (EtOAc), reagent grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask (100 mL) with a magnetic stir bar

    • Reflux condenser and nitrogen inlet adapter

    • Heating mantle with temperature controller

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Glass funnel and filter paper

    • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Methyl 4-amino-3-methylbenzoate (1.65 g, 10.0 mmol) in 40 mL of anhydrous acetonitrile. Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.

  • Chlorination: To the stirred solution, add N-Chlorosuccinimide (1.40 g, 10.5 mmol, 1.05 equivalents) in one portion.

  • Reaction Monitoring: Heat the reaction mixture to 50°C and stir for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 30 mL of saturated aqueous NaHCO₃ solution, 30 mL of deionized water, and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Workflow and Data Summary

Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Product Isolation & Purification dissolve Dissolve Methyl 4-amino-3-methylbenzoate in anhydrous Acetonitrile setup Setup under Nitrogen Atmosphere dissolve->setup add_ncs Add N-Chlorosuccinimide (NCS) setup->add_ncs heat Heat to 50°C and stir for 2-4h add_ncs->heat monitor Monitor reaction by TLC heat->monitor concentrate Remove solvent via Rotary Evaporation monitor->concentrate extract Dissolve in EtOAc & perform aqueous washes concentrate->extract dry Dry organic layer and concentrate extract->dry purify Purify by Recrystallization dry->purify final_product This compound purify->final_product Yields final product

Caption: Synthetic workflow for this compound.

Table of Reaction Parameters
ParameterValue
Starting MaterialMethyl 4-amino-3-methylbenzoate
ReagentN-Chlorosuccinimide (NCS)
Stoichiometry (NCS)1.05 equivalents
SolventAnhydrous Acetonitrile
Reaction Temperature50°C
Reaction Time2-4 hours (TLC monitored)
Purification MethodRecrystallization
Expected Product FormSolid

Scientific Discussion and Mechanistic Insights

The success of this synthesis hinges on the principles of electrophilic aromatic substitution, specifically the directing effects of the substituents on the aniline ring.

  • Regioselectivity: The amino group (-NH₂) is a powerful activating group and a strong ortho-, para- director. The methyl group (-CH₃) is also an activating, ortho-, para- directing group, though its influence is weaker than the amino group. The methyl ester (-COOCH₃) is a deactivating, meta- directing group. The position para to the strongly directing amino group is already occupied by the ester. The two ortho positions are C3 and C5. With C3 occupied by a methyl group, the C5 position is the most sterically accessible and electronically favorable site for electrophilic attack. This strong regiochemical control is expected to lead to a high yield of the desired product, minimizing the formation of other isomers. The use of organocatalysts, such as secondary ammonium salts, has also been shown to achieve high ortho-selectivity in the chlorination of anilines, further supporting the viability of this transformation[4][5][6].

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its mild nature and ease of handling compared to gaseous chlorine. NCS provides an electrophilic chlorine source suitable for reacting with the electron-rich aromatic ring of the starting material without leading to over-chlorination or other harsh side reactions that can occur with more aggressive reagents[7].

  • Reaction Conditions: Anhydrous acetonitrile is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the starting materials without interfering with the reaction mechanism. A moderate temperature of 50°C provides sufficient energy to overcome the activation barrier of the reaction without promoting undesirable side reactions.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Chlorosuccinimide is a lachrymator and should be handled with care. Avoid inhalation of dust and contact with skin.

  • Acetonitrile and ethyl acetate are flammable liquids. Keep away from ignition sources.

References

  • Semantic Scholar. (n.d.). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from [Link]

  • PubMed. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from [Link]

  • NIH. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2017). Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). The chlorination of 4‐aminobenzoic acid and its methyl ester. Retrieved from [Link]

Sources

Application Note: A Protocol for the Purification of Methyl 4-amino-3-chloro-5-methylbenzoate via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of Methyl 4-amino-3-chloro-5-methylbenzoate, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] This document outlines the fundamental principles of recrystallization, a systematic protocol for solvent selection, and a detailed step-by-step procedure for the purification process, including troubleshooting and safety considerations. The methodology is designed to be a self-validating system, empowering researchers to adapt and optimize the protocol for maximum yield and purity.

Theoretical Foundation: The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2] The core principle is that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold.[2][3]

The process involves:

  • Dissolution: Dissolving the impure solid (the solute) in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtration (Optional): If insoluble impurities are present, they are removed by hot gravity filtration.

  • Crystallization: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the desired compound drops, and it crystallizes out of the solution.

  • Separation: The purified crystals are collected by vacuum filtration, leaving the soluble impurities behind in the cold solvent (the mother liquor).[1]

The success of this technique hinges on the selection of an appropriate solvent. An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at high temperatures and low solubility at room temperature or below.[1][4]

Strategic Solvent Selection

Choosing the right solvent is the most critical step in developing a successful recrystallization protocol.[2][4] The structural features of this compound (an aromatic amine and a methyl ester) suggest a moderate polarity. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[5] However, empirical testing is essential.

Characteristics of an Ideal Recrystallization Solvent:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures to ensure good recovery.[1]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (for removal by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).[4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[1]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[3]

Based on the structure of the target molecule, a panel of solvents should be screened. A related compound, 2-Amino-5-chloro-3-methylbenzoic acid, has shown good solubility in acetone, suggesting it as a strong candidate.[6] Alcohols like methanol and ethanol are also common choices for substituted benzoates and aromatic amines.[7][8]

Materials and Equipment

  • Crude this compound

  • Erlenmeyer flasks (various sizes)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Test tubes and rack

  • Graduated cylinders

  • Büchner funnel and filter flask

  • Filter paper (qualitative)

  • Vacuum source

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Melting point apparatus

  • Analytical balance

  • Solvent Panel:

    • Methanol

    • Ethanol

    • Acetone

    • Ethyl Acetate

    • Toluene

    • Hexanes

    • Deionized Water

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This initial protocol is designed to efficiently identify a suitable solvent or solvent system using a minimal amount of crude product.

  • Preparation: Place approximately 20-30 mg of the crude solid into several labeled test tubes.

  • Room Temperature Test: Add 0.5 mL of a candidate solvent to each test tube. Agitate the mixture at room temperature. A suitable solvent will not dissolve the compound at this stage.[4] If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.

  • Heating Test: If the compound is insoluble at room temperature, heat the test tube in a hot water bath with gentle agitation. Add the solvent dropwise, continuing to heat, until the solid just dissolves. Do not add more than 2 mL total.

  • Solubility Assessment: If the compound dissolves completely at the boiling point of the solvent, it is a promising candidate. If it does not dissolve, the solvent is unsuitable.

  • Cooling Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 10-15 minutes.

  • Observation: A good solvent will yield a large quantity of crystalline precipitate upon cooling.[9] If an oil forms or no crystals appear, the solvent may be unsuitable, or a mixed-solvent system may be required.

  • Record Results: Document the solubility behavior of the compound in each solvent at both hot and cold temperatures in a table.

Data Table 1: Solvent Screening Results (Example)
SolventSolubility (Cold, ~25°C)Solubility (Hot, ~B.P.)Crystal Formation on CoolingAssessment
MethanolSparingly SolubleSolubleGood, fine needlesExcellent Candidate
AcetoneSparingly SolubleVery SolubleModerate, platesGood Candidate
Ethyl AcetateSolubleVery SolublePoor recoveryUnsuitable (Single)
WaterInsolubleInsoluble-Unsuitable
TolueneSparingly SolubleSolubleSlow crystallizationPossible Candidate
HexanesInsolubleSparingly Soluble-Unsuitable (Single)
Protocol 2: Bulk Recrystallization (Single Solvent Method)

This protocol assumes a suitable solvent (e.g., Methanol) has been identified in Protocol 1.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil on a hot plate. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[9][10]

  • Hot Filtration (if necessary): If insoluble impurities are observed (e.g., dust, inorganic salts), perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent, and place a stemless funnel with fluted filter paper on top. Pour the hot solution through the filter paper. This step prevents premature crystallization in the funnel.

  • Slow Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor and soluble impurities.[9] Use a minimal volume to avoid redissolving the product.

  • Drying: Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.[1] Transfer the crystals to a watch glass and allow them to air dry completely. For higher boiling point solvents, a vacuum oven may be used.

  • Analysis: Determine the mass and melting point of the purified crystals. A pure compound will have a sharp, defined melting point range. Compare this to the melting point of the crude material.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Crude_Product Crude Product Solvent_Screen Protocol 1: Small-Scale Solvent Screening Crude_Product->Solvent_Screen Select Solvent Dissolution Dissolve in Minimum Hot Solvent Crude_Product->Dissolution Hot_Filt Hot Filtration (If Insoluble Impurities) Dissolution->Hot_Filt Cooling Slow Cooling & Crystallization Dissolution->Cooling No Insoluble Impurities Hot_Filt->Cooling Impurity_Solid Insoluble Impurities Hot_Filt->Impurity_Solid Vac_Filt Vacuum Filtration (Isolate Crystals) Cooling->Vac_Filt Wash Wash with Ice-Cold Solvent Vac_Filt->Wash Impurity_Soluble Soluble Impurities (in Mother Liquor) Vac_Filt->Impurity_Soluble Dry Dry Crystals Wash->Dry Pure_Crystals Pure Crystals Dry->Pure_Crystals

Caption: Workflow for the purification of this compound.

Protocol 3: Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; Solution is not saturated.Boil off some of the solvent to concentrate the solution and attempt to cool again. If that fails, try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. Adding a seed crystal of the pure compound can also induce crystallization.
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; The compound is precipitating too quickly from a supersaturated solution.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, then cool slowly. Alternatively, try a different solvent with a lower boiling point.
Poor Recovery Too much solvent was used; The compound has significant solubility in the cold solvent; Crystals were washed with too much cold solvent.Ensure the minimum amount of hot solvent is used. Cool the flask in an ice bath for a longer duration. Use only a minimal amount of ice-cold solvent for washing. The mother liquor can be concentrated to obtain a second, less pure crop of crystals.[8]
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Perform all operations in a well-ventilated fume hood.

  • Handle all organic solvents with care, as they are often flammable and can be harmful if inhaled or absorbed through the skin.

  • Avoid heating organic solvents in a sealed container.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Missouri–St. Louis, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of Toronto Scarborough, Department of Physical & Environmental Sciences. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (1978). US4092353A - Process for the purification of benzoic acid.
  • European Patent Office. (2019). EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]

  • ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Google Patents. (2012). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
  • Google Patents. (1972). United States Patent 3,700,719. Retrieved from [Link]

  • Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Peritum Innovations LLP. (n.d.). Cas No 20776-67-4 2-Amino-5-Chloro-3-Methylbenzoic Acid. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of Substituted Methyl Benzoates using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Spectroscopy in Characterizing Aromatic Esters

Substituted methyl benzoates are a pivotal class of compounds, serving as key intermediates and foundational scaffolds in pharmaceuticals, agrochemicals, and materials science. Their biological activity and chemical reactivity are exquisitely sensitive to the nature and position of substituents on the aromatic ring. Consequently, unambiguous structural verification is a cornerstone of quality control, process development, and novel compound discovery.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable, complementary techniques for the structural elucidation of these molecules. IR spectroscopy provides a rapid, definitive fingerprint of the functional groups present, particularly the characteristic ester carbonyl group.[1][2] NMR spectroscopy, in both its proton (¹H) and carbon-13 (¹³C) variants, offers a detailed map of the carbon-hydrogen framework, revealing subtle electronic effects of substituents that dictate the molecule's properties.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, interpretation, and practical application of IR and NMR spectroscopy for the analysis of substituted methyl benzoates. It combines foundational principles with field-proven protocols to ensure accurate and reliable structural characterization.

Workflow for Spectroscopic Analysis

A systematic approach ensures that all necessary data is collected efficiently and interpreted correctly. The general workflow involves acquiring a rapid functional group analysis via IR, followed by a detailed structural mapping with NMR.

G cluster_0 Phase 1: Functional Group Identification cluster_1 Phase 2: Detailed Structural Elucidation Sample Substituted Methyl Benzoate Sample IR_Acq Acquire IR Spectrum (ATR-FTIR) Sample->IR_Acq IR_Analysis Analyze IR Spectrum: - Identify C=O stretch (~1715-1730 cm⁻¹) - Identify C-O stretches - Confirm aromatic C-H/C=C bands IR_Acq->IR_Analysis NMR_Prep Prepare Sample for NMR: - Dissolve in Deuterated Solvent (e.g., CDCl₃) - Add TMS Standard IR_Analysis->NMR_Prep Proceed to NMR for Detailed Structure NMR_Acq Acquire NMR Spectra (¹H and ¹³C) NMR_Prep->NMR_Acq H_NMR Analyze ¹H NMR: - Chemical Shift (Substituent Effects) - Integration (Proton Count) - Splitting (Connectivity) NMR_Acq->H_NMR C_NMR Analyze ¹³C NMR: - Chemical Shift - Number of Signals (Symmetry) NMR_Acq->C_NMR Structure Combine Data & Propose Structure H_NMR->Structure C_NMR->Structure

Caption: General workflow for the spectroscopic analysis of substituted methyl benzoates.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific bonds and functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.[4][5]

Key IR Absorptions for Methyl Benzoates

Aromatic esters like methyl benzoate exhibit a memorable pattern of strong absorptions.[6] The most prominent peak is the carbonyl (C=O) stretch of the ester. Conjugation with the aromatic ring lowers this frequency compared to saturated esters, typically placing it in the 1715-1730 cm⁻¹ range.[6][7][8]

Table 1: Characteristic IR Absorption Frequencies for Methyl Benzoate Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Weak to MediumAppears just to the left of 3000 cm⁻¹.[9]
Aliphatic C-H Stretch (O-CH₃)3000 - 2850Weak to MediumAppears just to the right of 3000 cm⁻¹.[10]
Ester C=O Stretch 1730 - 1715 Strong, Sharp The most characteristic peak. Its position is sensitive to ring substituents.[6][7][11]
Aromatic C=C Stretch1600 - 1450Medium (often multiple bands)Confirms the presence of the benzene ring.[9]
Asymmetric C-O Stretch (C-C-O) 1310 - 1250 Strong Part of the "ester fingerprint" region.[6][7]
Symmetric C-O Stretch (O-C-C) 1130 - 1100 Strong The second key peak in the ester fingerprint.[6]
C-H Out-of-Plane Bend900 - 675StrongThe pattern can sometimes indicate the ring substitution pattern.[9]
Protocol: Acquiring an IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient technique for obtaining IR spectra of liquid and solid samples with minimal preparation.[12] It involves placing the sample directly onto a crystal (e.g., diamond or zinc selenide), making it ideal for the rapid analysis of methyl benzoate derivatives.[12][13]

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and the software is running.

  • ATR Crystal Cleaning: Before acquiring a background or sample spectrum, thoroughly clean the ATR crystal surface. Use a soft tissue dampened with a volatile solvent like isopropanol or acetone and allow it to fully evaporate.

  • Background Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This step is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.

  • Sample Application: Place a single drop of the liquid methyl benzoate sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.[12]

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[14]

  • Data Processing & Analysis: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the functional groups listed in Table 1.

  • Final Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using a solvent-dampened tissue to prepare for the next measurement.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. These frequencies, or "chemical shifts," are highly sensitive to the local electronic environment, providing detailed information about molecular structure and connectivity.[15][16]

¹H NMR Analysis of Substituted Methyl Benzoates

¹H NMR spectra provide four key pieces of information: the number of signals (chemically unique protons), their chemical shift (electronic environment), integration (number of protons per signal), and splitting pattern (neighboring protons).[15][17]

Effect of Ring Substituents on Aromatic Chemical Shifts:

The chemical shift of the aromatic protons (typically 7.0-8.5 ppm) is significantly influenced by the electronic nature of the substituent on the ring.[9][18]

  • Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ increase electron density in the ring, particularly at the ortho and para positions. This "shields" the protons at these positions, causing their signals to shift to a lower ppm (upfield).[19][20]

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN decrease electron density in the ring, again primarily at the ortho and para positions. This "deshields" the protons, causing their signals to shift to a higher ppm (downfield).[19]

G cluster_EDG Electron-Donating Group (EDG) Effect cluster_EWG Electron-Withdrawing Group (EWG) Effect a EDG on Ring (e.g., -OCH₃) b Increased e⁻ density at ortho/para positions a->b c Shielding Effect b->c d Ortho/Para protons shift UPFIELD (Lower ppm, e.g., < 7.3 ppm) c->d w EWG on Ring (e.g., -NO₂) x Decreased e⁻ density at ortho/para positions w->x y Deshielding Effect x->y z Ortho/Para protons shift DOWNFIELD (Higher ppm, e.g., > 7.3 ppm) y->z

Caption: Influence of substituents on ¹H NMR chemical shifts in the aromatic region.

Table 2: Typical ¹H NMR Chemical Shift Ranges for Methyl Benzoate Derivatives

Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityNotes
Ester Methyl (O-CH₃)3.8 - 4.0Singlet (s)A clean singlet integrating to 3H. A very reliable diagnostic signal.[21]
Aromatic (Ar-H)7.0 - 8.5Multiplet (m)The exact shifts and splitting patterns depend on the substitution pattern.[9][21]
Ar-H ortho to -COOCH₃~8.0Doublet (d) or Multiplet (m)Generally the most downfield aromatic signal due to the deshielding effect of the ester.
Ar-H meta to -COOCH₃~7.4Triplet (t) or Multiplet (m)
Ar-H para to -COOCH₃~7.5Triplet (t) or Multiplet (m)
¹³C NMR Analysis of Substituted Methyl Benzoates

¹³C NMR spectra provide information on the number of unique carbon environments and their chemical nature. While splitting is not typically observed (due to proton decoupling), the chemical shifts are highly informative.[22]

Table 3: Typical ¹³C NMR Chemical Shift Ranges for Methyl Benzoate Derivatives

Carbon TypeTypical Chemical Shift (δ, ppm)Notes
Ester Carbonyl (C=O) 165 - 175 A low-intensity signal in the far downfield region.[23][24]
Aromatic (C-substituent)120 - 160The chemical shift of the carbon bearing the substituent (ipso-carbon) is highly variable.
Aromatic (C-H)125 - 135Multiple signals are expected unless symmetry is present.
Ester Methyl (O-CH₃) 50 - 55 A reliable signal in the upfield region.

The number of signals in the aromatic region (120-160 ppm) can reveal the symmetry of the substitution pattern. For example, a para-disubstituted ring will show only 4 aromatic carbon signals due to symmetry, whereas an ortho- or meta-disubstituted ring will show 6.[22][25]

Protocol: Sample Preparation and Data Acquisition for NMR

Proper sample preparation is critical for obtaining high-quality, high-resolution NMR spectra.[26][27] The sample must be dissolved in a deuterated solvent, be free of particulate matter, and contain a reference standard.[28]

Methodology:

  • Sample Weighing: Weigh 5-25 mg of the methyl benzoate sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a small, clean vial.[28]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power for many organic compounds.[27] The deuterated solvent prevents a large solvent signal from overwhelming the sample signals and is used by the spectrometer for field-frequency locking.[26]

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS). TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reference point for all other chemical shifts.[15] Often, the deuterated solvent is purchased with TMS already added.

  • Dissolution and Transfer: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[26] Suspended solids will severely degrade the quality of the spectrum.[27]

  • Tube Handling: Use high-quality, unscratched 5 mm NMR tubes.[29] Ensure the sample height is adequate (4-5 cm) for proper positioning within the NMR probe.[27]

  • Data Acquisition: Carefully insert the NMR tube into the spectrometer's sample holder. Follow the instrument-specific software instructions to lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the ¹H and ¹³C NMR spectra.

Conclusion

The combined application of IR and NMR spectroscopy provides a robust and definitive methodology for the structural characterization of substituted methyl benzoates. IR spectroscopy offers a rapid confirmation of the essential ester functional group, while ¹H and ¹³C NMR spectroscopy deliver an intricate picture of the molecular framework, including the subtle but critical electronic influences of aromatic substituents. By following the detailed protocols and interpretative guidelines presented in this note, researchers can confidently elucidate and verify the structures of these important chemical entities, ensuring the integrity and success of their research and development efforts.

References

  • Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. brainly.com. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Introduction to the Spectral Data Base (SDBS). [Link]

  • Simon Fraser University Library. Spectral Database for Organic Compounds SDBS. [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

  • Wikipedia. Spectral Database for Organic Compounds. [Link]

  • University of Alberta. NMR Sample Preparation. [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate...[Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • University of Colorado Boulder. Aromatics. Organic Chemistry. [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • Royal Society of Chemistry. Nuclear magnetic resonance (NMR) spectroscopy. RSC Education. [Link]

  • University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. [Link]

  • Virginia Tech. Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • Royal Society of Chemistry. Introduction to spectroscopy. RSC Education. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?[Link]

  • University of Puget Sound. Short Summary of 1H-NMR Interpretation. [Link]

  • Proprep. What does the methyl benzoate IR spectrum reveal?[Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. [Link]

  • Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • National Institutes of Health. Methyl Benzoate. PubChem. [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

  • University of California, Irvine. Sample preparation for FT-IR. [Link]

  • Royal Society of Chemistry. (2015). Nuclear magnetic resonance spectroscopy. RSC Education. [Link]

  • Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. [Link]

  • Royal Society of Chemistry. Chemistry Vignettes: NMR Theory. RSC Education. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Agilent. Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

  • ChemistryViews. (2018). Substituent Effects on Benzene Rings. [Link]

  • ACS Publications. Organic spectroscopy. Journal of Chemical Education. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ResearchGate. (n.d.). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. [Link]

  • Royal Society of Chemistry. Improve your learners' NMR interpretation skills. RSC Education. [Link]

  • ACS Publications. Spectroscopic Instruction in Introductory Organic Chemistry: Results of a National Survey. Journal of Chemical Education. [Link]

  • ACS Publications. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • University of Puget Sound. Summary of C13-NMR Interpretation. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Prexams. OChem ACS Review 13 Spectroscopy. [Link]

  • Open Access Journals. Principles of Organic Spectroscopy. [Link]

Sources

Application Note & Protocol: Strategic Derivatization of Methyl 4-amino-3-chloro-5-methylbenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the strategic chemical derivatization of Methyl 4-amino-3-chloro-5-methylbenzoate, a promising scaffold for the development of novel bioactive compounds. We present detailed, field-proven protocols for the N-acylation and N-sulfonylation of the primary amino group, complete with mechanistic rationale and experimental considerations. Furthermore, this guide outlines a strategic workflow for the subsequent biological evaluation of the synthesized derivatives, with a particular focus on screening for kinase inhibitors and antibacterial agents. This application note is designed for researchers, medicinal chemists, and drug development professionals aiming to explore the chemical space of this versatile starting material.

Introduction: Rationale for Derivatization

This compound is a synthetically accessible starting material with significant potential for drug discovery. Its substituted aniline core is a privileged scaffold found in numerous biologically active molecules. The primary aromatic amine serves as a key nucleophilic handle for a variety of chemical transformations, allowing for the systematic introduction of diverse functional groups. This derivatization is crucial for modulating the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn can significantly influence its biological activity, selectivity, and pharmacokinetic properties.

Recent studies have highlighted the potential of closely related 4-amino-3-chloro benzoate ester derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[1][2] This underscores the therapeutic potential of this molecular framework. The protocols detailed herein provide a robust foundation for creating a focused library of derivatives for screening against kinases, as well as other relevant biological targets like bacterial enzymes.

Chemical Derivatization Strategies

The following sections provide step-by-step protocols for the derivatization of the primary amino group of this compound. The selection of specific acylating and sulfonylating agents should be guided by the desired properties of the final compounds and the therapeutic target of interest.

General Materials and Methods
  • Reagents and Solvents: this compound (starting material), a diverse panel of acyl chlorides and sulfonyl chlorides (e.g., acetyl chloride, benzoyl chloride, methanesulfonyl chloride, p-toluenesulfonyl chloride), bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine, and anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). All reagents should be of high purity (≥95%).

  • Analytical Techniques: Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes). Structural confirmation and purity assessment of the final products should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: N-Acylation of this compound

N-acylation introduces an amide linkage, which is a key structural motif in many drugs due to its ability to form hydrogen bonds with biological targets.[3]

Reaction Scheme: (Starting Material) + R-COCl --(Base, Solvent)--> N-Acylated Product

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM (at a concentration of 0.1 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting aniline, rendering it unreactive.[4]

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath and slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.

Table 1: Example N-Acylation Reactions

Acyl ChlorideProduct NameExpected Molecular Weight ( g/mol )
Acetyl chlorideMethyl 4-acetamido-3-chloro-5-methylbenzoate241.67
Benzoyl chlorideMethyl 4-benzamido-3-chloro-5-methylbenzoate303.74
Cyclopropanecarbonyl chlorideMethyl 3-chloro-4-(cyclopropanecarboxamido)-5-methylbenzoate267.71

Visualization 1: N-Acylation Workflow

Caption: General workflow for N-acylation.

Protocol 2: N-Sulfonylation of this compound

N-sulfonylation introduces a sulfonamide group, a common pharmacophore that can act as a hydrogen bond donor and acceptor, and is often found in antibacterial and anticancer agents.

Reaction Scheme: (Starting Material) + R-SO₂Cl --(Base, Solvent)--> N-Sulfonylated Product

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) or a mixture of DCM and pyridine (0.1 M concentration).

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and slowly add the desired sulfonyl chloride (1.1 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours, monitoring its progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and acidify with 1M HCl. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Table 2: Example N-Sulfonylation Reactions

Sulfonyl ChlorideProduct NameExpected Molecular Weight ( g/mol )
Methanesulfonyl chlorideMethyl 3-chloro-5-methyl-4-(methylsulfonamido)benzoate277.73
p-Toluenesulfonyl chlorideMethyl 3-chloro-5-methyl-4-(tosylamido)benzoate353.82
Dansyl chlorideMethyl 3-chloro-4-((5-(dimethylamino)naphthalene-1-sulfonyl)amino)-5-methylbenzoate432.93

Visualization 2: N-Sulfonylation Reaction Pathway

G Starting Material Starting Material N-Sulfonylated Product N-Sulfonylated Product Starting Material->N-Sulfonylated Product + R-SO2Cl, Pyridine

Caption: General reaction for N-sulfonylation.

Biological Screening Workflow

Following the synthesis and characterization of the derivative library, a systematic biological screening process is essential to identify compounds with desired activities.

Visualization 3: Biological Screening Funnel

G A Compound Library B Primary High-Throughput Screen (e.g., Kinase Panel) A->B C Hit Confirmation & Dose-Response B->C D Secondary & Orthogonal Assays C->D E Lead Optimization D->E

Caption: A typical funnel-based workflow for biological screening.

Compound Management
  • Stock Solutions: Prepare 10-20 mM stock solutions of each derivative in dimethyl sulfoxide (DMSO).

  • Assay Plates: Create assay-ready plates by serially diluting the stock solutions to the required concentrations for screening.

Primary Screening: Example Assays

The choice of the primary assay is dictated by the therapeutic hypothesis. Given the structural alerts in the core molecule, kinase inhibition and antibacterial activity are logical starting points.

  • Kinase Inhibitor Screening: Protein kinases are a major class of drug targets, particularly in oncology.[5] High-throughput screening can be performed using various platforms:

    • Biochemical Assays: These assays, such as LanthaScreen® or Z'-LYTE®, measure the direct inhibition of kinase activity.[6] They are highly automatable and suitable for screening large libraries.[7][8]

    • Cell-Based Assays: These assays measure the downstream effects of kinase inhibition in a cellular context, for example, by monitoring the phosphorylation of a substrate or cell proliferation.

  • Antibacterial Screening: The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents.[9]

    • Whole-Cell Growth Inhibition Assays: This is a common primary screen where compounds are tested for their ability to inhibit the growth of one or more bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a microtiter plate format.[10][11][12] Optical density is typically used to measure bacterial growth.

Hit Confirmation and Dose-Response
  • Hit Confirmation: Initial "hits" from the primary screen should be re-tested to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Secondary Assays and SAR Analysis
  • Orthogonal Assays: Hits should be validated in a secondary, mechanistically different assay to rule out artifacts. For example, a hit from a biochemical kinase assay could be tested in a cell-based assay.

  • Structure-Activity Relationship (SAR): The data from the screening of the derivative library should be analyzed to understand the relationship between the chemical structure and biological activity. This SAR analysis will guide the design of the next generation of more potent and selective compounds. Para-aminobenzoic acid (PABA) and its derivatives have been extensively studied for their wide range of biological activities, providing a rich literature for SAR comparisons.[13][14][15]

Conclusion

The strategic derivatization of this compound represents a promising avenue for the discovery of novel therapeutic agents. The robust protocols for N-acylation and N-sulfonylation provided here, coupled with a systematic biological screening cascade, offer a clear path from a versatile starting material to potential lead compounds. The insights gained from SAR studies will be invaluable in guiding future medicinal chemistry efforts to optimize the potency, selectivity, and drug-like properties of this exciting class of molecules.

References

  • High-Throughput Screening Strategy Identifies Compounds Active Against Antibiotic-Resistant Bacteria. (n.d.). Infection Control Today. Retrieved from [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2021). PubMed Central. Retrieved from [Link]

  • High‐Throughput Screening for Kinase Inhibitors. (2005). Semantic Scholar. Retrieved from [Link]

  • High-throughput screening assays for antibacterial and antifungal activities of Lactobacillus species. (2015). PubMed. Retrieved from [Link]

  • High-throughput screening for kinase inhibitors. (2005). PubMed. Retrieved from [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). PubMed. Retrieved from [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2010). PubMed Central. Retrieved from [Link]

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2023). ACS Publications. Retrieved from [Link]

  • High-Throughput Identification of Antibacterials Against Pseudomonas aeruginosa. (2020). Frontiers. Retrieved from [Link]

  • Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay. (2022). MDPI. Retrieved from [Link]

  • Approaches for the N‐acetylation of anilines. (2023). ResearchGate. Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). PubMed Central. Retrieved from [Link]

  • Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. (2024). MDPI. Retrieved from [Link]

  • N‐acylation of anilines, primary and secondary amines,and sulfonamides. (2024). ResearchGate. Retrieved from [Link]

  • Scope of the direct sulfonylation of aniline derivatives a. (2020). ResearchGate. Retrieved from [Link]

  • Direct sulfonylation of anilines mediated by visible light. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • Mild Sulfonylation of Anilines. (2017). ChemistryViews. Retrieved from [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed. Retrieved from [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). ACS Publications. Retrieved from [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER. Retrieved from [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2021). PubMed Central. Retrieved from [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (2023). ResearchGate. Retrieved from [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed Central. Retrieved from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2021). MDPI. Retrieved from [Link]

  • Synthesis, Structural Characterization and Biological Evaluation of 3-Amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid Derivatives. (2019). ResearchGate. Retrieved from [Link]

Sources

Experimental setup for the chlorination of 4-amino-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Regioselective Chlorination of Methyl 4-amino-5-methylbenzoate using N-Chlorosuccinimide

Introduction: The Significance of Chlorinated Anthranilate Scaffolds

Chlorinated aromatic compounds are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of a chlorine atom into an aromatic ring can profoundly alter a molecule's steric and electronic properties, thereby modulating its biological activity, metabolic stability, and pharmacokinetic profile. Specifically, chlorinated 4-aminobenzoate derivatives are key intermediates in the development of various therapeutic agents. This document provides a detailed experimental guide for the regioselective chlorination of methyl 4-amino-5-methylbenzoate, a common precursor, to yield methyl 4-amino-2-chloro-5-methylbenzoate.

The protocol leverages N-Chlorosuccinimide (NCS) as the chlorinating agent. NCS is a versatile, crystalline, and easy-to-handle reagent that serves as a source of electrophilic chlorine (Cl⁺) under mild conditions, making it preferable to gaseous chlorine for laboratory-scale synthesis.[2] This guide is intended for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step protocol, and robust safety and characterization procedures.

Reaction Mechanism: The Basis for Regioselectivity

The chlorination of methyl 4-amino-5-methylbenzoate with NCS proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[2] The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the benzene ring.

  • -NH₂ (Amino Group): A powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • -CH₃ (Methyl Group): A moderately activating group and an ortho, para-director through an inductive effect.

  • -COOCH₃ (Methyl Ester Group): A deactivating group and a meta-director due to its electron-withdrawing nature.

The cumulative effect of these substituents makes the C2 position the most nucleophilic and sterically accessible site for electrophilic attack. The strong activating effect of the amino group decisively directs the incoming electrophile to its ortho position (C2), as the para position is blocked.

The mechanism unfolds as follows:

  • The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic chlorine atom of NCS.

  • This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[3]

  • A weak base (such as the succinimide anion or solvent) abstracts a proton from the C2 position, restoring aromaticity and yielding the final chlorinated product and succinimide as a byproduct.[2]

G cluster_0 Electrophilic Aromatic Substitution (SEAr) Mechanism Reactant Methyl 4-amino-5-methylbenzoate + NCS Intermediate Sigma Complex (Resonance Stabilized) Reactant->Intermediate π-bond attack on Cl⁺ Product Methyl 4-amino-2-chloro-5-methylbenzoate + Succinimide Intermediate->Product Deprotonation

Caption: The SEAr mechanism for NCS chlorination.

Detailed Experimental Protocol

This protocol details the synthesis of methyl 4-amino-2-chloro-5-methylbenzoate. It is critical to perform the reaction in a well-ventilated fume hood and to wear appropriate Personal Protective Equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
Methyl 4-amino-5-methylbenzoate≥98% PuritySigma-AldrichStarting Material
N-Chlorosuccinimide (NCS)≥98% PurityAcros OrganicsChlorinating Agent
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher ScientificReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsExtraction Solvent
Deionized WaterHigh PurityIn-houseAqueous Wash
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChemNeutralizing Wash
Saturated Sodium Chloride (Brine)ACS GradeLabChemFinal Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD MilliporeDrying Agent
Silica Gel60 Å, 230-400 meshSorbent Tech.Stationary Phase for Chromatography
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-amino-5-methylbenzoate (1.65 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: In a single portion, add N-Chlorosuccinimide (NCS) (1.40 g, 10.5 mmol, 1.05 equiv.) to the solution. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature (approx. 20-25°C) for 3-4 hours.[4]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf value than the starting material.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, pour the mixture into a 500 mL separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]

    • Combine the organic layers in the separatory funnel.

  • Work-up - Washing:

    • Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally, 50 mL of brine.[6] The bicarbonate wash neutralizes any acidic byproducts.

  • Drying and Filtration:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. The drying agent should be added until it no longer clumps together.[6]

    • Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to yield the pure methyl 4-amino-2-chloro-5-methylbenzoate.

Quantitative Data Summary
ParameterValueMolesMolar Ratio
Substrate Mass1.65 g10.0 mmol1.0 equiv.
NCS Mass1.40 g10.5 mmol1.05 equiv.
Solvent (DMF) Volume20 mL--
Reaction Temperature20-25 °C--
Reaction Time3-4 hours--
Theoretical Yield 2.16 g 10.0 mmol 100%
Expected Actual Yield 1.83 - 2.05 g - 85-95%

Safety and Handling Precautions

Adherence to safety protocols is paramount. Always consult the Safety Data Sheet (SDS) for each chemical before use.[8]

  • N-Chlorosuccinimide (NCS): Harmful if swallowed and causes severe skin burns and eye damage.[9] It is stable under normal conditions but can decompose with heat or moisture.[9]

    • Handling: Wear chemical-resistant gloves, safety goggles, and a lab coat.[10] Handle in a well-ventilated fume hood to avoid inhaling dust or vapors.[8] Avoid contact with skin and eyes.[9]

    • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and direct sunlight.[11] Keep the container tightly closed.[12]

    • First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[11] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[9]

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is a suspected teratogen. Always handle with extreme care in a fume hood.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to local environmental regulations. Chlorinated organic waste must be segregated for proper disposal.[1]

Product Characterization

Unambiguous structural confirmation of the product, methyl 4-amino-2-chloro-5-methylbenzoate, is essential. NMR spectroscopy is the primary tool for this purpose.

¹H NMR Spectroscopy

The most telling evidence for successful chlorination at the C2 position is the disappearance of one aromatic proton signal and the change in the multiplicity of the remaining aromatic protons.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.[13]

  • Expected ¹H NMR (400 MHz, CDCl₃) Shifts:

    • δ ~7.7 ppm (s, 1H): Aromatic proton at C6. This proton is adjacent to the methyl and ester groups and will appear as a singlet.

    • δ ~6.6 ppm (s, 1H): Aromatic proton at C3. This proton is adjacent to the amino group and the chlorine atom and will also appear as a singlet.

    • δ ~4.5 ppm (br s, 2H): Protons of the -NH₂ group. The chemical shift can vary and the peak is often broad.

    • δ ~3.8 ppm (s, 3H): Protons of the methyl ester (-OCH₃) group.

    • δ ~2.1 ppm (s, 3H): Protons of the methyl (-CH₃) group on the ring.

¹³C NMR Spectroscopy

Further confirmation is provided by ¹³C NMR, which will show the expected number of carbon signals and characteristic shifts due to the influence of the chlorine atom.

Overall Experimental Workflow

The entire process, from initial setup to final analysis, can be visualized as a linear workflow.

G A 1. Reagent Preparation (Substrate, NCS, Solvent) B 2. Reaction Setup (Dissolve Substrate in DMF) A->B C 3. Chlorination (Add NCS, Stir at RT) B->C D 4. Reaction Monitoring (TLC Analysis) C->D E 5. Aqueous Work-up (Quench, Extract, Wash) D->E If Reaction Complete F 6. Drying & Concentration (Dry with MgSO₄, Roto-Evap) E->F G 7. Purification (Silica Gel Chromatography) F->G H 8. Characterization (NMR Spectroscopy) G->H

Caption: Workflow for the synthesis and analysis of the target compound.

References

  • Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. [Link]

  • Nanjing Suru Chemical Co., Ltd. N chlorosuccinimide sds. [Link]

  • East Harbour Group. (2023). Safety Data Sheet: N-CHLOROSUCCINIMIDE. [Link]

  • MDPI. (2021). Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. [Link]

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubMed. (2008). Complete removal of chlorinated aromatic compounds from oils by channel-type gamma-cyclodextrin assembly. [Link]

  • ResearchGate. (2008). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. [Link]

  • Organic Chemistry Portal. Chlorination of Arenes. [Link]

  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. [Link]

  • Organic Chemistry Data. Chlorination - Common Conditions. [Link]

  • ResearchGate. (1960). The chlorination of 4‐aminobenzoic acid and its methyl ester. [Link]

  • Asian Journal of Physics. (2012). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of Alkyl 4-amino-3-chloro-5-methylbenzoates via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Benzoate Esters

4-amino-3-chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid whose derivatives are of significant interest in medicinal chemistry and drug discovery. The structural motifs present—a primary amine, a halogen, and a carboxylic acid—offer multiple points for synthetic modification. Esterification of the carboxylic acid moiety is a critical and often primary step in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs). For instance, analogous 4-amino-3-chlorobenzoate esters have been utilized as precursors for novel Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, highlighting their potential in oncology research.[1][2]

This application note provides a detailed, field-proven protocol for the esterification of 4-amino-3-chloro-5-methylbenzoic acid using the Fischer-Speier esterification method. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and outline methods for purification and characterization, ensuring a reproducible and high-yield synthesis suitable for research and development laboratories.

The Fischer-Speier Esterification: Mechanistic Insights

The Fischer-Speier esterification is a classic acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water.[3] The reaction is fundamentally an equilibrium process.[4][5][6] To achieve high conversion, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol, which serves as both a reactant and the solvent, or by actively removing water as it forms.

The reaction proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol.

The key mechanistic steps are:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This step increases the electrophilicity of the carbonyl carbon.[4][7][8]

  • Nucleophilic Attack: A molecule of alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, an oxonium ion.[8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a good leaving group (water).[7]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group forms a π bond with the carbon, leading to the elimination of a water molecule and the formation of a protonated ester.[4][7][8]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[4]

Fischer_Esterification_Mechanism Figure 1: Mechanism of Fischer-Speier Esterification cluster_reactants Reactants cluster_products Products RCOOH Carboxylic Acid (R-COOH) Protonation 1. Protonation of Carbonyl RCOOH->Protonation + H⁺ ROH Alcohol (R'-OH) H_plus H⁺ (Catalyst) Protonated_Acid Protonated Carboxylic Acid Protonation->Protonated_Acid Nucleophilic_Attack 2. Nucleophilic Attack Protonated_Acid->Nucleophilic_Attack + R'-OH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with H₂O⁺ Leaving Group Proton_Transfer->Water_Leaving_Group Elimination 4. Elimination of Water Water_Leaving_Group->Elimination - H₂O Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation 5. Deprotonation Protonated_Ester->Deprotonation Ester Ester (R-COOR') Deprotonation->Ester - H⁺ H_plus_regen H⁺ (Regenerated) Water Water (H₂O)

Figure 1: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol details the synthesis of ethyl 4-amino-3-chloro-5-methylbenzoate as a representative example. The procedure can be adapted for other simple alcohols like methanol.

Materials and Reagents
Reagent/MaterialGradePurpose
4-amino-3-chloro-5-methylbenzoic acid≥97%Starting Material
Ethanol (EtOH)Anhydrous (200 proof)Reactant and Solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionNeutralization
Ethyl Acetate (EtOAc)Reagent GradeExtraction Solvent
Brine (Saturated NaCl)Aqueous SolutionAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeDrying Agent
Deionized WaterN/AWork-up
Round-bottom flask, Reflux condenserN/AGlassware
Magnetic stirrer, Heating mantleN/AEquipment
Separatory funnel, Rotary evaporatorN/AEquipment
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-chloro-5-methylbenzoic acid (e.g., 5.0 g, 1.0 eq).

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the suspension at room temperature. The starting material may not fully dissolve at this stage.

  • Catalyst Addition: Place the flask in an ice-water bath to control the temperature. While stirring, slowly add concentrated sulfuric acid (e.g., 1.0 mL, ~0.7 eq) dropwise. Caution: This addition is highly exothermic. A precipitate of the aminobenzoic acid sulfate salt may form, which will redissolve as the reaction is heated.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (boiling point of ethanol is ~78°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicates reaction progression.

  • Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Reduce the volume of the ethanol by approximately 75% using a rotary evaporator.

  • Neutralization: Carefully pour the concentrated reaction mixture into a beaker containing 150 mL of ice-cold deionized water. Slowly add saturated sodium bicarbonate solution in small portions with stirring until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).[9][10] This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the neutralized aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).[10] Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (1 x 100 mL) followed by brine (1 x 100 mL) to remove residual water-soluble impurities.[10]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[10] Swirl the flask for 5-10 minutes.

  • Solvent Evaporation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester product, which may be an off-white solid or a pale oil.

Experimental Workflow Diagram

Esterification_Workflow Figure 2: Experimental Workflow Start 1. Reaction Setup (Acid + EtOH + H₂SO₄) Reflux 2. Heat to Reflux (4-6 hours) Start->Reflux Monitor 3. Monitor by TLC Reflux->Monitor Workup 4. Cool & Concentrate Monitor->Workup Reaction Complete Neutralize 5. Neutralize with NaHCO₃ Workup->Neutralize Extract 6. Extract with EtOAc Neutralize->Extract Wash 7. Wash with H₂O & Brine Extract->Wash Dry 8. Dry with MgSO₄ Wash->Dry Evaporate 9. Evaporate Solvent Dry->Evaporate Purify 10. Purify Crude Product (Recrystallization) Evaporate->Purify Characterize 11. Characterize Final Product (NMR, IR, MP) Purify->Characterize

Figure 2: Experimental Workflow for Synthesis and Purification.

Purification and Characterization

Purification

The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or hexanes and ethyl acetate. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.2-4.3 ppm for the -OCH₂- and a triplet around 1.3-1.4 ppm for the -CH₃). Signals for the aromatic protons, the amino group (a broad singlet), and the ring's methyl group will also be present.[1][11]

  • ¹³C NMR Spectroscopy: The carbon NMR will show a characteristic peak for the ester carbonyl carbon around 165 ppm, along with signals for the aromatic carbons and the alkyl carbons of the ester and methyl groups.[1][12][13]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for:

    • N-H stretching of the primary amine (two bands in the 3350-3500 cm⁻¹ region).[1]

    • C=O stretching of the ester group (a strong band around 1690-1710 cm⁻¹).[1]

    • C-O stretching of the ester (in the 1100-1300 cm⁻¹ region).

    • C-Cl stretching (around 760 cm⁻¹).[1]

  • Melting Point (MP): A pure, crystalline product will exhibit a sharp and distinct melting point range.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized ester.[1]

Conclusion

The Fischer-Speier esterification is a robust and reliable method for the synthesis of alkyl 4-amino-3-chloro-5-methylbenzoates. By utilizing an excess of the alcohol as both reactant and solvent, the reaction equilibrium is effectively driven towards the product, ensuring high yields. The straightforward work-up and purification procedures make this protocol highly applicable in research settings for the generation of key intermediates in drug discovery and fine chemical synthesis. The self-validating nature of the protocol, confirmed through rigorous characterization, ensures the production of high-purity material for subsequent synthetic transformations.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link]

  • International journal of physical sciences. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. American Academic Publisher. Retrieved from [Link]

  • Clark, J. (n.d.). mechanism for the esterification reaction. Chemguide. Retrieved from [Link]

  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393. Retrieved from [Link]

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(1), 53-65. Retrieved from [Link]

  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Beuerle, F., & Pichersky, E. (2002). Enzymatic synthesis and purification of aromatic coenzyme A esters. Analytical Biochemistry, 302(2), 305-312. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

  • Google Patents. (n.d.). US3661972A - Purification of high boiling esters.
  • YouTube. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]

  • Al-Fahd, H. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. Retrieved from [Link]

  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Amino-3,5-dichloro-benzoic acid. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Methyl 4-amino-3-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 4-amino-3-chloro-5-methylbenzoate is a substituted aromatic compound with potential applications in the pharmaceutical and chemical industries. As with any compound intended for use in these highly regulated fields, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and draw upon authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure data integrity and reliability.[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the amount of this compound in a sample. A reversed-phase HPLC method is particularly well-suited for this analyte due to its moderate polarity. The selection of a C18 stationary phase provides a non-polar environment for the separation of the analyte from potential impurities. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve efficient elution and sharp peak shapes. UV detection is employed for quantification, leveraging the chromophoric nature of the benzene ring in the molecule.

Rationale for Method Parameters
  • Stationary Phase: A C18 column is chosen for its versatility and proven performance in separating a wide range of organic molecules. The non-polar nature of the C18 alkyl chains allows for effective retention of the analyte through hydrophobic interactions.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer is employed to ensure the elution of compounds with varying polarities. The buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the amino group on the analyte, thereby ensuring consistent retention times.

  • Detection Wavelength: The UV detection wavelength is selected based on the UV absorbance spectrum of this compound, typically at its wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.

HPLC Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, perform a system suitability test as per USP <621> to ensure the chromatographic system is performing adequately.[1][2][3][4][5] Key parameters include:

  • Tailing Factor (T): Should be ≤ 2.0 for the main peak.

  • Theoretical Plates (N): Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2.0% for peak area and retention time.

Workflow for HPLC Analysis

Caption: HPLC analysis workflow from sample preparation to reporting.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. For a compound like this compound, GC-MS can be used to identify potential volatile impurities and provide confirmatory structural information through mass spectral fragmentation patterns. Due to the presence of a polar amino group, derivatization is often necessary to improve the volatility and chromatographic performance of the analyte.

The Role of Derivatization

The primary amino group in this compound can lead to peak tailing and poor chromatographic resolution in GC. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H bond into a less polar N-Si(CH₃)₃ bond, increasing the volatility and thermal stability of the analyte.[6]

GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

GC-MS Conditions:

Parameter Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Oven Program Initial 100°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-500 |

Logical Decision Tree for GC-MS Analysis

GCMS_Decision_Tree A Is the analyte sufficiently volatile and thermally stable? B Direct GC-MS Analysis A->B Yes C Is derivatization required? A->C No D Select appropriate derivatization reagent (e.g., BSTFA) C->D Yes E Perform Derivatization D->E F GC-MS Analysis of Derivative E->F

Sources

The Strategic Role of Methyl 4-amino-3-chloro-5-methylbenzoate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, Methyl 4-amino-3-chloro-5-methylbenzoate has emerged as a particularly valuable intermediate. Its unique substitution pattern—an electron-donating amino group, an electron-withdrawing chloro group, and a sterically influential methyl group—creates a versatile platform for the synthesis of complex molecules with significant therapeutic potential. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and expert insights.

I. Core Concepts: The Utility of a Polysubstituted Aromatic Scaffold

This compound is a polysubstituted aniline derivative. The interplay of its functional groups governs its reactivity and makes it a sought-after precursor in multi-step syntheses. The primary amino group serves as a key nucleophile or a site for diazotization, enabling the construction of various heterocyclic systems. The chloro and methyl substituents modulate the electronic properties and steric environment of the benzene ring, influencing reaction outcomes and providing points for further functionalization. This strategic arrangement of substituents allows for the precise tuning of the physicochemical properties of derivative compounds, a critical aspect of drug design.

The inherent structural features of this compound make it a "privileged scaffold" in certain contexts, a concept where a particular molecular framework is capable of binding to multiple biological targets.[1] The strategic placement of the chloro atom, in particular, can have profound effects on the pharmacological properties of a molecule, a phenomenon sometimes referred to as the "magic chloro" effect in drug discovery.[2]

II. Medicinal Chemistry Applications: A Focus on Kinase Inhibition

A prominent application of this compound and its derivatives lies in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

A notable example is the use of 4-amino-3-chloro benzoate ester derivatives in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[4][5] EGFR is a key oncogenic driver in several cancers, and its inhibition is a validated therapeutic strategy. The 4-amino-3-chloro-phenyl moiety serves as a crucial pharmacophore that can be elaborated to interact with the ATP-binding site of the EGFR kinase domain.

Workflow for the Development of EGFR Inhibitors

The general workflow for developing EGFR inhibitors from 4-amino-3-chloro benzoate esters involves a multi-step process that leverages both synthetic chemistry and biological evaluation.

EGFR_Inhibitor_Workflow start This compound step1 Functional Group Interconversion (e.g., Hydrazide formation) start->step1 step2 Heterocycle Formation (e.g., Oxadiazole, Thioamide synthesis) step1->step2 step3 In Silico Screening (Docking Studies) step2->step3 Candidate Compounds step4 In Vitro Biological Evaluation (Antiproliferative Assays) step3->step4 Prioritized Hits step5 Lead Optimization step4->step5 Active Compounds

Caption: A generalized workflow for the development of EGFR inhibitors.

III. Synthetic Protocols

The following protocols provide detailed methodologies for key transformations involving 4-amino-3-chloro benzoate ester derivatives. These are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of 4-Amino-3-chloro-5-methylbenzoic acid methyl ester

Materials:

  • Methyl 4-amino-5-methylbenzoate

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Ice water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Methyl 4-amino-5-methylbenzoate in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C. The molar ratio of the starting material to NCS is typically 1:1.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Expected Outcome:

The final product, this compound, should be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Protocol 2: Conversion to Hydrazide Derivatives

This protocol describes the conversion of the methyl ester to the corresponding hydrazide, a key intermediate for the synthesis of various heterocyclic compounds.[4]

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • To a solution of this compound in ethanol, add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux the reaction mixture for 8-12 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold distilled water to the residue to precipitate the solid product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the 4-amino-3-chloro-5-methylbenzohydrazide.

Expected Outcome:

The resulting hydrazide is typically a solid and can be used in the next step without further purification if the purity is deemed sufficient by analytical methods.

Protocol 3: Synthesis of 1,3,4-Oxadiazole Derivatives

This protocol outlines the synthesis of 1,3,4-oxadiazole derivatives from the corresponding benzohydrazide, a common strategy in medicinal chemistry to generate compounds with potential biological activity.[4]

Oxadiazole_Synthesis start 4-amino-3-chloro-5-methylbenzohydrazide step1 Reaction with Carbon Disulfide in the presence of Potassium Hydroxide start->step1 step2 Cyclization step1->step2 end 5-(4-amino-3-chloro-5-methylphenyl)-1,3,4-oxadiazole-2-thiol step2->end

Caption: Synthetic scheme for 1,3,4-oxadiazole derivatives.

Materials:

  • 4-amino-3-chloro-5-methylbenzohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-amino-3-chloro-5-methylbenzohydrazide in ethanol.

  • Add a solution of potassium hydroxide in water.

  • Add carbon disulfide dropwise and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 5-(4-amino-3-chloro-5-methylphenyl)-1,3,4-oxadiazole-2-thiol.

IV. Data Summary

The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 202146-16-5[7][8]
Molecular Formula C₉H₁₀ClNO₂[4]
Molecular Weight 200.04 g/mol [4]
Appearance White to orange powder[4]
Purity Typically >95%[9]

V. Concluding Remarks

This compound is a strategically important building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its unique substitution pattern provides a versatile platform for the generation of diverse chemical libraries. The protocols outlined in this guide offer a starting point for the synthesis and elaboration of this valuable intermediate. As with any synthetic procedure, careful optimization and thorough characterization of all compounds are essential for successful drug discovery endeavors. The continued exploration of derivatives based on this scaffold holds significant promise for the development of novel therapeutics targeting a range of diseases.

References

  • 4-Amino-3-chloro-5-methylbenzoic acid. Amerigo Scientific. [URL: https://www.amerigoscientific.com/4-amino-3-chloro-5-methylbenzoic-acid-157069-52-8-278548.html]
  • This compound | 202146-16-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82508933.htm]
  • Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride. BLD Pharm. [URL: https://www.bldpharm.com/products/2219375-71-8.html]
  • CAS # 202146-16-5, 4-Amino-3-chloro-5-methylbenzoic acid methyl ester. chemBlink. [URL: https://www.chemblink.com/products/202146-16-5.htm]
  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647–2662. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11730846/]
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39568325/]
  • de Vicente, J., & Jiménez, J. L. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14995–15084. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963]
  • Methyl 4-Amino-3-methylbenzoate. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/M2152]
  • Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents. [URL: https://patents.google.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659103/]
  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents. [URL: https://patents.google.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules, 17(12), 14369–14416. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268713/]
  • Methyl 4-amino-3-methylbenzoate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2736799]
  • Methyl 4-amino-2-chloro-3-iodo-5-methylbenzoate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177739888]
  • Compound 4-chloro-3-[methyl(phenyl)amino]-5-oxo-2,5-dihydrofuran-2-yl 4-methylbenzoate. MolPort. [URL: https://www.molport.com/shop/compound-5674-0415]
  • Methyl 4-amino-5-chloro-2-hydroxybenzoate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14883223]
  • 2-Amino-5-chloro-3-methylbenzoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11644044]
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. [URL: https://www.patsnap.
  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quick Company. [URL: https://www.quickcompany.in/patents/a-process-for-the-preparation-of-2-amino-5-chloro-3-methylbenzoic-acid]
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6649. [URL: https://www.mdpi.com/1420-3049/27/19/6649]
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v55p0067]
  • Methyl 3-amino-4-methylbenzoate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/337778]
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7512493402e0f43b3b5a0]
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. ResearchGate. [URL: https://www.researchgate.net/publication/385966453_New_4-amino-3-chloro_benzoate_ester_derivatives_as_EGFR_inhibitors_synthesis_in_silico_and_biological_analyses]
  • Methyl 3-amino-4-butanamido-5-methyl-benzoate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21202582/]
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents. [URL: https://patents.google.

Sources

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methyl 4-amino-3-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-amino-3-chloro-5-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document provides a step-by-step protocol, the scientific rationale behind the method development, and a thorough validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines. Furthermore, it offers expert insights into potential troubleshooting to ensure reliable and reproducible results.

Introduction and Scientific Rationale

This compound is a substituted aromatic amine and a benzoate ester, a chemical structure commonly found in pharmaceutical intermediates and fine chemicals. Accurate quantification of this compound is critical for ensuring the quality, stability, and purity of starting materials and final products. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice due to its high resolution, sensitivity, and reproducibility.[1]

The method described herein is based on reversed-phase HPLC, which is ideally suited for the separation of moderately polar to non-polar compounds like this compound.[2][3] In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase. The analyte's retention is primarily governed by hydrophobic interactions with the stationary phase. By modulating the polarity of the mobile phase, typically by altering the ratio of an organic solvent to water, the retention time of the analyte can be precisely controlled.[4]

The presence of an amino group on the aromatic ring suggests that the mobile phase pH could influence the analyte's retention by altering its ionization state.[5] Therefore, a buffered mobile phase is recommended to ensure consistent retention times and peak shapes.

Analyte Structure

Caption: Chemical structure of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

Materials and Reagents
  • Analyte Standard: this compound (purity ≥98%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade or higher

  • Water: Deionized (DI) water, filtered through a 0.22 µm filter

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Ammonium Acetate: Analytical grade

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC system configuration and chromatographic parameters.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Detector UV-Vis or Photodiode Array (PDA) Detector
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm (to be confirmed by UV scan of the analyte)
Run Time 18 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of DI water and mix thoroughly.

    • Mobile Phase B: Use HPLC grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an online degasser or by sonication.[6]

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of this compound standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates.[7]

System Suitability Testing (SST)

Before sample analysis, perform at least five replicate injections of a mid-range working standard (e.g., 50 µg/mL). The system is deemed ready for use if the following criteria are met:

  • Peak Tailing Factor: ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Relative Standard Deviation (RSD) of Retention Time: ≤ 1.0%

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of this analytical method, a comprehensive validation should be performed according to the ICH Q2(R2) guidelines.[8][9] The validation process demonstrates that the method is suitable for its intended purpose.[1]

HPLC_Validation_Workflow start Method Development protocol Define Validation Protocol start->protocol Finalize Method specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for HPLC method validation according to ICH guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] This can be demonstrated by injecting a blank (diluent), a placebo (if applicable), and the analyte standard. The chromatograms should show no interfering peaks at the retention time of this compound.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[10]

  • Procedure: Analyze a series of at least five concentrations across the proposed range (e.g., 1-100 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[1] It is often determined by spike recovery studies.

  • Procedure: Spike a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%40.039.699.0
100%50.050.3100.6
120%60.059.198.5
Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Estimation: Can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted.

Expertise & Experience: Troubleshooting Common HPLC Issues

Even with a validated method, issues can arise. A systematic approach to troubleshooting is essential for maintaining data quality.[12] Common problems include pressure fluctuations, baseline noise, and shifts in retention time.[6][13]

HPLC_Troubleshooting problem Chromatographic Problem Identified pressure Pressure Fluctuation? problem->pressure retention Retention Time Shift? problem->retention peak_shape Poor Peak Shape? problem->peak_shape pressure_high High Pressure pressure->pressure_high Yes pressure_low Low Pressure pressure->pressure_low No degas Check Mobile Phase: - Degassing - Correct Composition pressure->degas flow_rate Check Flow Rate retention->flow_rate mobile_phase Check Mobile Phase: - Preparation - Composition retention->mobile_phase column_age Column Aging? retention->column_age tailing Tailing? peak_shape->tailing fronting Fronting? peak_shape->fronting split Split Peak? peak_shape->split clog Check for Clogs: - Column Frit - Tubing - Injector pressure_high->clog leak Check for Leaks: - Fittings - Pump Seals pressure_low->leak secondary_int Secondary Interactions? - Adjust pH tailing->secondary_int overload Sample Overload? - Dilute Sample fronting->overload connections Check Connections: - Column to Tubing split->connections

Caption: A decision tree for troubleshooting common HPLC problems.

  • High Backpressure: This is often caused by blockages in the system.[7] Systematically check for clogged column frits, tubing, or injector ports. Flushing the column in the reverse direction (if permitted by the manufacturer) can often resolve this.[14]

  • Retention Time Shifts: Inconsistent mobile phase preparation is a common cause.[12] Ensure accurate measurement and thorough mixing of mobile phase components. Column aging or temperature fluctuations can also lead to shifts.[7]

  • Peak Tailing: This can be due to secondary interactions between the basic amino group of the analyte and residual acidic silanols on the stationary phase.[7] Using a well-end-capped column and ensuring the mobile phase pH is sufficiently low (as with the recommended 0.1% phosphoric acid) can mitigate this effect.

  • Baseline Noise: Ensure solvents are fresh, high-purity, and properly degassed.[14] A noisy baseline can also indicate a failing detector lamp or contaminated flow cell.[6]

References

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. AELAB | Laboratory Equipment and Scientific Instrument Supplier.
  • Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf.
  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific.
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
  • AMSbiopharma. (2025, July 22).
  • Phenomenex. Reversed Phase HPLC Columns. Phenomenex.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • University of Oxford. (2021, February 26). 14 Principles of Reversed Phase HPLC. YouTube.
  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.
  • Dwight R. Stoll. (2022, May 1). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Chlorination of Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective chlorination of aminobenzoates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging but crucial transformation. Here, we will address common experimental hurdles with in-depth, evidence-based troubleshooting guides and frequently asked questions. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical principles to empower you to optimize your reactions and achieve your desired synthetic outcomes.

Introduction: The Challenge of Regiocontrol

The regioselective chlorination of aminobenzoates is a classic example of the intricate dance of electronic and steric effects in electrophilic aromatic substitution. The aminobenzoate scaffold presents two electronically opposed substituents: the strongly activating, ortho,para-directing amino group (-NH₂) and the deactivating, meta-directing carboxylate group (-COOR).[1][2][3] This inherent electronic conflict often leads to challenges in achieving high selectivity for a single chlorinated isomer, frequently resulting in mixtures of products and undesired side reactions. This guide will provide practical solutions to these common problems.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a mixture of mono-, di-, and even tri-chlorinated products. How can I improve the selectivity for monochlorination?

Answer: This is a classic case of over-activation of the aromatic ring by the amino group. The initial monochlorination product is often more reactive than the starting material, leading to subsequent chlorinations. Here’s a systematic approach to troubleshooting this issue:

1. Reagent Stoichiometry and Addition:

  • Problem: Using an excess of the chlorinating agent or adding it too quickly can lead to high local concentrations, promoting polychlorination.

  • Solution: Carefully control the stoichiometry of your chlorinating agent. A good starting point is 1.05-1.1 equivalents. Furthermore, consider a slow, dropwise addition of the chlorinating agent to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile at all times.

2. Choice of Chlorinating Agent:

  • Insight: The reactivity of the chlorinating agent plays a crucial role. Highly reactive agents are more likely to lead to polychlorination.

  • Recommendation: N-Chlorosuccinimide (NCS) is a milder and more selective chlorinating agent compared to chlorine gas (Cl₂) for activated systems like aminobenzoates.[4][5][6]

3. Solvent Effects:

  • Mechanism: The polarity of the solvent can influence the reactivity of the chlorinating agent and the stability of the reaction intermediates.

  • Troubleshooting:

    • Less polar solvents can sometimes temper the reactivity of the electrophile.

    • However, for NCS chlorinations, polar aprotic solvents like DMF or acetonitrile are often used to ensure solubility of the starting material. If you are using a very non-polar solvent, you may be experiencing solubility issues that lead to heterogeneous reaction conditions and poor control.

4. Protecting Group Strategy:

  • The "Gold Standard" for Control: The most robust method to prevent polychlorination is to temporarily "tame" the activating amino group by converting it into a less activating group.[7]

  • Workflow:

    • Protection: Acetylation of the amino group to form an acetamide is a common and effective strategy. The acetyl group is still an ortho,para-director, but it is significantly less activating than the free amino group.

    • Chlorination: Perform the chlorination on the protected aminobenzoate.

    • Deprotection: The acetyl group can be readily removed by acid or base hydrolysis to regenerate the amino group.

Diagram: Decision Workflow for Controlling Polychlorination

G start Start: Polychlorination Observed reagent_control Adjust Reagent Stoichiometry & Addition Rate start->reagent_control outcome_success Success: Monochlorination Achieved reagent_control->outcome_success Improved Selectivity outcome_fail Still Polychlorination reagent_control->outcome_fail No Improvement solvent_change Modify Solvent System protecting_group Implement Protecting Group Strategy solvent_change->protecting_group No/Minor Improvement solvent_change->outcome_success Improved Selectivity protecting_group->outcome_success outcome_fail->solvent_change

Caption: A troubleshooting workflow for addressing polychlorination.

FAQ 2: I am trying to chlorinate methyl 4-aminobenzoate and I'm getting the wrong isomer. How can I control the regioselectivity?

Answer: The regioselectivity in the chlorination of aminobenzoates is dictated by the directing effects of the substituents. For a 4-aminobenzoate, the positions ortho to the powerfully activating amino group (positions 3 and 5) are the most electron-rich and thus the most likely sites of electrophilic attack.

Directing Effects at Play:

SubstituentPositionTypeDirecting Effect
-NH₂4Activatingortho, para
-COOR1Deactivatingmeta

The activating ortho,para-directing effect of the amino group dominates the deactivating meta-directing effect of the ester. Therefore, chlorination is expected to occur at the 3- and 5-positions.

Strategies for Regiocontrol:

  • Steric Hindrance: If your aminobenzoate has a bulky group at a position adjacent to the amino group, this can sterically hinder chlorination at that site and favor chlorination at the less hindered position.

  • Protecting Groups for Regiocontrol: As mentioned previously, protecting the amino group can also influence regioselectivity. The bulkier the protecting group, the more it will disfavor chlorination at the adjacent ortho position.

    • An acetyl group (-NHCOCH₃) is moderately bulky.

    • A pivaloyl group (-NHCOC(CH₃)₃) is very bulky and will strongly direct chlorination to the less hindered ortho position or potentially to the position para to the amide (if available).

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product, which may be different from the kinetically favored product.

Diagram: Regioselectivity in 4-Aminobenzoate Chlorination

Caption: Electronic influence on chlorination sites of methyl 4-aminobenzoate.

FAQ 3: My reaction mixture is turning dark, and I'm getting a low yield of the desired product. What side reactions could be occurring?

Answer: A dark reaction mixture often indicates decomposition or the formation of colored byproducts, which can be due to several side reactions:

  • Oxidation of the Amino Group: The electron-rich amino group is susceptible to oxidation by the chlorinating agent, especially if it is a strong one. This can lead to the formation of colored, polymeric materials.

    • Solution: Use a milder chlorinating agent like NCS. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative side reactions.

  • N-Chlorination: The nitrogen of the amino group can be chlorinated to form an N-chloroamine. This is usually a reversible process, but it can lead to subsequent decomposition pathways.

    • Solution: Using a protic solvent like acetic acid can help to protonate the amino group, reducing its nucleophilicity and disfavoring N-chlorination. However, this can also deactivate the ring towards the desired C-chlorination. A careful balance is needed.

  • Reaction with Solvent: Some solvents can react with the chlorinating agent. For example, in the presence of an acid catalyst, NCS can chlorinate acetone.

    • Solution: Choose a solvent that is inert to the reaction conditions. Acetonitrile, DMF, and acetic acid are common choices.

Experimental Protocols

Protocol 1: Regioselective Monochlorination of Methyl 4-Aminobenzoate via Acetyl Protection

Step 1: Protection of the Amino Group (Acetylation)

  • Dissolve methyl 4-aminobenzoate (1 equivalent) in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and perform a standard aqueous workup. Purify the crude product by recrystallization or column chromatography to obtain methyl 4-acetamidobenzoate.

Step 2: Chlorination of the Protected Substrate

  • Dissolve methyl 4-acetamidobenzoate (1 equivalent) in glacial acetic acid.

  • Add N-chlorosuccinimide (1.05 equivalents) in one portion.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude chlorinated product.

Step 3: Deprotection of the Amino Group (Hydrolysis)

  • Suspend the crude chlorinated product in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).

  • Heat the mixture to reflux for 4-8 hours, until TLC or LC-MS shows complete removal of the acetyl group.

  • Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Analytical Methods for Reaction Monitoring and Product Characterization

A robust analytical strategy is essential for successfully developing and scaling up a regioselective chlorination reaction.

Analytical TechniqueApplication
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress. Allows for the visualization of starting material, product(s), and byproducts.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction mixtures. Can be used to determine the conversion of starting material and the relative ratios of different isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile products and byproducts. Provides mass information for structure elucidation.[8][9][10]
Liquid Chromatography-Mass Spectrometry (LC-MS) A powerful tool for identifying both the desired product and any non-volatile byproducts. Essential for tracking the formation of different chlorinated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy ('H and ¹³C) The definitive method for structural characterization of the final, purified product. The chemical shifts and coupling patterns provide unambiguous information about the position of the chlorine atom on the aromatic ring.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • Wikipedia. (2023, November 13). N-Chlorosuccinimide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Common Conditions. (n.d.). Chlorination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Cancho, B., et al. (2002). Application of different analytical methods for determination of volatile chlorination by-products in drinking water. Talanta, 56(4), 717-26. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography With Electron-Capture Detection. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Esterification of Aminobenzoic Acids with Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of aminobenzoic acid esterification with methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions. Our goal is to move beyond simple procedural steps and offer insights into the causality of experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the esterification of aminobenzoic acids with methanol.

Issue 1: Low or No Product Yield

Symptoms: After the reaction and work-up, you isolate a minimal amount of the desired methyl aminobenzoate, or none at all.

Probable Causes & Solutions:

  • Reversible Reaction Equilibrium: The Fischer esterification is a reversible process.[1][2] To drive the reaction toward the product, a large excess of methanol (5-10 fold or more) should be used.[2] This application of Le Châtelier's Principle shifts the equilibrium to favor ester formation.[1][3][4] Another effective strategy is the removal of water as it forms, which can be accomplished using a Dean-Stark apparatus, although this is more common with higher-boiling alcohols.[2][5]

  • Insufficient Catalyst: The amino group on the aminobenzoic acid is basic and will neutralize a portion of the strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).[1][2] Therefore, a stoichiometric amount of acid is often necessary to both protonate the amino group and catalyze the reaction.[1][2] The catalyst works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[1][2][6]

  • Inadequate Reaction Time or Temperature: Esterification reactions, particularly with sterically hindered substrates, can be slow. Ensure the reaction is refluxed for a sufficient duration.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC) to determine completion.[3]

Issue 2: Formation of a Persistent Precipitate During Acid Catalyst Addition

Symptoms: Upon adding concentrated sulfuric acid to the solution of aminobenzoic acid in methanol, a thick, persistent precipitate forms.

Probable Cause & Solution:

  • Salt Formation: The addition of a strong acid like H₂SO₄ protonates the basic amino group of the aminobenzoic acid, forming the corresponding ammonium salt.[3][4] This salt is often less soluble in the reaction medium than the neutral starting material, leading to precipitation.[3] This is an expected observation. The precipitate should redissolve as the reaction proceeds at reflux temperature and the aminobenzoic acid salt is converted to the ester salt.[1][3]

Issue 3: Reaction Mixture Darkens Significantly

Symptoms: During reflux, the reaction mixture turns dark brown or black.

Probable Cause & Solution:

  • Decomposition or Side Reactions: Prolonged heating at high temperatures in the presence of a strong acid can lead to decomposition or polymerization of the starting material or product.[2] To mitigate this, avoid excessively high temperatures and monitor the reaction to stop it once the starting material is consumed.[2] If decomposition is a persistent issue, consider using a milder catalyst or alternative esterification methods.

Issue 4: Difficulty in Isolating the Product

Symptoms: After neutralizing the reaction mixture, the product does not precipitate, or it forms an oil that is difficult to handle.

Probable Causes & Solutions:

  • Incomplete Neutralization: The ester is likely in its protonated (ammonium salt) form, which is soluble in the aqueous work-up solution.[3] Ensure the pH of the solution is basic (pH > 8) by adding a sufficient amount of a base like 10% sodium carbonate or sodium bicarbonate solution.[3][8] The free ester, being less water-soluble, will then precipitate.[2]

  • Product is an Oil at Room Temperature: Some methyl aminobenzoates may have melting points below or near room temperature. If an oil forms, cool the mixture in an ice bath to induce solidification. If it remains an oil, you will need to perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[8][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of aminobenzoic acids with methanol?

A1: The most widely used method is the Fischer esterification.[2] This involves heating the aminobenzoic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][10]

Q2: Why is a strong acid catalyst required?

A2: The acid catalyst plays a crucial dual role. Firstly, it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic methanol.[1][2][6] Secondly, since the starting material contains a basic amino group, a portion of the acid is consumed in an acid-base reaction to form the ammonium salt.[1] Therefore, enough acid must be present to both protonate the amine and catalyze the esterification.

Q3: What are some alternative methods for this esterification?

A3: While Fischer esterification is common, other methods can be employed, especially if the substrate is sensitive to strong acids and high temperatures. One alternative is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[11][12] However, thionyl chloride can also react with the amino group, necessitating a two-step process in some cases.[11]

Q4: How should I purify the crude methyl aminobenzoate?

A4: The most common purification method is recrystallization.[3] A suitable solvent system, often an ethanol/water mixture, can be used to obtain a pure crystalline product.[3] The purity can then be assessed by techniques such as melting point determination and spectroscopy (IR, NMR).[3]

Q5: Can I monitor the progress of the reaction?

A5: Yes, Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[3][7] By spotting the reaction mixture alongside the starting aminobenzoic acid on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot (which will have a different Rf value).

Section 3: Experimental Protocols & Data

Standard Protocol: Fischer Esterification of p-Aminobenzoic Acid with Methanol

This protocol provides a detailed, step-by-step methodology for the synthesis of methyl p-aminobenzoate.

Materials:

  • p-Aminobenzoic acid

  • Methanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine p-aminobenzoic acid and a 5-10 fold molar excess of methanol. Add a magnetic stir bar.

  • Catalyst Addition: With stirring, carefully and slowly add concentrated sulfuric acid dropwise. A precipitate of the p-aminobenzoic acid hydrogen sulfate salt is expected to form.[3]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[1][2] The solid should dissolve as the reaction progresses.[1] Continue refluxing for 60-75 minutes, or until TLC analysis indicates the consumption of the starting material.[1]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.[1]

    • Pour the cooled mixture into a beaker containing ice water.[1]

    • Slowly and with stirring, add 10% sodium carbonate solution to neutralize the mixture. Gas evolution (CO₂) will be observed. Continue adding the base until the gas evolution ceases and the pH is approximately 8 or higher.[1][3]

    • A precipitate of the crude methyl p-aminobenzoate will form.[3] Cool the mixture in an ice bath to maximize precipitation.[2]

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water.[1]

  • Drying: Allow the product to air dry or dry it in a desiccator.[2]

  • Purification (Optional): Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or ethanol/water) to obtain the pure ester.[3]

Data Summary: Catalyst and Alcohol Stoichiometry

The following table summarizes typical reaction parameters.

ParameterRecommended ValueRationale
Methanol 5-10 molar equivalentsShifts equilibrium towards product formation (Le Châtelier's Principle).[1][3][4]
H₂SO₄ Catalyst 1.0-1.2 molar equivalentsAccounts for catalysis and protonation of the basic amino group.[1]
Reaction Temp. Reflux (Methanol BP: ~65°C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 1-6 hoursVaries depending on the specific aminobenzoic acid; monitor by TLC.[1][7]

Section 4: Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the esterification of an aminobenzoic acid.

FischerEsterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_transfer Step 3: Proton Transfer cluster_elimination Step 4: Elimination of Water cluster_deprotonation Step 5: Deprotonation PABA p-Aminobenzoic Acid (R-COOH) Protonated_PABA Protonated Carbonyl [R-C(OH)2]+ PABA->Protonated_PABA Protonation H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_PABA->Tetrahedral_Intermediate Nucleophilic Attack Methanol Methanol (CH3OH) Protonated_Ether Protonated Intermediate Tetrahedral_Intermediate->Protonated_Ether Intramolecular Proton Transfer Protonated_Ester Protonated Ester Protonated_Ether->Protonated_Ester Loss of Water Water H2O Ester Methyl Aminobenzoate (R-COOCH3) Protonated_Ester->Ester Deprotonation H_plus_regen H+

Caption: Mechanism of Fischer Esterification.

Troubleshooting Workflow

This flowchart provides a logical path for troubleshooting common issues.

TroubleshootingWorkflow Start Start Experiment LowYield Low/No Yield? Start->LowYield CheckEquilibrium Used excess MeOH? Removed H2O? LowYield->CheckEquilibrium Yes IsolationIssue Product Isolation Issue? LowYield->IsolationIssue No IncreaseMeOH Increase MeOH ratio CheckEquilibrium->IncreaseMeOH No CheckCatalyst Sufficient H2SO4? CheckEquilibrium->CheckCatalyst Yes IncreaseMeOH->CheckCatalyst IncreaseCatalyst Increase H2SO4 amount CheckCatalyst->IncreaseCatalyst No CheckTimeTemp Adequate reflux time/temp? CheckCatalyst->CheckTimeTemp Yes IncreaseCatalyst->CheckTimeTemp IncreaseTime Increase reflux time Monitor with TLC CheckTimeTemp->IncreaseTime No CheckTimeTemp->IsolationIssue Yes IncreaseTime->IsolationIssue CheckpH pH > 8 after work-up? IsolationIssue->CheckpH Yes Success Successful Isolation IsolationIssue->Success No AdjustpH Add more base CheckpH->AdjustpH No OilyProduct Product is an oil? CheckpH->OilyProduct Yes AdjustpH->OilyProduct Extract Perform liquid-liquid extraction OilyProduct->Extract Yes OilyProduct->Success No Extract->Success

Caption: Troubleshooting workflow for esterification.

References

  • Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]

  • Process for preparing aminobenzoate esters. (n.d.).
  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.).
  • methyl 4-aminobenzoate synthesis report. (2017, April 4). Sciencemadness.org. [Link]

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). University of Oregon. [Link]

  • Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid. (2022, January 14). YouTube. [Link]

  • Fitz, N. (n.d.). Synthesis of Benzocaine. Prezi. [Link]

  • Preparation of p-aminobenzoyl chloride salts. (n.d.).
  • Dean Stark Trap. (2005, January 20). Sciencemadness.org. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Byproducts in the Synthesis of Halo-Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of halo-aminobenzoates. These compounds are critical synthons in pharmaceutical and materials science, but their preparation is often plagued by the formation of unwanted byproducts that can complicate purification, reduce yields, and compromise final product quality. This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and mitigate common side reactions encountered during these syntheses.

Section 1: Frequently Asked Questions (FAQs) - Understanding the "What" and "Why"

This section addresses the most common high-level questions regarding byproduct formation.

Q1: What are the most prevalent types of byproducts I should anticipate when synthesizing halo-aminobenzoates?

A1: Byproduct formation is highly dependent on your specific synthetic route (e.g., direct halogenation, Sandmeyer reaction, or metal-catalyzed amination). However, several classes of impurities are consistently observed across different methods. You should be prepared to identify and manage:

  • Isomeric Byproducts: Formation of undesired regioisomers (e.g., halogenation at a different position on the aromatic ring). This is a significant issue in direct halogenation routes where the directing effects of the amino and ester groups may not provide complete control.[1]

  • Dehalogenated Products: The premature loss of the halogen atom, which is replaced by a hydrogen. This is an especially common side reaction in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) but can also occur during the primary synthesis under certain reductive conditions.[2][3]

  • Over-Halogenated Species: Introduction of more than one halogen atom onto the aromatic ring, leading to di- or even tri-halogenated aminobenzoates. This occurs when the reaction conditions are too harsh or the stoichiometry of the halogenating agent is not precisely controlled.

  • Starting Material Carryover: Incomplete conversion of the starting material is a common "byproduct" that complicates downstream processing.

  • Byproducts from Ancillary Functional Groups: Side reactions involving other parts of the molecule, such as the hydrolysis of the ester or unwanted reactions of a nitro group precursor. For example, some syntheses proceed via a nitro-intermediate, which is later reduced to the amine.[4] Incomplete reduction or side reactions can lead to a complex mixture.

Q2: I'm performing a cross-coupling reaction with my halo-aminobenzoate and observing significant dehalogenation. What is the underlying mechanism?

A2: Dehalogenation is a frequent and frustrating side reaction, particularly in palladium-catalyzed processes. The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This reactive intermediate can arise from several sources within your reaction mixture, including:

  • Bases: Certain bases can react with the palladium complex.

  • Solvents: Alcohols (like isopropanol) or even trace amounts of water can act as hydride donors.[2]

  • Reagents: Boronic acids or their impurities can also generate Pd-H species.

Once formed, the Pd-H species can participate in a competing catalytic cycle where it undergoes reductive elimination with the aryl group, yielding the dehalogenated aminobenzoate (Ar-H) instead of the desired cross-coupled product. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2][3][5]

Q3: My direct halogenation step is not selective, yielding multiple isomers. Why is this happening?

A3: This is a classic regioselectivity problem. The substitution pattern on an aromatic ring is governed by the electronic and steric effects of the existing substituents. In aminobenzoates, you have an activating, ortho-, para-directing amino group and a deactivating, meta-directing ester group. Their combined influence can be complex. Poor selectivity often arises from:

  • Harsh Reaction Conditions: High temperatures or highly reactive halogenating agents (e.g., neat Br₂) can overcome the subtle directing effects, leading to a statistical mixture of products.

  • Steric Hindrance: The bulkiness of the ester group or the halogenating agent can influence the position of attack.

  • Protonation of the Amine: In strongly acidic conditions, the amino group becomes the ammonium ion (-NH₃⁺), which is a powerful deactivating, meta-directing group. This completely changes the electronic landscape of the ring and the expected outcome.

Section 2: Troubleshooting Guides - A Problem-Solving Approach

This section provides actionable steps to address specific experimental issues.

Problem 1: High Levels of Dehalogenated Byproduct
  • Symptom: Your primary analytical method (LC-MS, GC-MS, NMR) shows a significant peak corresponding to the mass and structure of the aminobenzoate without the halogen.

  • Root Cause Analysis & Solutions:

Potential Root Cause Explanation Recommended Solution
Hydride Source in Reaction Solvents (e.g., iPrOH, EtOH), bases, or even the boronic acid reagent in Suzuki couplings can generate Pd-H species that cause reductive dehalogenation.[2]Change Solvent: Switch to a non-protic solvent like toluene, dioxane, or THF. Ensure solvents are anhydrous. Select Base Carefully: Use a non-hydridic base like K₃PO₄ or K₂CO₃ instead of alkoxides if possible.[2]
Inappropriate Catalyst/Ligand The ligand on the palladium catalyst may not be effectively promoting the desired reductive elimination over the competing dehalogenation pathway.[2]Ligand Screening: For cross-coupling, switch to ligands known to promote fast reductive elimination. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.
Substrate Reactivity Electron-deficient aryl halides and certain N-heterocyclic halides are inherently more susceptible to dehalogenation.[2][3]Protecting Groups: If the substrate contains a reactive N-H group (e.g., on an indole), consider protecting it to modify the electronic properties of the ring.[2] Change Halogen: If possible, use the corresponding aryl chloride instead of the bromide or iodide, as chlorides are less prone to this side reaction.[3][5]
Reaction Temperature/Time Prolonged reaction times or excessively high temperatures can increase the likelihood of side reactions, including dehalogenation.Optimize Conditions: Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
Problem 2: Formation of Di-halogenated or Poly-halogenated Byproducts
  • Symptom: Mass spectrometry reveals peaks with masses corresponding to the addition of two or more halogen atoms (e.g., M+78 for dibromo, M+34 for dichloro).

  • Root Cause Analysis & Solutions:

Potential Root Cause Explanation Recommended Solution
Incorrect Stoichiometry Using an excess of the halogenating agent is the most common cause. The newly formed monohalo product is still activated enough to react again.Precise Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Aim for 1.0-1.05 equivalents. Slow Addition: Add the halogenating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to avoid localized high concentrations.
High Reactivity of Substrate A strongly activated aromatic ring (e.g., with multiple electron-donating groups) is inherently prone to over-halogenation.Use a Milder Reagent: Switch from aggressive reagents like Br₂ to something milder like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). Lower Temperature: Run the reaction at a lower temperature to decrease the reaction rate and improve control.
Prolonged Reaction Time Allowing the reaction to stir for too long after the starting material is consumed can provide time for the product to react further.Reaction Monitoring: Monitor the reaction diligently using TLC or LC. Quench the reaction as soon as the starting material has been consumed.

Section 3: Experimental Protocols & Workflows

Protocol A: General Procedure for Regioselective Bromination of an Activated Aminobenzoate

This protocol is a starting point and must be optimized for your specific substrate.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add the starting aminobenzoate (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).

  • Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Acetic Acid).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.

  • Slow Addition: Add the NBS solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Transfer the mixture to a separatory funnel, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Workflow: Troubleshooting Byproduct Formation

This diagram outlines a logical workflow for identifying and solving byproduct issues.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Mitigation Strategy start Reaction Complete analysis Analyze Crude Product (LC-MS, NMR, GC-MS) start->analysis identify_byproduct Identify Byproduct Structure analysis->identify_byproduct is_isomer Isomeric Byproduct? identify_byproduct->is_isomer is_dehalo Dehalogenated? is_isomer->is_dehalo No solve_isomer Adjust Directing Groups (e.g., Protect Amine) Use Milder Reagents Lower Temperature is_isomer->solve_isomer Yes is_overhalo Over-halogenated? is_dehalo->is_overhalo No solve_dehalo Change Solvent/Base Screen Ligands Use Anhydrous Conditions is_dehalo->solve_dehalo Yes solve_overhalo Control Stoichiometry Use Slow Addition Lower Temperature is_overhalo->solve_overhalo Yes rerun Re-run Optimized Reaction solve_isomer->rerun solve_dehalo->rerun solve_overhalo->rerun

Caption: Competing catalytic cycles in cross-coupling reactions.

References

  • Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Korea University Pure.
  • US Patent US4008278A, Preparation of 2-amino-5-halobenzotrifluoride. Google Patents.
  • How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.

Sources

Technical Support Center: Synthesis of Methyl 4-amino-3-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-3-chloro-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. By understanding the causality behind experimental choices, you can effectively troubleshoot issues and optimize your reaction yields.

Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds via a two-step process starting from 4-amino-5-methylbenzoic acid:

  • Electrophilic Chlorination: Introduction of a chlorine atom ortho to the activating amino group.

  • Fischer-Speier Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

The order of these steps can be reversed, but chlorination of the aniline ring is generally more facile than chlorination of the less activated methyl benzoate ring. This guide will focus on the chlorination-then-esterification pathway.

Synthesis_Workflow General Synthetic Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification A 4-Amino-5-methylbenzoic Acid C 4-Amino-3-chloro-5-methylbenzoic Acid A->C Solvent (e.g., DMF, CH3CN) Room Temp to Reflux B Chlorinating Agent (e.g., NCS) D Methanol (Excess) F This compound C->F Reflux E Acid Catalyst (e.g., H2SO4, SOCl2)

Caption: A typical two-step synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Part 1: The Chlorination Step

Q1: My chlorination reaction is incomplete, and I have significant starting material left. How can I improve the conversion?

A1: Incomplete conversion in electrophilic aromatic substitution is a common issue. Here are several factors to consider:

  • Chlorinating Agent Activity: N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.[1] Ensure your NCS is of high purity and has been stored properly, as it can degrade over time. For more reactive options, you might consider cyanuric chloride, which has been used for similar chlorinations.[2]

  • Stoichiometry: While a 1:1 molar ratio of substrate to NCS is theoretically sufficient, a slight excess of NCS (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion. However, be cautious as a large excess can lead to di-substituted byproducts.

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are generally effective for this reaction as they can help to solubilize the starting material and facilitate the reaction.[1]

  • Reaction Temperature and Time: Many chlorinations with NCS proceed well at room temperature, but if you are experiencing low conversion, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q2: I'm observing the formation of a di-chlorinated byproduct. How can I suppress this?

A2: The formation of di-chlorinated species is a result of over-reaction and is a common challenge when dealing with activated aromatic rings.

  • Control of Stoichiometry: This is the most critical factor. Use no more than 1.05 equivalents of your chlorinating agent. Adding the agent portion-wise or as a solution via a syringe pump over a period of time can help maintain a low concentration of the electrophile and improve selectivity.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will slow down the reaction rate and can improve selectivity for the mono-chlorinated product.

  • Monitoring: Closely monitor the reaction. As soon as the starting material is consumed (or conversion has stalled), proceed with the work-up to avoid further reaction.

Part 2: The Esterification Step

Q3: My Fischer esterification is giving a low yield. What are the common causes and solutions?

A3: Fischer esterification is an equilibrium-limited reaction.[3] To achieve a high yield, the equilibrium must be shifted towards the product side.

  • Driving the Equilibrium: The most common method is to use a large excess of the alcohol (methanol in this case), which also serves as the solvent.[3][4] Using 10-20 equivalents of methanol is standard practice.[3] Another strategy is the removal of water as it is formed, although this is less practical on a lab scale for this specific reaction.

  • Catalyst Choice and Amount:

    • Sulfuric Acid (H₂SO₄): A common, inexpensive, and effective catalyst. Typically used in catalytic amounts (0.1-0.2 equivalents).[3]

    • Thionyl Chloride (SOCl₂): An alternative that reacts with methanol to form HCl in situ, which then catalyzes the reaction. This method can be very effective and often leads to high yields.[5][6] An excess of thionyl chloride is used, and the reaction is typically performed by adding it dropwise at a low temperature before refluxing.[5]

  • Reaction Temperature: The reaction is typically run at reflux to ensure a reasonable reaction rate.[3]

  • Reaction Time: The reaction can be slow. It's important to monitor by TLC or LC-MS until the starting carboxylic acid is no longer observed.

Troubleshooting_Low_Yield Start Low Yield in Esterification Check_Equilibrium Is the equilibrium being driven? Start->Check_Equilibrium Check_Catalyst Is the catalyst active and sufficient? Check_Equilibrium->Check_Catalyst Yes Solution_Equilibrium Use large excess of Methanol (10-20 eq). Consider water removal. Check_Equilibrium->Solution_Equilibrium No Check_Conditions Are reaction time and temperature adequate? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use 0.1-0.2 eq. H2SO4 or switch to SOCl2/MeOH method. Check_Catalyst->Solution_Catalyst No Solution_Conditions Ensure reaction is at reflux. Monitor by TLC/LC-MS to confirm completion. Check_Conditions->Solution_Conditions No End Yield Improved Check_Conditions->End Yes Solution_Equilibrium->Check_Catalyst Solution_Catalyst->Check_Conditions Solution_Conditions->End

Caption: Decision tree for troubleshooting low esterification yield.

Q4: I am concerned about ester hydrolysis during the aqueous work-up. How can I prevent this?

A4: Ester hydrolysis can occur under both acidic and basic conditions, so careful control of pH during work-up is crucial.

  • Neutralization: After the reaction is complete, cool the mixture and slowly quench it by pouring it over ice. Neutralize the acid catalyst carefully. A weak base like sodium bicarbonate (NaHCO₃) solution is preferred over strong bases like NaOH, as it is less likely to cause significant ester hydrolysis.[3] Add the bicarbonate solution slowly until bubbling ceases and the pH is neutral to slightly basic (pH 7-8).

  • Extraction: Promptly extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to remove residual water and some water-soluble impurities.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a moderate temperature to avoid product degradation.

Part 3: Purification

Q5: The crude product is a dark oil or discolored solid. What is the best way to purify it?

A5: Discoloration is common in aniline derivatives due to oxidation.

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems. A good starting point would be a polar solvent in which the compound is soluble when hot but sparingly soluble when cold, such as ethanol, methanol, or a mixture like ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization is ineffective or if you have multiple closely-related impurities, silica gel column chromatography is a reliable option. Use a solvent system like ethyl acetate/hexanes, gradually increasing the polarity to elute your product.

  • Activated Carbon (Charcoal) Treatment: If the primary issue is color, dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering through celite can effectively remove colored impurities before recrystallization.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters. Note that optimal conditions may vary and should be determined empirically.

Table 1: Typical Conditions for Chlorination

ParameterConditionRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Mild, selective, and commercially available.
Stoichiometry 1.05 equivalentsSlight excess to drive completion.
Solvent DMF or AcetonitrileGood solubility for starting materials.
Temperature 25 - 50 °CBalances reaction rate and selectivity.
Typical Yield 80 - 90%Varies based on substrate and conditions.[1][2]

Table 2: Typical Conditions for Fischer Esterification

ParameterConditionRationale
Alcohol Methanol (10-20 eq.)Acts as reactant and solvent; drives equilibrium.[3]
Catalyst Conc. H₂SO₄ (0.2 eq.) or SOCl₂ (1.2 eq.)H₂SO₄ is a classic strong acid catalyst. SOCl₂ creates anhydrous HCl in situ.[3][5]
Temperature Reflux (~65 °C for Methanol)Increases reaction rate to overcome activation energy.[3]
Typical Yield >90%Generally a high-yielding reaction if equilibrium is managed.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-chloro-5-methylbenzoic Acid

  • In a round-bottom flask, dissolve 4-amino-5-methylbenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF, ~5-10 mL per gram of starting material).

  • Stir the solution at room temperature.

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 3-5 hours, monitoring the progress by TLC (e.g., using 30% ethyl acetate in hexanes with 1% acetic acid).

  • Once the starting material is consumed, pour the reaction mixture into a beaker containing ice water.

  • A precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid under vacuum to yield 4-amino-3-chloro-5-methylbenzoic acid. The product can be used in the next step without further purification if purity is >95% by LC-MS or ¹H NMR.

Protocol 2: Synthesis of this compound (H₂SO₄ method)

  • To a round-bottom flask, add 4-amino-3-chloro-5-methylbenzoic acid (1.0 eq) and an excess of methanol (15 eq).

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (0.2 eq) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C).

  • Maintain reflux for 4-6 hours, or until TLC/LC-MS analysis indicates the disappearance of the starting material.[3]

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Add the bicarbonate solution carefully until the effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water).

References

  • PubChemLite. (n.d.). 2-amino-3-chloro-5-methylbenzoic acid (C8H8ClNO2). Retrieved January 6, 2026, from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Retrieved January 6, 2026, from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved January 6, 2026, from [Link]

  • Al-Sultani, A. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. PubMed Central. Retrieved January 6, 2026, from [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE. Organic Syntheses, 56, 15. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.
  • PubMed. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved January 6, 2026, from [Link]

  • Kadaba, P. K., et al. (2003). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 1(2), 116-119. Retrieved January 6, 2026, from [Link]

  • An, G., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Synthetic Communications, 37(15), 2569-2574. Retrieved January 6, 2026, from [Link]

  • Li, X., et al. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E, 64(Pt 4), o886. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved January 6, 2026, from [Link]

  • Li, X., Yuan, L. S., Wang, D., Liu, S., & Yao, C. (2008). Methyl 4-amino-3-methylbenzoate. Acta crystallographica. Section E, Structure reports online, 64(Pt 4), o886. [Link]. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during synthesis. Our focus is on understanding the causality behind side reactions and providing actionable strategies to ensure chemoselectivity and high yields.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequent issues encountered during the synthesis of substituted aminobenzoates. The question-and-answer format is designed to help you quickly identify and solve specific experimental problems.

Problem Area 1: Fischer Esterification Inefficiencies

Question: My Fischer esterification of an aminobenzoic acid is giving a very low yield. What are the primary causes and how can I fix it?

Answer: Low yields in the Fischer esterification of aminobenzoic acids are a common problem stemming from two main factors: the reversible nature of the reaction and the basicity of the amino group.[1][2]

  • Reversible Equilibrium: Fischer esterification is an equilibrium-controlled process where water is a byproduct.[1] According to Le Chatelier's principle, the presence of water in the reaction mixture can drive the equilibrium back towards the starting materials.

    • Solution: To shift the equilibrium toward the ester product, you must either use a large excess of the alcohol reactant (often 5-10 fold or even using it as the solvent) or actively remove the water as it forms.[1][3] A Dean-Stark apparatus is highly effective for removing water azeotropically.[4]

  • Basicity of the Amino Group: The amino group (-NH₂) is basic and will react with the acid catalyst, effectively neutralizing it.[1][2] If only a catalytic amount of acid is used, most of it will be sequestered as an ammonium salt, leaving insufficient acid to protonate the carboxylic acid's carbonyl group, which is the crucial first step of the reaction mechanism.[1][2]

    • Solution: A stoichiometric amount (or even a slight excess) of strong acid, like concentrated H₂SO₄, is typically required.[1][2] This ensures there is enough acid to both protonate the amine and catalyze the esterification.

Workflow for Optimizing Fischer Esterification

cluster_start Initial Setup cluster_reaction Reaction & Equilibrium Control cluster_workup Work-up & Isolation Start Dissolve Aminobenzoic Acid in Excess Alcohol AddAcid Add Stoichiometric Strong Acid (e.g., H₂SO₄) Start->AddAcid Reflux Heat to Reflux AddAcid->Reflux Catalyst is active RemoveWater Remove Water (Dean-Stark) or rely on alcohol excess Reflux->RemoveWater Cool Cool Reaction Mixture RemoveWater->Cool Reaction driven to completion Neutralize Neutralize with Base (e.g., 10% Na₂CO₃) Cool->Neutralize Precipitate Precipitate & Isolate Ester Neutralize->Precipitate

Caption: Optimizing Fischer Esterification Yields.

Problem Area 2: Uncontrolled N-Alkylation

Question: I'm trying to perform a reaction on my aminobenzoate, but I'm seeing significant N-alkylation side products, including di-alkylation. How can I prevent this?

Answer: The amino group on the aminobenzoate is nucleophilic and readily reacts with electrophiles, such as alkyl halides.[5] The primary challenge is that the mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine. This overalkylation is a common side reaction.[5][6]

Strategies to Control N-Alkylation:

  • Use of Bulky Alkylating Agents: If the structure of your target molecule allows, using a sterically hindered alkylating agent can disfavor the second alkylation step.

  • Reductive Amination: A more controlled method for mono-alkylation is reductive amination.[7][8] This involves reacting the aminobenzoate with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] This method is highly selective for mono-alkylation.

  • Protecting Group Strategy: The most robust method to prevent N-alkylation is to temporarily protect the amino group.[9] Converting the amine to a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, dramatically reduces its nucleophilicity.[9][10] After performing the desired reaction on another part of the molecule, the protecting group can be cleanly removed under specific conditions (e.g., acid for Boc, hydrogenolysis for Cbz).[9][10]

Visualization of N-Alkylation Side Reactions

cluster_main N-Alkylation Pathways Start Primary Amine (R-NH₂) Mono Desired Product (R-NHR') Start->Mono + R'-X Di Side Product (R-NR'₂) Mono->Di + R'-X (Often faster) Quat Side Product ([R-NR'₃]⁺X⁻) Di->Quat + R'-X

Caption: Competing N-alkylation reactions.

Problem Area 3: Oxidation and Color Formation

Question: My reaction mixture is turning dark brown/purple, and my final product is colored. What is causing this, and how can I get a clean product?

Answer: Aromatic amines are highly susceptible to oxidation, which can occur from exposure to air (autoxidation), strong oxidizing agents, or even harsh reaction conditions.[11] This oxidation leads to the formation of highly colored radical intermediates and polymeric impurities.[11]

Preventative Measures:

  • Inert Atmosphere: Whenever possible, run reactions involving aminobenzoates under an inert atmosphere of nitrogen or argon. This minimizes contact with atmospheric oxygen.

  • Avoid Strong Oxidants: Be mindful of reagents that can act as oxidants. For example, when synthesizing an aminobenzoic acid from a methyl-substituted aniline, a common strategy is to first protect the amine before oxidizing the methyl group with a strong oxidant like KMnO₄.

  • Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate degradation and oxidation side reactions.[1]

  • Purification: If colored impurities do form, they can often be removed by column chromatography on silica gel or by recrystallization, sometimes with the addition of activated charcoal to adsorb the colored species.

FAQs: Advanced Strategies for Chemoselectivity

Q1: How can I achieve chemoselectivity in reactions involving the dual functionality of aminobenzoates?

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups.[12] In aminobenzoates, the key is to exploit the different reactivities of the amino and carboxyl/ester groups or to temporarily mask one group's reactivity.

  • To react at the amine: Use conditions that favor nucleophilic attack by the amine, such as acylation or alkylation. To prevent reaction at the carboxylate (if it's a free acid), convert it to an ester first.

  • To react at the carboxyl group: For a free carboxylic acid, use standard esterification or amidation conditions. The amino group's basicity must be managed, as discussed previously.[1]

  • The Power of Protecting Groups: The most reliable way to achieve high chemoselectivity is by using an orthogonal protecting group strategy.[9][13] This involves using protecting groups that can be removed under different conditions. For example, you can protect the amine with an acid-labile Boc group and the carboxylic acid as a benzyl (Bn) ester, which is removed by hydrogenolysis.[13] This allows you to deprotect and react one site while the other remains protected.

Q2: What are the most common protecting groups for the amine in aminobenzoate synthesis, and what are their removal conditions?

The most common protecting groups for amines are carbamates, which are stable and effectively deactivate the amine's nucleophilicity.[9]

Protecting GroupStructureAbbreviationCommon Removal Conditions
tert-ButyloxycarbonylBoc-NH-RBocStrong acid (e.g., TFA, HCl in dioxane)[9]
BenzyloxycarbonylCbz-NH-RCbz or ZCatalytic hydrogenolysis (H₂, Pd/C)[10][14]
9-FluorenylmethoxycarbonylFmoc-NH-RFmocBase (e.g., 20% piperidine in DMF)[13]

Workflow for a Protecting Group Strategy

Start Aminobenzoate Protect Protect Amine (e.g., add Boc group) Start->Protect React Perform Selective Reaction on another functional group Protect->React Deprotect Deprotect Amine (e.g., add acid) React->Deprotect Final Final Product Deprotect->Final

Caption: General workflow for using a protecting group.

Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Aminobenzoate (Benzocaine) via Fischer Esterification

This protocol is a standard Fischer esterification adapted for an aminobenzoic acid substrate.[1][2]

Materials:

  • 4-aminobenzoic acid (PABA)

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Setup: To a 100 mL round-bottom flask, add 1.2 g of 4-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid dissolves.[2]

  • Catalyst Addition: In a fume hood, slowly and carefully add 1.0 mL of concentrated H₂SO₄ to the stirring solution. A white precipitate of the aminobenzoic acid salt is expected to form.[2]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.[2]

  • Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing ~30 mL of ice water.[2]

  • Neutralization and Precipitation: While stirring, slowly add the 10% Na₂CO₃ solution dropwise. Carbon dioxide gas will evolve. Continue adding base until the gas evolution ceases and the pH of the solution is >8.[2][3] The neutral ethyl 4-aminobenzoate product will precipitate as a white solid.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with several portions of cold deionized water.[1][3]

  • Drying and Purification: Air dry the product. If necessary, recrystallize from an ethanol/water mixture to obtain the pure compound. Pure benzocaine has a melting point of 92 °C.[3]

References
  • Kankanala, R., & Sivasankar, C. (n.d.). Synthesis of Aminobenzoic Acid Derivatives via Chemoselective Carbene Insertion into the −NH Bond Catalyzed by Cu(I) Complex. The Journal of Organic Chemistry - ACS Publications. Retrieved January 6, 2026, from [Link]

  • (n.d.). Reaction scheme of mono N‐alkylation of amino acid esters: desired product and possible side reactions. ResearchGate. Retrieved January 6, 2026, from [Link]

  • (n.d.). Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. INIS-IAEA. Retrieved January 6, 2026, from [Link]

  • (n.d.). Process for preparing aminobenzoate esters. Google Patents.
  • (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Bhattacharya, A., Thirupathi, A., Natarajan, P., & Peruncheralathan, S. (n.d.). Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. ACS Omega. Retrieved January 6, 2026, from [Link]

  • (n.d.). Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent. Retrieved January 6, 2026, from [Link]

  • (n.d.). (PDF) Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. ResearchGate. Retrieved January 6, 2026, from [Link]

  • (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

  • (n.d.). Studies on the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus. Retrieved January 6, 2026, from [Link]

  • (2021, December 14). Introduction To The Synthesis Of P-Aminobenzoic Acid. Retrieved January 6, 2026, from [Link]

  • (n.d.). N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride. ResearchGate. Retrieved January 6, 2026, from [Link]

  • (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved January 6, 2026, from [Link]

  • (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. Retrieved January 6, 2026, from [Link]

  • (2021, August 16). 3: Esterification (Experiment). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Retrieved January 6, 2026, from [Link]

  • (n.d.). Amine alkylation. Wikipedia. Retrieved January 6, 2026, from [Link]

  • (2022, February 16). Draw out the mechanism very clearly that shows esterification of p-aminobenzoic acid in the presence of ethanol to give benzocaine using the general Fischer esterification mechanism in the lecture video. Chegg. Retrieved January 6, 2026, from [Link]

  • (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Retrieved January 6, 2026, from [Link]

  • (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH. Retrieved January 6, 2026, from [Link]

  • (n.d.). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed. Retrieved January 6, 2026, from [Link]

  • (n.d.). Protecting Groups List. SynArchive. Retrieved January 6, 2026, from [Link]

  • (2019, November 19). Amino Acid-Protecting Groups. Retrieved January 6, 2026, from [Link]

  • (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Retrieved January 6, 2026, from [Link]

  • (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved January 6, 2026, from [Link]

  • (n.d.). para-Aminobenzoate Synthesis from Chorismate Occurs in Two Steps. ResearchGate. Retrieved January 6, 2026, from [Link]

  • (n.d.). Chemoselectivity: The Mother of Invention in Total Synthesis. PMC - PubMed Central. Retrieved January 6, 2026, from [Link]

  • (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Retrieved January 6, 2026, from [Link]

  • (2021, May 12). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH. Retrieved January 6, 2026, from [Link]

  • (2022, November 20). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. Retrieved January 6, 2026, from [Link]

  • (n.d.). The preparation method of p-aminobenzoic acid. Google Patents.
  • (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. IJCRT.org. Retrieved January 6, 2026, from [Link]

  • (n.d.). Process for preparing aminobenzoate esters. Google Patents.
  • (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Retrieved January 6, 2026, from [Link]

  • (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of anilines. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the underlying issues to empower your experimental design.

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. However, when the substrate is an aniline, the reaction's success is far from guaranteed. The primary obstacle is the inherent basicity of the aniline's amino group, which leads to a series of counterproductive interactions with the required Lewis acid catalyst. This guide will dissect these failure modes and provide robust, field-proven protocols to overcome them.

Troubleshooting Guide

This section addresses specific, common issues encountered during the Friedel-Crafts acylation of aniline and its derivatives.

Question 1: Why is my reaction yield zero or near-zero when attempting a direct Friedel-Crafts acylation of aniline?

Answer: A yield of zero is the most common outcome for this reaction and points to a fundamental incompatibility between aniline and the standard Friedel-Crafts conditions. The issue stems from a Lewis acid-base interaction that takes precedence over the desired electrophilic aromatic substitution.

Causality:

  • Catalyst Deactivation: Aniline is a Lewis base due to the lone pair of electrons on the nitrogen atom. The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃), essential for generating the acylium ion electrophile, is a potent Lewis acid.[1][2][3] Instead of activating the acylating agent, the catalyst preferentially reacts with the aniline's amino group.[4][5][6]

  • Ring Deactivation: This acid-base reaction forms a stable complex or salt.[7][8] In this complex, the nitrogen atom acquires a formal positive charge. This transforms the highly activating amino (-NH₂) group into a powerful electron-withdrawing and deactivating group (-NH₂⁺-AlCl₃).[4][7][9] This deactivation makes the aromatic ring electron-poor and thus highly resistant to attack by the electrophilic acylium ion, effectively halting the Friedel-Crafts reaction.[1][10]

G cluster_reactants Reactants cluster_product Deactivated Complex Aniline Aniline (Lewis Base) C₆H₅NH₂ Complex Deactivated Salt [C₆H₅NH₂-AlCl₃] (Ring is strongly deactivated) Aniline->Complex Lone pair donation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Forms stable adduct Outcome Result: Friedel-Crafts reaction is inhibited. Complex->Outcome

Caption: Lewis acid-base reaction deactivates the aniline ring.

Question 2: I observed an immediate formation of a thick precipitate upon adding the Lewis acid catalyst to my aniline substrate. What is this substance?

Answer: The precipitate you are observing is the physical manifestation of the catalyst deactivation described above. It is the salt formed from the Lewis acid-base reaction between aniline and the catalyst (e.g., AlCl₃).[4] This complex is often insoluble in common non-polar organic solvents used for Friedel-Crafts reactions (like CS₂ or CH₂Cl₂), causing it to crash out of the solution. The formation of this precipitate is a clear visual indicator that the reaction will not proceed as intended.[4][7]

Question 3: How can I successfully perform a C-acylation on an aniline ring?

Answer: The most reliable method is to temporarily "mask" the amino group's basicity using a protecting group. The standard and most effective strategy involves a three-step sequence:

  • Protection: Convert the amine into an amide (e.g., an acetanilide). The amide is significantly less basic and does not complex with the Lewis acid.[2][4]

  • Friedel-Crafts Acylation: Perform the acylation on the protected acetanilide. The acetamido group is an ortho-, para-director.

  • Deprotection: Hydrolyze the amide group to regenerate the free amino group, yielding the desired C-acylated aniline product.[2][4]

This workflow circumvents the deactivation issue entirely, allowing for efficient C-acylation.

G start Aniline protect Step 1: Protection (N-Acetylation) start->protect Acetic Anhydride fc_reaction Step 2: Friedel-Crafts Acylation protect->fc_reaction Acetanilide deprotect Step 3: Deprotection (Hydrolysis) fc_reaction->deprotect Acylated Acetanilide end C-Acylated Aniline (Product) deprotect->end Acid/Base

Caption: The protection strategy workflow for aniline acylation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between N-acylation and C-acylation of aniline?

This is a critical distinction.

  • N-Acylation occurs when the acyl group bonds to the nitrogen atom of the amino group. This forms an amide (e.g., acetanilide). This reaction is generally facile and can be achieved with acyl chlorides or anhydrides, often without a Lewis acid catalyst.[11][12]

  • C-Acylation is the Friedel-Crafts reaction, where the acyl group bonds to a carbon atom on the aromatic ring, forming a C-C bond and yielding an amino-substituted aromatic ketone. This is the reaction that requires the protection strategy.

Q2: I've heard of the Schotten-Baumann reaction for acylating amines. Can this be used for C-acylation?

No, the Schotten-Baumann reaction is exclusively for N-acylation . It is an excellent method for preparing amides from amines using an acyl chloride and an aqueous base (like NaOH).[13][14] The base neutralizes the HCl byproduct, driving the reaction to completion.[14] Because it does not use a Lewis acid, it completely avoids the catalyst deactivation issue, but it will only yield the N-acylated product (the amide), not the C-acylated aromatic ketone.[13][15][16]

Q3: Are there any greener or alternative methods for aniline acylation?

Yes, research has focused on minimizing the use of stoichiometric and moisture-sensitive Lewis acids.

  • For N-Acylation: Methods using acetic acid directly, sometimes under microwave irradiation or with eco-friendly catalysts like magnesium sulfate, have been developed as alternatives to corrosive acyl halides.[17][18][19]

  • For C-Acylation: While the protection-deprotection sequence remains the most common approach, some modern methods employ more robust catalysts like triflates (e.g., hafnium or bismuth triflate) which can sometimes acylate protected anilides (anilines already converted to amides) in catalytic amounts, reducing waste.[20][21]

Protocols and Data

Comparative Overview of Methodologies
FeatureDirect Friedel-Crafts (Fails)Protection Strategy (Succeeds)
Aniline Substrate Unmodified AnilineN-Acetylated Aniline (Acetanilide)
Lewis Acid Interaction Strong acid-base reaction forms a deactivated salt.[3][7]Weak interaction; amide is not basic enough to deactivate the catalyst.[4]
Ring Activity Strongly DeactivatedModerately Activated (ortho-, para-directing)
Key Steps 1. Mix reagents (fails)1. Protect (N-acetylate) 2. Acylate 3. Deprotect (hydrolyze)
Expected Yield ~0%Good to Excellent
Experimental Protocol: 3-Step C-Acylation of Aniline via Protection
Step 1: Protection (N-Acetylation of Aniline to Acetanilide)
  • Materials: Aniline, Acetic Anhydride, Sodium Acetate, Water, Ethanol.

  • Procedure:

    • In a flask, combine 5.0 mL of aniline with 10 mL of acetic anhydride.

    • Add a catalytic amount of sodium acetate.

    • Stir the mixture at room temperature for 15-20 minutes. The reaction is often exothermic.

    • Pour the reaction mixture into ~100 mL of ice-cold water with stirring to precipitate the crude acetanilide.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain pure acetanilide.

  • Characterization: Monitor reaction completion via TLC. Confirm product identity by melting point and spectral data (¹H NMR, IR).

Step 2: Friedel-Crafts Acylation of Acetanilide
  • Materials: Acetanilide, Acyl Chloride (e.g., Acetyl Chloride), Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Ice, Water, HCl (aq).

  • Procedure:

    • CRITICAL: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[22]

    • Suspend acetanilide (1.0 eq) in anhydrous DCM in a flask equipped with a stir bar.

    • Cool the suspension in an ice bath to 0 °C.

    • Slowly add anhydrous AlCl₃ (2.5 eq) portion-wise, maintaining the temperature below 10 °C. More than a stoichiometric amount is needed as the catalyst complexes with the product ketone.[22]

    • Once the addition is complete, add the acyl chloride (1.1 eq) dropwise via a syringe, keeping the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by pouring it onto crushed ice, followed by the slow addition of concentrated HCl to hydrolyze the aluminum complexes.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Step 3: Deprotection (Hydrolysis to Amino Aromatic Ketone)
  • Materials: Acylated Acetanilide, Sulfuric Acid (or HCl), Water, Sodium Hydroxide (aq).

  • Procedure:

    • Reflux the acylated acetanilide from Step 2 in a mixture of aqueous sulfuric acid (e.g., 10-15%) and ethanol (as a co-solvent) for 1-3 hours.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully neutralize it with a cold aqueous solution of NaOH to precipitate the free amine product.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final C-acylated aniline.

References

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Komiya, S., et al. (2003). Method of friedel-crafts acylation of anilides. Google Patents.
  • Sathee Forum. (2025, October 14). Explain why: Aniline does not undergo Friedel–Crafts reaction? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 10). Why doesn't aniline undergo Friedel-Crafts alkylation? Retrieved from [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Quora. (2018, May 1). Is the Friedel-Crafts acylation of aniline difficult? Retrieved from [Link]

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Quora. (2020, October 31). Why does aniline not undergo Friedel-Crafts RXN? Retrieved from [Link]

  • Royal Society of Chemistry. (2023, February 28). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). An eco-friendly and simple route to synthesis of acetanilide from aniline. Retrieved from [Link]

  • Vedantu. (n.d.). Give reasons for the following - (A) Aniline does not undergo Friedel – Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • YouTube. (2024, January 19). Aniline does not undergo Friedel-Crafts reaction. Why? Retrieved from [Link]

  • ResearchGate. (2015, February 15). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • YouTube. (2018, January 29). Why aniline doesn't undergo fridel craft reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

  • Quora. (2018, January 5). Why doesn't aniline respond in Friedel-Crafts reactions? Retrieved from [Link]

  • Chegg.com. (2020, April 29). Solved Anilines are incompatible with Friedel Crafts. Retrieved from [Link]

  • ResearchGate. (n.d.). N-acylation of anilines, primary and secondary amines,and sulfonamides. Retrieved from [Link]

  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]

  • Filo. (2025, November 17). Explain why the acylation of aniline is not possible. Retrieved from [Link]

Sources

Preventing over-chlorination in aromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aromatic chlorination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing chlorine atoms into aromatic systems. Over-chlorination is a common challenge that can lead to undesired byproducts, reduced yield, and complex purification processes. This resource provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting guides to help you achieve precise and selective chlorination.

Understanding the Fundamentals: Why Does Over-Chlorination Occur?

Before diving into troubleshooting, it's crucial to understand the mechanism of electrophilic aromatic substitution (EAS) and the factors that drive polychlorination.

Aromatic chlorination is a classic example of an electrophilic aromatic substitution reaction.[1][2] The reaction typically involves the generation of a strong electrophile, often a chloronium ion (Cl+) or a polarized chlorine-catalyst complex, which is then attacked by the electron-rich π system of the aromatic ring.[3][4][5] The initial monochlorination introduces a chlorine atom onto the ring. However, this newly substituted product can be more reactive than the starting material, leading to a second, third, or even more chlorination events. This is because the chlorine substituent, while deactivating overall, is an ortho, para-director, meaning it directs subsequent electrophiles to specific positions on the ring, which can still be susceptible to further reaction under the right conditions.[6]

The propensity for over-chlorination is a delicate balance of substrate reactivity, reagent potency, and reaction conditions. Controlling these variables is the key to achieving the desired monochlorinated product.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during aromatic chlorination experiments.

Q1: My reaction is producing a mixture of di- and tri-chlorinated products. How can I favor monochlorination?

A1: Achieving selective monochlorination is a common goal and can be addressed by carefully tuning your reaction conditions. Here are several strategies, ranging from simple adjustments to more advanced catalytic systems:

  • Control Stoichiometry: The most straightforward approach is to use a stoichiometric equivalent or a slight sub-equivalent of the chlorinating agent relative to your aromatic substrate. This limits the amount of available chlorine for subsequent reactions.

  • Lower the Temperature: Many chlorination reactions are exothermic. Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can help control the reaction rate and improve selectivity.[7][8] This favors the kinetically controlled product, which is often the monochlorinated species, over the thermodynamically more stable but often over-chlorinated products that can form at higher temperatures.[9][10]

  • Choose a Milder Chlorinating Agent: Instead of highly reactive reagents like elemental chlorine (Cl₂), consider using N-chlorosuccinimide (NCS).[11] NCS is a solid, easier to handle, and generally less reactive, providing a more controlled chlorination.[12]

  • Select the Right Catalyst: The choice of catalyst is critical. While strong Lewis acids like AlCl₃ and FeCl₃ are effective, they can also promote over-chlorination due to their high activity.[3][13] Consider using milder Lewis acids like ZrCl₄ or organocatalysts.[14] For example, dimethyl sulfoxide (DMSO) has been reported to catalyze the chlorination of bioactive molecules with NCS under mild conditions.[11]

Q2: I'm observing poor regioselectivity in my chlorination. How can I control where the chlorine atom is added?

A2: Regioselectivity is governed by the electronic and steric properties of the substituents already present on the aromatic ring, as well as the reaction conditions.

  • Understand Directing Group Effects: Electron-donating groups (e.g., -OH, -OR, -NH₂) are strong activating groups and direct incoming electrophiles to the ortho and para positions. Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) are deactivating and direct to the meta position. Halogens are deactivating but are ortho, para-directors.

  • Catalyst-Tuned Regioselectivity: Recent advances have shown that the choice of catalyst can significantly influence regioselectivity. For instance, in the chlorination of phenols with sulfuryl chloride (SO₂Cl₂), different organocatalysts can be employed to selectively favor either the ortho or para product.[15]

  • Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder attack at the ortho positions, leading to a higher proportion of the para product.[6] Similarly, using a bulkier chlorinating agent or catalyst system can also favor the less sterically hindered position.

  • Protecting Groups: In complex molecules, protecting groups can be used to block certain positions from reacting or to electronically influence the regiochemical outcome of the chlorination on a remote ring.[16]

Q3: My starting material is an electron-rich aromatic compound (e.g., a phenol or aniline), and the reaction is too fast and unselective. What can I do?

A3: Electron-rich aromatics are highly activated towards electrophilic substitution and often react vigorously, leading to multiple chlorination events and potential oxidation byproducts.

  • Use a Less Potent Chlorinating System: Avoid strong Lewis acids and highly reactive chlorinating agents. A combination of N-chlorosuccinimide (NCS) with a mild catalyst is often a good starting point.[12] In some cases, for highly activated substrates like phenols, a catalyst may not even be necessary.[1]

  • Protecting the Activating Group: The high reactivity of phenols and anilines stems from the lone pair of electrons on the oxygen or nitrogen atom. You can temporarily "tame" this reactivity by protecting the -OH or -NH₂ group. For example, acetylating an aniline to form an acetanilide makes the ring less activated and allows for more controlled chlorination. The protecting group can be removed in a subsequent step.

  • Solvent Choice: The choice of solvent can influence reactivity. Less polar solvents can sometimes temper the reaction rate. However, one must be cautious as some solvents can react with the chlorinating agents.[17]

Troubleshooting Guides

This section provides structured approaches to common problems encountered during aromatic chlorination.

Problem 1: Excessive Polychlorination

Symptoms:

  • LC-MS or GC-MS analysis shows significant peaks corresponding to di-, tri-, or even higher chlorinated species.

  • NMR spectrum of the crude product is complex, with multiple sets of aromatic signals.

  • Low yield of the desired monochlorinated product.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Excess Chlorinating Agent Too much of the chlorinating reagent is available to react with the monochlorinated product.Carefully control the stoichiometry. Use 1.0 equivalent or slightly less (e.g., 0.95 eq.) of the chlorinating agent.
High Reaction Temperature Higher temperatures provide the activation energy for subsequent chlorination steps, which may have a higher energy barrier.Run the reaction at a lower temperature. Start at 0 °C and consider going down to -20 °C or -78 °C if necessary.[7][8]
Overly Reactive System The combination of a strong Lewis acid (e.g., FeCl₃, AlCl₃) and a potent chlorinating agent (e.g., Cl₂) is too reactive for the substrate.[3][18]Switch to a milder system. Consider using N-chlorosuccinimide (NCS) as the chlorine source.[11] Pair it with a milder catalyst such as ZrCl₄ or an organocatalyst like DABCO.[14][19]
Highly Activated Substrate The monochlorinated product is still highly activated and competes effectively with the starting material for the electrophile.If possible, protect the activating group to reduce its influence. Alternatively, use a very mild chlorination system and carefully monitor the reaction progress, stopping it before significant over-chlorination occurs.
Problem 2: Low or No Conversion

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting material.

  • The reaction mixture does not change in appearance as expected.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Deactivated Aromatic Ring The substrate contains strong electron-withdrawing groups, making it resistant to electrophilic attack.A more forceful chlorination system is needed. Use a stronger Lewis acid like FeCl₃ or AlCl₃.[1][13] Consider a more reactive chlorinating agent like sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂).[15][20] Higher reaction temperatures may also be required.
Inactive Catalyst The Lewis acid catalyst has been deactivated, often by moisture in the air or in the solvent.[1]Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficiently Reactive Electrophile The chosen chlorinating agent/catalyst system is not strong enough to generate a sufficiently potent electrophile to react with the substrate.Increase the strength of the Lewis acid or switch to a more reactive chlorinating agent. For example, if NCS alone is not working, add a catalytic amount of a Lewis acid.[12]

Experimental Protocols

Here are two detailed protocols for selective monochlorination, one for an activated system and one for a less reactive system.

Protocol 1: Selective Monochlorination of Anisole using NCS and Catalytic ZrCl₄

This protocol is adapted from methodologies that use mild Lewis acids for selective halogenation.[14]

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve anisole (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add zirconium(IV) chloride (ZrCl₄) (0.1 eq.) to the solution.

  • Chlorinating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the monochlorinated anisole (predominantly the para isomer).

Protocol 2: Chlorination of a Deactivated Aromatic using Cl₂ and FeCl₃

This protocol uses a classic, powerful system suitable for less reactive substrates.[5][13]

  • Setup: In a three-necked, flame-dried flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution), add the deactivated aromatic substrate (1.0 eq.) and a small amount of anhydrous iron(III) chloride (FeCl₃) (0.05 eq.).

  • Reaction Initiation: Gently warm the mixture if the substrate is a solid to melt it, or dissolve it in a minimal amount of an inert solvent like carbon tetrachloride (use with caution in a well-ventilated fume hood).

  • Chlorine Gas Addition: Bubble chlorine gas (Cl₂) slowly through the stirred reaction mixture. The reaction is often exothermic, so maintain the desired temperature with a water bath.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Workup: Once the desired conversion is reached, stop the flow of chlorine gas and purge the system with nitrogen to remove any excess Cl₂. Dilute the reaction mixture with a suitable solvent like DCM and wash with water and then with a dilute solution of sodium thiosulfate to destroy any remaining chlorine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product via flash chromatography or recrystallization.

Visualizing the Process

To better understand the decision-making process in troubleshooting aromatic chlorination, the following workflow diagram is provided.

Troubleshooting_Chlorination start Reaction Outcome Analysis outcome Identify Primary Issue start->outcome over_chlorination Over-chlorination outcome->over_chlorination Polychlorination low_conversion Low/No Conversion outcome->low_conversion Starting Material Remains regio_issue Regioselectivity Issue outcome->regio_issue Incorrect Isomer sol_over_1 Decrease Reagent Stoichiometry over_chlorination->sol_over_1 sol_over_2 Lower Reaction Temperature over_chlorination->sol_over_2 sol_over_3 Use Milder Reagent/Catalyst (e.g., NCS instead of Cl2) over_chlorination->sol_over_3 sol_low_1 Increase Reaction Temperature low_conversion->sol_low_1 sol_low_2 Use Stronger Lewis Acid (e.g., AlCl3) low_conversion->sol_low_2 sol_low_3 Ensure Anhydrous Conditions low_conversion->sol_low_3 sol_regio_1 Change Catalyst System regio_issue->sol_regio_1 sol_regio_2 Leverage Steric Hindrance regio_issue->sol_regio_2 sol_regio_3 Employ Protecting Groups regio_issue->sol_regio_3 end_node Optimize & Re-evaluate sol_over_1->end_node sol_over_2->end_node sol_over_3->end_node sol_low_1->end_node sol_low_2->end_node sol_low_3->end_node sol_regio_1->end_node sol_regio_2->end_node sol_regio_3->end_node

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-amino-3-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of Methyl 4-amino-3-chloro-5-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Here, we move beyond simple protocols to address the nuanced challenges of this multi-step synthesis, providing troubleshooting advice and in-depth FAQs to ensure the integrity and success of your experiments.

Section 1: Synthesis Overview and Strategy

The synthesis of this compound is a multi-step process where the order of functional group introduction is critical to achieving the desired regiochemistry and maximizing yield. A logical and effective synthetic pathway is outlined below. The strategy involves starting from 3,5-dimethylbenzoic acid and proceeding through nitration, chlorination, and esterification before the final reduction, as the directing effects of the substituents at each stage are key to success.

G cluster_0 start 3,5-Dimethylbenzoic Acid s1 Step 1: Nitration start->s1 HNO₃ / H₂SO₄ i1 4-Nitro-3,5-dimethylbenzoic Acid s1->i1 s2 Step 2: Chlorination i1->s2 e.g., SO₂Cl₂ or Cyanuric Chloride i2 3-Chloro-4-nitro-5-methylbenzoic Acid s2->i2 s3 Step 3: Esterification i2->s3 MeOH / H⁺ (e.g., SOCl₂) i3 Methyl 3-chloro-4-nitro-5-methylbenzoate s3->i3 s4 Step 4: Reduction i3->s4 e.g., SnCl₂·2H₂O / HCl or H₂ / Pd-C end_product This compound s4->end_product

Caption: Proposed Synthetic Workflow

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is presented in a question-and-answer format to provide direct and actionable solutions.

Problem 1: Low Yield or Stalled Reaction during Chlorination (Step 2)

  • Question: I am experiencing a low yield during the chlorination of 4-Nitro-3,5-dimethylbenzoic Acid. The reaction seems to stall, and I observe a significant amount of unreacted starting material. What could be the cause and how can I fix it?

  • Answer: This is a common bottleneck. The nitro group is strongly deactivating, making electrophilic aromatic substitution challenging.

    • Causality: The electron-withdrawing nature of both the nitro and carboxylic acid groups reduces the nucleophilicity of the aromatic ring, slowing down the chlorination reaction.

    • Troubleshooting Steps:

      • Reagent Choice: If you are using a mild chlorinating agent like N-Chlorosuccinimide (NCS), the reaction may require a stronger Lewis acid catalyst or a more potent reagent. Consider using sulfuryl chloride (SO₂Cl₂) or cyanuric chloride, which have been effective for chlorinating deactivated rings.[1]

      • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to side products. Incrementally increase the reaction temperature in 5-10°C intervals, monitoring the reaction progress by TLC or LC-MS.

      • Solvent: Ensure your solvent is anhydrous and appropriate for the reaction. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often suitable.

      • Reaction Time: Deactivated systems require longer reaction times. Monitor the reaction over an extended period (e.g., 12-24 hours) before concluding that it has stalled.

Problem 2: Formation of Impurities and Purification Challenges

  • Question: After the final reduction step, my crude product shows multiple spots on TLC, and purification by column chromatography is difficult. What are these impurities and how can I achieve better purity?

  • Answer: Impurities in the final step often stem from incomplete reactions or side reactions during the reduction and subsequent workup.

    • Likely Impurities:

      • Unreacted Nitro Intermediate: The starting material from the reduction step.

      • Hydroxylamine/Azo/Azoxy Compounds: Byproducts of incomplete nitro reduction, especially when using metal/acid reductants like SnCl₂.

      • Hydrolyzed Product (Carboxylic Acid): The methyl ester can be hydrolyzed back to the carboxylic acid if the workup conditions are too acidic or basic.

    • Troubleshooting & Purification Strategy:

      • Drive the Reduction to Completion: Ensure you are using a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O). For catalytic hydrogenation (H₂/Pd-C), ensure the catalyst is active and the system is free of catalyst poisons like sulfur.

      • Careful pH Control During Workup: This is critical. After reduction with SnCl₂, the mixture will be strongly acidic. To isolate your product, you must basify to neutralize the HCl and the basic amino group. Use a weak base like sodium bicarbonate (NaHCO₃) or a carefully controlled addition of 10% sodium carbonate (Na₂CO₃) solution to bring the pH to ~7-8.[2] Avoid strong bases like NaOH, which can rapidly hydrolyze the ester.

      • Extraction Protocol: Use a suitable organic solvent like ethyl acetate or DCM for extraction. Wash the combined organic layers with brine to remove excess water and water-soluble impurities.[3]

      • Chromatography: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to elute your product. The impurities (nitro compound) will elute first, followed by your desired amine.

Problem 3: Low Yield in the Esterification Step (Step 3)

  • Question: My Fischer esterification of 3-Chloro-4-nitro-5-methylbenzoic acid with methanol and a catalytic amount of sulfuric acid is inefficient. How can I improve the yield?

  • Answer: Fischer esterification is an equilibrium-limited process.[4] For sterically hindered or electronically deactivated substrates, driving the equilibrium towards the product is essential.

    • Causality: The presence of ortho-substituents (chloro and methyl groups) can sterically hinder the approach of methanol to the carboxylic acid.

    • Troubleshooting Steps:

      • Use a Dehydrating Agent: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. Using methanol as the solvent helps, but for difficult esterifications, consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water azeotropically.

      • Alternative Esterification Method: A more robust and non-equilibrium method is to first convert the carboxylic acid to an acid chloride. Add thionyl chloride (SOCl₂) to the carboxylic acid (often in a solvent like toluene or neat), and after the reaction is complete (cessation of gas evolution), carefully add methanol. This method is highly effective for hindered substrates.[2] A procedure involves cooling the acid in ethanol (or methanol) to -15°C and adding SOCl₂ dropwise.[2]

      • Catalyst Choice: While sulfuric acid is common, solid acid catalysts like zirconium/titanium oxides have also been reported for synthesizing methyl benzoates and can simplify workup as they are easily filtered off.[5]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal order for the synthetic steps?

    • A1: The proposed order (Nitration → Chlorination → Esterification → Reduction) is highly recommended. Chlorinating after the nitro group is in place directs the chlorine to the desired position due to the meta-directing effect of the nitro and carboxyl groups relative to themselves and the ortho/para directing effect of the methyl groups. Performing the reduction to an amine too early would result in undesired chlorination patterns, as the powerful ortho-, para-directing amino group would dominate.[6]

  • Q2: What analytical methods are best for monitoring these reactions?

    • A2:

      • Thin-Layer Chromatography (TLC): Indispensable for quick, qualitative monitoring of the disappearance of starting materials and the appearance of products. Use a UV lamp for visualization.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product at each step and identifying key impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product. ¹H NMR will clearly show the changes in aromatic protons and the appearance/disappearance of functional group signals (e.g., the NH₂ protons after reduction).

  • Q3: How should the final product, this compound, be stored?

    • A3: Aromatic amines are susceptible to oxidation and discoloration upon exposure to air and light. The compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) and kept in a cool, dark place, preferably refrigerated (2-8°C).

Section 4: Data Summary and Optimization Tables

For clarity, the following tables summarize key reaction parameters that can be optimized.

Table 1: Comparison of Chlorination Conditions (Step 2)

Reagent Catalyst/Conditions Pros Cons
N-Chlorosuccinimide (NCS) Lewis Acid (e.g., AlCl₃) or Protic Acid (e.g., TFA) Mild, easy to handle solid Often requires activation, can be slow with deactivated rings
Sulfuryl Chloride (SO₂Cl₂) Neat or in chlorinated solvent, 25-60°C Highly reactive, effective for deactivated rings Corrosive liquid, releases HCl and SO₂ gas

| Cyanuric Chloride | In a reaction solvent at 20-40°C | Cost-effective, high yield reported for similar compounds[1] | Heterogeneous reaction may require good stirring |

Table 2: Comparison of Nitro Reduction Conditions (Step 4)

Method Reagents & Conditions Pros Cons
Catalytic Hydrogenation H₂ (1-5 atm), 5-10% Pd/C, in MeOH or EtOH Clean reaction, high yield, easy workup (filtration) Requires specialized hydrogenation equipment; catalyst can be poisoned
Metal/Acid Reduction SnCl₂·2H₂O in HCl/EtOH, reflux Inexpensive, tolerates many functional groups Requires stoichiometric amounts, workup is extensive (neutralization, tin salt removal)

| Transfer Hydrogenation | Ammonium formate, Pd/C, in MeOH, reflux | Avoids use of gaseous H₂, standard glassware | Can be slower than direct hydrogenation |

Section 5: Detailed Protocol - Synthesis via SOCl₂ Esterification

This protocol provides a detailed methodology for the esterification and reduction steps, which are often critical for overall yield and purity.

Part A: Synthesis of Methyl 3-chloro-4-nitro-5-methylbenzoate (Intermediate i3)

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber (to trap HCl and SO₂), add 3-Chloro-4-nitro-5-methylbenzoic acid (e.g., 2.15 g, 10 mmol).

  • Reagent Addition: Add 5 mL of thionyl chloride (SOCl₂).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The solid should dissolve, and gas evolution will be observed. The reaction is complete when gas evolution ceases.

  • Workup 1: Allow the mixture to cool to room temperature and remove the excess SOCl₂ under reduced pressure (rotary evaporator).

  • Esterification: Cool the resulting crude acid chloride in an ice bath. Slowly and carefully add 15 mL of anhydrous methanol. A mild exotherm may be observed.

  • Reaction 2: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup 2: Pour the reaction mixture into 50 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold methanol. Dry the solid under vacuum to yield the methyl ester intermediate.

G cluster_1 start Start: 3-Chloro-4-nitro-5-methylbenzoic Acid step1 1. Add SOCl₂ 2. Reflux (2-3h) start->step1 step2 Remove excess SOCl₂ (Reduced Pressure) step1->step2 step3 Cool in ice bath Slowly add anhydrous MeOH step2->step3 step4 Stir at RT (1h) step3->step4 step5 Pour into ice water step4->step5 end_step Filter, Wash & Dry Solid step5->end_step

Caption: Workflow for Esterification Protocol

References

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Image attached to a publication].
  • ResearchGate. (n.d.). Optimization of reaction conditions for C-H amination [Table].
  • Iwanejko, J., & Rachon, J. (2024). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 29(11), 2568.
  • Al-Fahad, A. A., Al-Warhi, T., Al-Salahi, R., Al-Sheddi, E. S., & Al-Massarani, S. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478.
  • Walton, J., & Taylor, R. J. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society, 143(25), 9613–9620.
  • Ye, Q. Z., Liu, J., & Walsh, C. T. (1990). p-Aminobenzoate synthesis in Escherichia coli: purification and characterization of PabB as aminodeoxychorismate synthase and enzyme X as aminodeoxychorismate lyase. Proceedings of the National Academy of Sciences, 87(23), 9391-9395.
  • Ye, Q. Z., Liu, J., & Walsh, C. T. (1990). p-Aminobenzoate synthesis in Escherichia coli: purification and characterization of PabB as aminodeoxychorismate synthase and enzyme X as aminodeoxychorismate lyase. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions [Table].
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Aminobenzoates.
  • Gassman, P. G., & Gruetzmacher, G. (1977).
  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka. Retrieved from [Link]

  • Novi AMS. (n.d.). Water Treatment Process Troubleshooting Guide. Retrieved from [Link]

  • Polikanov, A. A., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science.
  • Dosatron. (n.d.). Chlorinator Maintenance: How to Troubleshoot your Injector? Retrieved from [Link]

  • Anderson, K. S., et al. (1992). p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA. PubMed. Retrieved from [Link]

  • Wang, C.-Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]

  • Al-Fahad, A. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Methyl 4-amino-3-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude Methyl 4-amino-3-chloro-5-methylbenzoate (CAS: 202146-16-5). We will move beyond simple protocols to address the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Common Issues

This section addresses the initial evaluation of your crude product and common observations that can guide your purification strategy.

Q1: My crude product is a dark-colored solid or oil. What does this signify and how does it impact my purification choice?

A: Dark coloration, often brown or deep yellow, in crude aromatic amines is typically indicative of oxidation by-products.[1] The amine functional group is susceptible to oxidation when exposed to air and light, forming highly colored polymeric impurities.[2] If the product is oily or has a low, broad melting point, it suggests the presence of significant impurities, which could include residual solvents, starting materials, or reaction by-products.

  • Expert Insight: The presence of extensive coloration suggests that a multi-step purification strategy may be necessary. A preliminary acid-base extraction can effectively remove many baseline impurities, followed by recrystallization or chromatography to eliminate closely related substances and the colored by-products.

Q2: What are the most probable impurities I should expect in my crude this compound?

A: The impurity profile is highly dependent on the synthetic route. However, common impurities include:

  • Starting Materials: Unreacted 4-amino-3-chloro-5-methylbenzoic acid from an esterification reaction.

  • Hydrolysis Products: The parent carboxylic acid, resulting from ester hydrolysis during workup or storage, especially if exposed to acidic or basic conditions.

  • Isomeric By-products: Impurities arising from non-selective reactions in preceding synthetic steps, such as isomers from chlorination.

  • Reagents from Side Reactions: Such as N-nitrosamine impurities if there was exposure to nitrous acid.[3]

Q3: What is the most efficient method for a rapid preliminary purity check of my crude sample?

A: Thin-Layer Chromatography (TLC) is the most efficient initial technique. It provides a quick, qualitative assessment of the number of components in your crude mixture and helps in selecting a suitable solvent system for column chromatography.[4] For a more quantitative initial assessment, obtaining a melting point range is highly informative. A sharp melting point close to the literature value (80-82 °C) suggests relatively high purity, whereas a broad melting range indicates the presence of significant impurities.[5]

Part 2: Troubleshooting Guides for Specific Impurity Profiles

This section provides detailed, step-by-step protocols for targeted impurity removal.

Scenario 1: Presence of Acidic Impurities (e.g., 4-amino-3-chloro-5-methylbenzoic acid)

Acidic impurities, such as the unreacted parent carboxylic acid, are common and can be effectively removed using liquid-liquid extraction based on their differential acid-base properties.

Recommended Solution: Acid-Base Extraction

This technique exploits the basicity of the amine functional group. By treating an organic solution of the crude product with aqueous acid, the target amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase. Neutral impurities remain in the organic layer, while acidic impurities can be subsequently removed from the target compound.[6][7][8][9]

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Use a volume of aqueous acid approximately equal to the organic solvent volume. Shake the funnel vigorously, venting frequently.[7]

  • Phase Separation: Allow the layers to separate. The protonated amine salt is now in the lower aqueous layer (if using DCM) or upper aqueous layer (if using EtOAc). Drain the aqueous layer into a clean flask.

  • Repeat Extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of 1 M HCl. Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Basification & Re-extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 6 M sodium hydroxide (NaOH) dropwise with stirring until the solution is distinctly basic (pH > 10, check with pH paper).[6][8] The free amine will precipitate.

  • Isolation: Extract the regenerated amine back into a fresh organic solvent (DCM or EtOAc) two to three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

start Crude Product (in Organic Solvent) extract_acid Extract with 1M HCl start->extract_acid separate1 Separate Layers extract_acid->separate1 aq_phase Aqueous Phase (Protonated Amine Salt) separate1->aq_phase Contains Target org_phase Organic Phase (Neutral Impurities) separate1->org_phase Discard basify Basify with 6M NaOH to pH > 10 aq_phase->basify extract_org Extract with Fresh Organic Solvent basify->extract_org separate2 Separate Layers extract_org->separate2 final_org Organic Phase (Purified Amine) separate2->final_org Contains Target final_aq Aqueous Waste separate2->final_aq Discard dry Dry (Na2SO4) & Concentrate final_org->dry product Purified Product dry->product

Workflow for purifying the amine via acid-base extraction.
Scenario 2: Presence of Neutral or Structurally Similar Impurities

When impurities have similar acid-base properties to the target compound (e.g., isomers or non-basic by-products), recrystallization or column chromatography are the preferred methods.

leaf leaf start Is the crude product a solid? solvent_screen Perform solvent screen for recrystallization start->solvent_screen Yes chromatography Proceed with Column Chromatography start->chromatography No (Product is an oil) is_solid_yes Yes is_solid_no No good_crystals Does it form good crystals in a suitable solvent? solvent_screen->good_crystals recrystallize Proceed with Recrystallization good_crystals->recrystallize Yes good_crystals->chromatography No good_crystals_yes Yes good_crystals_no No

Decision tree for selecting a purification method.

Recommended Solution A: Recrystallization

Recrystallization is a powerful technique for purifying solids, provided a suitable solvent can be found in which the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[10]

The ideal solvent will dissolve the compound when hot but lead to poor solubility when cold, while impurities remain soluble at all temperatures. A rule of thumb is "like dissolves like"; given the ester and amine functionalities, solvents of medium to high polarity are good starting points.[11]

Solvent ClassExamplesPolaritySuitability for this compound
Alcohols Methanol, EthanolHighOften excellent choices. Ethanol is a good first choice.[12]
Esters Ethyl AcetateMediumGood for dissolving the compound; often used with a non-polar co-solvent.
Halogenated DichloromethaneMediumGood dissolving power but high volatility can make crystal growth difficult.
Non-polar Hexanes, HeptaneLowTypically used as an "anti-solvent" in a two-solvent system with a more polar solvent.
Aqueous WaterVery HighUnlikely to be a good solvent on its own but can be used in a mixture with a miscible organic solvent like ethanol.
  • Solvent Screening: In a small test tube, add ~20-30 mg of crude product. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too good. If it is insoluble, heat the mixture. The ideal solvent dissolves the compound upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Recommended Solution B: Column Chromatography

For oils or solids that are difficult to recrystallize, or for separating mixtures of very similar polarity, silica gel column chromatography is the most effective method.[4][13]

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. Spot the crude mixture on a silica gel TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate). The ideal system gives the target compound an Rf value of ~0.2-0.4 and separates it well from impurities.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography) to push the solvent through. The separated compounds will travel down the column at different rates.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Part 3: Purity Verification and Product Handling

After purification, it is critical to verify the purity and handle the final product correctly to maintain its integrity.

Q4: How can I definitively confirm the purity and identity of my final product?

A: A combination of analytical techniques is recommended for unambiguous confirmation.

Analytical TechniquePurposeKey Parameters & Expected Results
HPLC Quantitative PurityColumn: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile/buffered water. Detection: UV at ~254 nm. Result: A single major peak with purity >98% (by area %).[14]
¹H NMR Structural ConfirmationSolvent: CDCl₃ or DMSO-d₆. Result: The spectrum should show characteristic peaks corresponding to the aromatic, methyl, and amine protons with correct integrations and splitting patterns. Impurity peaks should be absent.
Melting Point Physical ConstantMethod: Calibrated melting point apparatus. Result: A sharp melting range of 80-82 °C.[5] A depressed and broad range indicates impurities.
Mass Spectrometry Molecular WeightMethod: ESI or GC-MS. Result: A molecular ion peak corresponding to the compound's molecular weight (199.63 g/mol ).

Q5: How should the purified this compound be stored?

A: As an aromatic amine, the compound is susceptible to slow oxidation.[1] For long-term stability, it should be stored in a tightly sealed container, protected from light, in a cool, dry place.[15] For optimal preservation, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

References

  • Benchchem. (2025). Technical Support Center: Purifying Substituted Benzoates by Column Chromatography.
  • Studylib. Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate.
  • Benchchem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • Harper College. (2010). ACID/BASE SEPARATION OF A MIXTURE.
  • ResearchGate. (2025). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone.
  • UW-Madison Chemistry. Experiment 3: Separation of a Mixture by Acid-Base Extraction.
  • YouTube. (2022). c243 F22 Acid-Base Extraction of Fluorenone Ethyl 4-amino benzoate and Benzoic acid.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • University of California, Irvine. Recrystallization and Crystallization.
  • SIELC Technologies. Separation of Ethyl benzoate on Newcrom R1 HPLC column.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Benchchem. (2025). A Comparative Guide to Analytical Standards of Methyl 3-amino-4-methylbenzoate for Researchers and Drug Development Professional.
  • Zhejiang Jiuzhou Chem Co.,Ltd. This compound CAS NO.202146-16-5.
  • Nitrosamines Exchange. (2023). N-Nitrosamine impurity of heterocyclic aromatic ring.
  • The Brem Method. (2023). MCAT Organic Chemistry: Column Chromatography. YouTube.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.
  • Gyan Sanchay. AROMATIC AMINES a Nucleus-substituted amines or aryl amines.
  • Synquest Labs. CAS 202146-16-5 | this compound.

Sources

Technical Support Center: Stability of Methyl 4-amino-3-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 4-amino-3-chloro-5-methylbenzoate is a substituted aromatic amine and benzoate ester, frequently employed as a critical building block in the synthesis of complex pharmaceutical agents and other fine chemicals.[1][2] The reliability of synthetic outcomes and the purity of final products are directly dependent on the integrity of this starting material. This guide addresses the common stability challenges encountered during the handling, storage, and application of this compound, providing researchers with the necessary knowledge to mitigate degradation and ensure experimental reproducibility.

The molecule's structure incorporates two primary functional groups susceptible to degradation: an aromatic amine (aniline derivative) and a methyl ester. Understanding the lability of these groups under various experimental conditions is paramount.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides direct answers to common issues observed by researchers in the field.

Question 1: My sample of this compound, which was initially a white or off-white solid, has developed a yellow or brownish tint. What is the cause, and is the material still usable?

Answer: This discoloration is a classic indicator of degradation, primarily due to the oxidation of the 4-amino group. Aromatic amines, especially aniline derivatives, are notoriously sensitive to atmospheric oxygen and light, which can catalyze the formation of highly colored polymeric and quinone-like impurities.[3][4]

  • Causality: The lone pair of electrons on the amino nitrogen makes the aromatic ring highly susceptible to oxidation. This process is often accelerated by exposure to UV light and ambient air.

  • Usability: The usability of the discolored material depends entirely on the sensitivity of your downstream application.

    • For non-critical qualitative work: It may still be acceptable.

    • For quantitative analysis, GMP synthesis, or reactions sensitive to impurities: The presence of these degradation products can interfere with your reaction, lower yields, and complicate purification. It is strongly recommended to assess the purity via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) against a reference standard. If significant impurities are detected, the material should be repurified (e.g., by recrystallization) or a new, pure lot should be used.

Question 2: What are the definitive storage and handling guidelines for ensuring the long-term stability of this compound?

Answer: Proper storage is the most effective preventative measure against degradation. The key is to minimize exposure to oxygen, light, and moisture. Based on best practices for handling sensitive aromatic amines like aniline, the following conditions are mandatory.[5][6]

ParameterRecommended ConditionRationale
Temperature 2–8 °C (Refrigerated)Slows the rate of potential oxidative and hydrolytic degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly preventing oxidation of the sensitive amino group.[4]
Light Amber Glass Vial / Opaque ContainerProtects the compound from photo-degradation.[3]
Moisture Tightly Sealed Container in a Dry LocationPrevents moisture ingress, which can lead to ester hydrolysis.
Incompatibilities Store separately from strong oxidizing agents, strong acids, and strong bases.Avoids direct chemical reactions that would degrade the compound.[3]
Question 3: I need to prepare a stock solution. What solvent should I use, and for how long can I store it?

Answer: Solvent choice is critical and dictates the stability of the dissolved compound.

  • Recommended for Long-Term Storage (>24 hours): Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dioxane. In these solvents, the primary degradation pathways (oxidation and hydrolysis) are significantly inhibited. Store solutions under the same conditions as the solid material (refrigerated, protected from light).

  • Not Recommended for Storage: Protic solvents like methanol, ethanol, or aqueous buffers. The methyl ester functionality is susceptible to hydrolysis in the presence of water, a reaction that can be catalyzed by trace amounts of acid or base.[7] Solutions in these solvents should be prepared fresh immediately before use.

Question 4: My experimental protocol involves acidic or basic conditions. How will this impact the integrity of this compound?

Answer: The compound's stability is highly pH-dependent due to the lability of the methyl ester bond.

  • Mechanism: Both acid and base can catalyze the hydrolysis of the ester to its corresponding carboxylic acid (4-amino-3-chloro-5-methylbenzoic acid) and methanol.[7] The reaction rate is typically fastest at pH extremes and slowest in the neutral pH range (approximately pH 4-6).

  • Impact: If your reaction requires a prolonged period under strong acidic or basic conditions, you should anticipate that a portion of your starting material may be converted to the carboxylic acid byproduct. This can affect reaction kinetics, yield, and the final product profile.

  • Recommendation: It is advisable to run a small-scale control experiment under your proposed reaction conditions (time, temperature, pH) without other reagents. Analyze the outcome by HPLC or LC-MS to quantify the extent of hydrolysis before proceeding with your main experiment.

Visualizing Degradation Pathways

The primary stability concerns for this compound are oxidation of the amine and hydrolysis of the ester.

G cluster_main Degradation Pathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway Parent This compound Oxidized Colored Impurities (e.g., Quinone-imines) Parent->Oxidized O2, Light Acid 4-amino-3-chloro-5-methylbenzoic acid Parent->Acid H+ or OH- H2O Alcohol Methanol Parent->Alcohol H+ or OH- H2O

Caption: Primary degradation routes for this compound.

Experimental Protocols

Protocol 1: Troubleshooting Guide for Assessing Hydrolytic Stability by HPLC

This protocol provides a framework for quantifying the stability of the compound at different pH values.

Objective: To determine the rate of hydrolysis of this compound in acidic, neutral, and basic aqueous solutions.

Methodology Workflow:

Caption: Workflow for kinetic analysis of hydrolytic stability.

Step-by-Step Procedure:

  • Materials & Reagents:

    • This compound

    • HPLC-grade Acetonitrile (ACN) and Water

    • Buffer salts (e.g., citrate for pH 3, phosphate for pH 7, borate for pH 9)

    • HPLC system with UV detector (detection wavelength ~245 nm)

    • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • Constant temperature incubator or water bath

  • Preparation:

    • Prepare 50 mM buffer solutions at the target pH values.

    • Prepare a 10 mg/mL stock solution of the compound in ACN. This is your Stock A.

  • Experiment Initiation:

    • For each pH condition, add 100 µL of Stock A to 9.9 mL of the respective buffer in a sealed vial. This yields a final concentration of 100 µg/mL.

    • Vortex each solution thoroughly.

  • Timepoint Zero (t=0):

    • Immediately withdraw an aliquot from each vial and transfer to an HPLC vial. This is your t=0 sample. Analyze immediately or store at -20°C to halt degradation.

  • Incubation and Sampling:

    • Place the reaction vials in an incubator set to a constant temperature (e.g., 40°C to accelerate degradation).

    • Withdraw aliquots at subsequent time points (e.g., 2, 4, 8, and 24 hours), transferring them to HPLC vials and storing them at -20°C until analysis.

  • HPLC Analysis:

    • Set up an appropriate HPLC method. A gradient method is often suitable, for example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in ACN

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes.

      • Flow Rate: 1.0 mL/min

    • Inject all samples from the time course.

    • Integrate the peak area of the parent compound (this compound) for each time point.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • Plot % Remaining Compound vs. Time for each pH condition to visualize the degradation kinetics.

Time (hours)% Remaining (pH 3)% Remaining (pH 7)% Remaining (pH 9)
0100.0100.0100.0
298.299.894.5
496.599.588.1
892.199.175.6
2478.397.445.2
Table represents hypothetical data for illustrative purposes.

This quantitative data will provide a clear understanding of the compound's stability under your specific experimental pH conditions, allowing for informed decisions in your research.

References

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrugs for Amines. In Prodrugs (pp. 309-400). Springer, Boston, MA. [Link]

  • Waterman, K. C., & Adami, R. C. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Development and Technology, 10(4), 423-433. [Link]

  • Dakshinamurthy, S. (2023). The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis. Pharmaffiliates. [Link]

  • Washington State University. (n.d.). Aniline Safety Information. Environmental Health & Safety. [Link]

  • Müller, R., Deckwer, W. D., & Hecht, V. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and bioengineering, 51(5), 528-537. [Link]

  • ASTM D4921-17, Standard Practice for Sampling and Handling Aniline, ASTM International, West Conshohocken, PA, 2017. [Link]

  • Rice University. (2016, September 14). Chemists make strides to simplify drug design, synthesis. ScienceDaily. [Link]

  • Techno PharmChem. (n.d.). Material Safety Data Sheet ANILINE. [Link]

  • Knowledge Sourcing Intelligence. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?. Knowledge. [Link]

  • University of Zurich. (2009). Optimizing Drug Properties Lead-to-Drug Design. Department of Chemistry. [Link]

  • Higson, F. K., & Focht, D. D. (1990). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and environmental microbiology, 56(6), 194-200. [Link]

  • Li, Y., et al. (2026). Elucidating Scent and Color Variation in White and Pink-Flowered Hydrangea arborescens 'Annabelle' Through Multi-Omics Profiling. Plants, 15(1), 155. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2736799, Methyl 4-amino-3-methylbenzoate. [Link]

  • Al-Sultani, A. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future medicinal chemistry, 16(24), 2647-2662. [Link]

  • Zhang, W., & Chen, L. (2008). Methyl 3-amino-4-butanamido-5-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2413. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14883223, Methyl 4-amino-5-chloro-2-hydroxybenzoate. [Link]

  • Google Patents. (2024). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of substituted benzoates. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of these important chemical entities. Here, we move beyond textbook examples to address the real-world complexities that arise from diverse substitution patterns and their electronic and steric effects.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic protons on my substituted benzoate show such a complex, overlapping multiplet instead of clean, predictable patterns?

A1: The chemical shifts of aromatic protons are highly sensitive to the electronic environment.[1] Substituents on the benzene ring can either donate or withdraw electron density, which shields or deshields the ortho, meta, and para protons to varying degrees.[1] When multiple substituents are present, or when the electronic effects are subtle, the chemical shifts of different protons can become very similar, leading to overlapping signals and complex second-order coupling patterns. This is particularly common in di- and tri-substituted benzoates.

Q2: I've synthesized an ortho-substituted benzoic acid ester, and the chemical shift of the ortho-proton is not what I predicted. Why might this be?

A2: Ortho-substituents can cause what is known as steric inhibition of resonance.[2][3] This means the bulky ortho-group can force the benzoate ester group to twist out of the plane of the aromatic ring. This reduces the conjugation between the carbonyl group and the ring, altering the electronic environment and, consequently, the chemical shifts of the ring protons, especially the one at the ortho position.[3][4] Recent studies have even highlighted that conventional chemical shift prediction protocols can fail for such systems.[4]

Q3: My 13C NMR spectrum of a methyl benzoate derivative shows unexpected shifts for the carboxyl and methoxyl carbons. What could be the cause?

A3: The chemical shifts of the carboxyl and methoxyl carbons in methyl benzoates are influenced by the nature of the substituents on the aromatic ring.[3] Electron-withdrawing groups tend to deshield the carboxyl carbon, while the effect on the methoxyl carbon can be more variable.[3] Furthermore, steric effects from ortho-substituents can disrupt conjugation, leading to shifts that deviate from simple additivity rules.[2][3]

Q4: I'm trying to assign the aromatic protons in a para-substituted benzoate. The two signals for the aromatic protons look like doublets, but they are not perfectly symmetrical. Is this normal?

A4: Yes, this is quite common and is often referred to as an "AA'BB' system." Although the two protons on one side of the ring are chemically equivalent to the two on the other, they are not magnetically equivalent. This results in a more complex splitting pattern that often appears as two non-symmetrical doublets. The degree of deviation from simple doublets depends on the difference in chemical shift between the two sets of protons and the magnitude of the coupling constants.

Troubleshooting Guides

Guide 1: Deciphering Overlapping Aromatic Proton Signals

Problem: The 1H NMR spectrum of your di- or tri-substituted benzoate shows a "blob" or a series of overlapping multiplets in the aromatic region (typically 7.0-8.5 ppm), making assignment impossible.

Underlying Cause: The chemical shift differences between aromatic protons are small, and they are all coupled to each other, leading to complex spin systems. The typical ortho (³J), meta (⁴J), and para (⁵J) coupling constants further complicate the patterns.[5][6][7]

Troubleshooting Workflow
  • Increase Spectrometer Field Strength: If possible, re-acquire the spectrum on a higher field instrument (e.g., 600 MHz instead of 300 MHz). This will increase the chemical shift dispersion (in Hz) and can help to resolve the overlapping signals.

  • Employ 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This is the first step to identify which protons are coupled to each other. Cross-peaks in a COSY spectrum will connect coupled protons.[8]

    • TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a single spin system, which is particularly helpful for assigning all the protons on a single aromatic ring.

  • Analyze Coupling Constants: Carefully measure the coupling constants (J-values) from a high-resolution 1D spectrum or from the cross-peaks in a 2D spectrum.[9] Typical values are:

    • ³J (ortho): 6-10 Hz[5]

    • ⁴J (meta): 1-3 Hz[5]

    • ⁵J (para): <1 Hz (often not resolved)

Step-by-Step Protocol for COSY Analysis
  • Acquire a standard gradient-enhanced COSY (gCOSY) spectrum.

  • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

  • On the resulting 2D map, identify the diagonal peaks, which correspond to the 1D spectrum.

  • Look for off-diagonal cross-peaks. A cross-peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.

  • Start with the least overlapped signal in the 1D spectrum and find its cross-peaks in the COSY. This will allow you to "walk" around the aromatic ring, assigning adjacent protons.

Guide 2: Confirming Substitution Patterns and Assigning Quaternary Carbons

Problem: You are unsure of the substitution pattern (ortho, meta, or para) of your synthesized benzoate, and you cannot assign the quaternary carbons in the 13C NMR spectrum.

Underlying Cause: Quaternary carbons do not have attached protons, so they do not show up in DEPT experiments and have no direct 1H-13C correlations in an HSQC spectrum.[8] Their assignment relies on long-range correlations.

Troubleshooting Workflow
  • DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments.

    • DEPT-90 will only show CH signals.

    • DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

    • Quaternary carbons will be absent from all DEPT spectra.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It helps to first assign all the protonated carbons.

Step-by-Step Protocol for HMBC-Based Assignment
  • Acquire a standard gHMBC spectrum, optimized for a long-range coupling constant of ~8 Hz.

  • First, use the HSQC spectrum to definitively assign the chemical shifts of all protonated carbons.

  • In the HMBC spectrum, look for correlations from known protons to unassigned quaternary carbons.

    • For example, the protons ortho to the ester group will show a three-bond correlation to the carbonyl carbon of the ester.

    • The protons ortho to another substituent will show a two- or three-bond correlation to the carbon bearing that substituent.

  • By piecing together these long-range correlations, you can unambiguously determine the substitution pattern and assign all quaternary carbons.

Guide 3: Investigating Conformation and Through-Space Interactions

Problem: You suspect a specific 3D conformation of your substituted benzoate, perhaps due to steric hindrance or hydrogen bonding, but you need experimental proof.

Underlying Cause: Standard NMR techniques probe through-bond connectivity. To investigate through-space proximity, you need to use the Nuclear Overhauser Effect (NOE).[10][11][12]

Troubleshooting Workflow
  • 1D NOE Difference Spectroscopy: This is a relatively quick experiment where you irradiate a specific proton signal and observe which other proton signals are enhanced. An enhancement indicates that the two protons are close in space (typically < 5 Å).[10]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides a 2D map of all NOE interactions in the molecule.[10][12] Cross-peaks in a NOESY spectrum connect protons that are spatially close.[10]

Step-by-Step Protocol for 2D NOESY Analysis
  • Acquire a 2D NOESY spectrum with an appropriate mixing time (typically 500-800 ms for small molecules).

  • Process the data and identify the diagonal and cross-peaks.

  • A cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is close in space to the proton at δ₂.

  • Look for key correlations that can define the conformation. For example, in an ortho-substituted benzoate, an NOE between a proton on the ortho-substituent and the methoxy protons of the ester would confirm a specific rotational conformation.

Data Tables for Quick Reference

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons on a Substituted Benzene Ring.

Proton PositionElectron-Donating Group (e.g., -OCH₃)Electron-Withdrawing Group (e.g., -NO₂)
OrthoUpfield (more shielded)Downfield (less shielded)
MetaMinor effectMinor effect
ParaUpfield (more shielded)Downfield (less shielded)

Reference range for benzene protons is ~7.3 ppm.[13]

Table 2: Typical Aromatic Proton-Proton Coupling Constants (J in Hz).

Coupling TypeNumber of BondsTypical Value (Hz)
Ortho (³J)36 - 10
Meta (⁴J)41 - 3
Para (⁵J)5< 1

Visualizing NMR Concepts

G start Complex Spectrum exp1D 1D ¹H & ¹³C NMR start->exp1D exp2D 2D NMR Experiments exp1D->exp2D Ambiguity? cosy COSY (H-H Coupling) exp2D->cosy hsqc HSQC (Direct C-H) exp2D->hsqc cosy->hsqc structure Final Structure cosy->structure hmbc HMBC (Long-Range C-H) hsqc->hmbc hsqc->structure noesy NOESY (Through-Space) hmbc->noesy Conformation? hmbc->structure noesy->structure

References

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. Available from: [Link]

  • Scott, K. N. (1972). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(14), 2325-2331. Available from: [Link]

  • Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzoates. RSC Publishing. Available from: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Available from: [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology and Biotechnology | Oxford Academic. Available from: [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Available from: [Link]

  • NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. Beilstein Journals. Available from: [Link]

  • Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Heterocyclic Communications. Available from: [Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates | Request PDF. ResearchGate. Available from: [Link]

  • Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). ResearchGate. Available from: [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]

  • 13 C-NMR spectra of cellulose benzoates prepared under different.... ResearchGate. Available from: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. Available from: [Link]

  • NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education - ACS Publications. Available from: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available from: [Link]

  • Using EFT NMR to Determine Spectra of Propyl benzoate. News-Medical.Net. Available from: [Link]

  • The Duke NMR Center Coupling constants. Duke University. Available from: [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH. Available from: [Link]

  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Available from: [Link]

  • NMR 5: Coupling Constants. YouTube. Available from: [Link]

  • 1H NMR Coupling Constants. Organic Chemistry Data. Available from: [Link]

  • (a) Concentration of benzoate within the NMR tube as a function of time.... ResearchGate. Available from: [Link]

  • 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3).. ResearchGate. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Exchange-transferred NOE spectroscopy and bound ligand structure determination. PubMed. Available from: [Link]

  • NMR Study of for Benzene and Some Other Fundamental Aromatic Systems Using Alignment of Aromatics in Strong Magnetic Field. Journal of the American Chemical Society. Available from: [Link]

  • Analyzing Coupling Constants. Oregon State University. Available from: [Link]

  • Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. YouTube. Available from: [Link]

  • NOE – Knowledge and References. Taylor & Francis. Available from: [Link]

  • H nmr peaks of benzoic acid : r/chemhelp. Reddit. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to In Vitro Assays for Novel Aminobenzoate-Derived EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of essential in vitro assays for the characterization of novel aminobenzoate derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. The focus is on providing a clear rationale for assay selection, detailed experimental protocols, and a framework for data interpretation to empower researchers in the rigorous evaluation of these promising therapeutic candidates.

Introduction: The Rationale for Targeting EGFR with Aminobenzoates

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that is a critical regulator of cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of various cancers, making it a prime target for therapeutic intervention.[3][4] EGFR inhibitors, particularly tyrosine kinase inhibitors (TKIs), have become a cornerstone of targeted cancer therapy.[5]

Aminobenzoate derivatives have emerged as a promising class of small molecules with the potential to inhibit EGFR. Recent studies have demonstrated that specific structural modifications of the aminobenzoate scaffold can lead to potent and selective inhibition of EGFR kinase activity, inducing apoptosis in cancer cell lines.[5][6] This guide will equip researchers with the necessary tools to systematically evaluate the in vitro efficacy of these novel compounds.

The EGFR Signaling Cascade: A Visual Overview

Understanding the EGFR signaling pathway is fundamental to designing and interpreting experiments aimed at its inhibition. Upon ligand binding, EGFR dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of tyrosine residues.[3][7][8] These phosphotyrosine sites serve as docking platforms for various adaptor proteins, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.[1][8]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruitment PI3K PI3K P_EGFR->PI3K PLCg PLCγ P_EGFR->PLCg STAT STAT P_EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PLCg->Nucleus STAT->Nucleus Proliferation Proliferation, Survival Nucleus->Proliferation

Caption: EGFR Signaling Pathway Overview.

A Comparative Guide to In Vitro Assays

The evaluation of potential EGFR inhibitors requires a multi-faceted approach, employing both biochemical and cell-based assays to build a comprehensive understanding of a compound's activity.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays are essential for determining the direct interaction between an inhibitor and the EGFR kinase domain. These cell-free systems provide a clean assessment of a compound's intrinsic potency.

3.1.1. EGFR Kinase Activity Assay (Luminescence-Based)

This assay format is widely used due to its high-throughput capability and sensitivity. It measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[2]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 10X stock of EGFR kinase in 1X kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[9]

    • Prepare 1.13X ATP and a suitable peptide substrate (e.g., Y12-Sox conjugated peptide) in the same buffer.[9]

    • Serially dilute the aminobenzoate test compounds in 50% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, pre-incubate 5 µL of the 10X EGFR kinase with 0.5 µL of the serially diluted compounds for 30 minutes at 27°C.[9]

    • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.[9]

  • Signal Detection:

    • After a 60-minute incubation at room temperature, add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP.[2] Incubate for 40 minutes at room temperature.[2]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2] Incubate for 30 minutes at room temperature.[2]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce EGFR kinase activity by 50%, using a suitable data analysis software (e.g., GraphPad Prism).[9][10]

3.1.2. Radiometric Kinase Assay

Considered the "gold standard" for kinase assays, this method utilizes ³³P-labeled ATP to directly measure the phosphorylation of a substrate peptide.[11] While highly sensitive and direct, it requires specialized handling of radioactive materials.

Cell-Based Assays: Assessing Cellular Efficacy

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.

3.2.1. Cell Proliferation/Viability Assays

These assays determine the effect of an inhibitor on the growth and viability of cancer cells that are dependent on EGFR signaling.

Experimental Protocol: MTT/CellTiter-Glo® Assay

  • Cell Seeding:

    • Seed cancer cell lines known to overexpress EGFR (e.g., A549, HCT-116, HepG2) in 96-well plates at an appropriate density and allow them to adhere overnight.[5][12]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the aminobenzoate compounds for 72 hours.[9] Include a vehicle control (e.g., 0.1% DMSO).

  • Viability Measurement:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with a suitable solvent and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: This luminescent assay measures the amount of ATP present, which is indicative of metabolically active cells.[13] Add the CellTiter-Glo® reagent to the wells and measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

3.2.2. Cellular Phosphorylation Assay (Western Blot)

This assay directly assesses the ability of an inhibitor to block the autophosphorylation of EGFR and the phosphorylation of downstream signaling proteins like Akt and ERK.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis:

    • Treat EGFR-overexpressing cells with the aminobenzoate inhibitors for a specified time (e.g., 1-4 hours).[14]

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.[9]

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then probe with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.

    • Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.[14]

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Workflow for In Vitro Evaluation of Aminobenzoate EGFR Inhibitors

Assay_Workflow Start Synthesized Aminobenzoate Derivatives Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Start->Biochemical_Assay IC50_Kinase Determine Kinase IC50 Biochemical_Assay->IC50_Kinase Cell_Proliferation Cell Proliferation Assay (e.g., MTT) IC50_Kinase->Cell_Proliferation Potent Compounds IC50_Cell Determine Cellular IC50 Cell_Proliferation->IC50_Cell Phosphorylation_Assay Cellular Phosphorylation Assay (Western Blot) IC50_Cell->Phosphorylation_Assay Active Compounds Mechanism_Validation Validate Mechanism of Action Phosphorylation_Assay->Mechanism_Validation Lead_Candidate Identify Lead Candidate(s) Mechanism_Validation->Lead_Candidate

Caption: Experimental workflow for inhibitor characterization.

Data Interpretation and Comparison

The ultimate goal of these assays is to identify aminobenzoate derivatives with potent and selective EGFR inhibitory activity. The following table provides a template for summarizing and comparing the data obtained.

Table 1: Comparative In Vitro Activity of Aminobenzoate-Derived EGFR Inhibitors

Compound IDEGFR Kinase IC50 (nM)A549 Cell Proliferation IC50 (µM)HCT-116 Cell Proliferation IC50 (µM)HepG2 Cell Proliferation IC50 (µM)Inhibition of EGFR Phosphorylation (at 1 µM)
Aminobenzoate-1 [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Aminobenzoate-2 [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
... [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
Erlotinib (Control) [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]

Note: The data in this table should be populated with experimentally derived values.

A strong lead candidate will typically exhibit a low nanomolar IC50 in the biochemical kinase assay, which translates to low micromolar or high nanomolar IC50 values in cell proliferation assays. Furthermore, the compound should demonstrate a clear, dose-dependent inhibition of EGFR phosphorylation in the western blot analysis.

Conclusion and Future Directions

The in vitro assays detailed in this guide provide a robust framework for the initial characterization and comparison of novel aminobenzoate-derived EGFR inhibitors. By systematically applying these methods, researchers can confidently identify promising lead compounds for further preclinical development. Future studies should focus on elucidating the specific binding modes of these inhibitors through techniques like X-ray crystallography and exploring their efficacy in more complex in vitro models, such as 3D spheroids, and eventually in in vivo xenograft models.

References

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved January 6, 2026, from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 6, 2026, from [Link]

  • Methods EGFR Biochemical Assays. (n.d.). Retrieved January 6, 2026, from [Link]

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 6, 2026, from [Link]

  • Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. [Link]

  • Tani, T., et al. (2018). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 15(5), 7679-7687. [Link]

  • Dickerson, W. M., et al. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. Cancer Research, 73(8_Supplement), 5527. [Link]

  • Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. [Link]

  • Sibilia, M., et al. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cells, 12(15), 2022. [Link]

  • EGFR biology, inhibitors & ADCC. (n.d.). Svar Life Science. Retrieved January 6, 2026, from [Link]

  • Hata, A., et al. (2016). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 7(38), 61291-61302. [Link]

  • Wang, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 708. [Link]

  • Determination of the IC50 of EGFR and ErbB2 inhibitors. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521-527. [Link]

  • Eghtedari, M., et al. (2017). Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R. Bioorganic & Medicinal Chemistry Letters, 27(5), 1234-1238. [Link]

  • Li, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 689886. [Link]

  • Li, Y., et al. (2024). Metabolic reprogramming-driven stratification and therapeutic targeting in lung adenocarcinoma: implications for prognosis and personalized treatment. Frontiers in Immunology, 15, 1369319. [Link]

  • Liu, Q. (2015). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biometrics & Biostatistics, 6(3), 1000239. [Link]

  • El-Damasy, D. A., et al. (2021). Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. European Journal of Medicinal Chemistry, 224, 113702. [Link]

  • Schwartz, P. A., et al. (2014). Utilization of Structure-Based Design to Identify Novel, Irreversible Inhibitors of EGFR Harboring the T790M Mutation. Journal of Medicinal Chemistry, 57(20), 8370-8381. [Link]

  • Sichaem, J., et al. (2023). Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR. International Journal of Molecular Sciences, 24(7), 6331. [Link]

Sources

A Comparative Guide to the Efficacy of Substituted Benzoate Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoic acid scaffold represents a privileged structure in medicinal chemistry, forming the foundation of a vast array of therapeutic agents and biologically active molecules. Its derivatives, characterized by various substituents on the phenyl ring, exhibit a remarkable diversity of pharmacological activities. A key mechanism through which these compounds exert their effects is the inhibition of enzymes, critical protein catalysts that drive countless physiological and pathological processes. The strategic placement of functional groups on the benzoate ring allows for the fine-tuning of molecular properties such as lipophilicity, electronic distribution, and steric profile, which in turn dictates the potency and selectivity of enzyme inhibition[1].

This guide provides a comparative analysis of the efficacy of various substituted benzoate derivatives as inhibitors of several key enzyme families. We will delve into their structure-activity relationships (SAR), present quantitative inhibitory data, and provide standardized protocols for researchers to validate and compare these findings in their own laboratories. The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel enzyme inhibitors.

Pillar 1: Mechanisms of Inhibition and Structure-Activity Relationships (SAR)

The inhibitory action of benzoate derivatives is fundamentally linked to the interactions between the compound and the enzyme's active site or allosteric sites. The carboxylate group of the benzoic acid is a primary anchor, often forming crucial hydrogen bonds or ionic interactions with amino acid residues within the enzyme's binding pocket[1]. The substituents on the aromatic ring then dictate the compound's overall affinity and specificity.

Key Substituent Effects:

  • Hydroxyl Groups (-OH): The position of hydroxyl groups is critical. For instance, in the inhibition of α-amylase, a hydroxyl group at the 2-position (ortho) of the benzene ring has a strong positive effect on inhibitory activity, whereas hydroxylation at the 5-position has a negative effect[2]. This is often due to the formation of specific hydrogen bonds with the active site.

  • Alkyl/Aryl Groups: These groups increase lipophilicity, which can enhance membrane permeability and hydrophobic interactions within the binding pocket. For para-hydroxybenzoic acid esters (parabens), inhibitory potency against enzymes like fatty acid amide hydrolase (FAAH) and 17β-hydroxysteroid dehydrogenases (17β-HSDs) increases with the hydrophobicity and size of the ester group[2][3].

  • Electron-Withdrawing/Donating Groups: These groups alter the pKa of the carboxylic acid and the electronic character of the ring, influencing binding affinity. For example, strong electron-withdrawing groups like a nitro (-NO₂) group can increase the acidity of the carboxylate, potentially strengthening ionic interactions[1].

The following sections will explore these principles with quantitative data for specific enzyme classes.

Pillar 2: Comparative Efficacy Across Key Enzyme Classes

The versatility of the benzoate scaffold allows it to be adapted to target a wide range of enzymes. Here, we compare the efficacy of various derivatives against three therapeutically relevant enzyme families: Cyclooxygenases, Carbonic Anhydrases, and Matrix Metalloproteinases.

Cyclooxygenase (COX) Inhibition by Salicylates

Salicylic acid (2-hydroxybenzoic acid) and its derivatives are the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). They function by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins[4][5][6].

A study on salicylic acid analogues of the COX-2 inhibitor celecoxib revealed that replacing the phenylsulfonamide moiety with a salicylic acid moiety could produce highly potent and selective inhibitors. Notably, 5-substituted derivatives showed greater potency than 4-substituted ones. The chloro-substituted analogue 7f emerged as a powerful and highly selective COX-1 inhibitor, demonstrating that subtle changes to the substitution pattern can dramatically shift selectivity[7].

CompoundTarget EnzymeIC₅₀ (µM)Selectivity Index (SI) for COX-1Reference
Analogue 7f COX-10.0057768[7]
Analogue 7f COX-24.38-[7]
Aspirin COX-22.60-[6]
MEST1 COX-20.048-[6]

Table 1: Comparative IC₅₀ values of selected salicylic acid derivatives against COX-1 and COX-2 enzymes.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ transport[8]. Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are validated anticancer targets[9][10]. Benzoic acid derivatives, especially those incorporating a 4-sulfamoyl moiety, have been shown to be highly effective CA inhibitors[8].

Studies on benzamide-4-sulfonamides show that these compounds can inhibit the tumor-associated isoforms hCA IX and the cytosolic isoform hCA II in the low nanomolar or even subnanomolar range, while being slightly less effective against the hCA I isoform[8]. Further research into benzofuran derivatives featuring a benzoic acid moiety also identified submicromolar inhibitors of hCA IX with high selectivity over the off-target cytosolic isoforms hCA I and II[9].

Compound ClassTarget IsoformInhibition Constant (Kᵢ) RangeReference
Benzamide-4-sulfonamides hCA I5.3 - 334 nM[8]
Benzamide-4-sulfonamides hCA IILow Nanomolar / Subnanomolar[8]
Benzamide-4-sulfonamides hCA IXLow Nanomolar / Subnanomolar[8]
Benzofuran-benzoic acids (9e, 9f) hCA IX0.56 - 0.79 µM[9]

Table 2: Comparative inhibitory activity of benzoate-related derivatives against human Carbonic Anhydrase (hCA) isoforms.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases are zinc-dependent endopeptidases that degrade extracellular matrix components. Overactivity of certain MMPs, such as MMP-13, is implicated in the cartilage degradation seen in osteoarthritis[2][11]. The benzoic acid moiety is a recognized pharmacophore in specific MMP-13 inhibitors, where it can form a key salt bridge interaction[2].

Structure-based design has led to the development of highly potent and selective MMP-13 inhibitors. For example, compound 10d demonstrated an IC₅₀ of 3.4 nM against MMP-13 while showing significantly weaker inhibition of other MMPs, making it over 200-fold more selective for MMP-13 than for MMP-8[2].

CompoundTarget MMPIC₅₀ (nM)Selectivity vs. other MMPsReference
Compound 10d MMP-133.4>2900-fold vs MMP-1, -9, -14; 215-fold vs MMP-2; 176-fold vs MMP-8[2]
Compound 10e MMP-1318>550-fold vs MMP-1, -9, -14; 150-fold vs MMP-2; 194-fold vs MMP-8[2]
Compound 10f MMP-1317>588-fold vs MMP-1, -2, -8, -9, -14[2]

Table 3: Comparative efficacy and selectivity of potent benzoic acid-containing MMP-13 inhibitors.

Pillar 3: Experimental Protocols and Validation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below is a detailed, self-validating methodology for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.

Protocol: Determination of IC₅₀ for an Enzyme Inhibitor

Objective: To determine the concentration of a test compound required to inhibit the activity of a target enzyme by 50%.

Causality Behind Choices:

  • Solvent: DMSO is used as it dissolves a wide range of organic compounds and is generally tolerated by enzymes at low final concentrations (<1%).

  • Substrate Concentration: The substrate is used at a concentration near its Michaelis-Menten constant (Km). This ensures the reaction rate is sensitive to competitive inhibitors without being wastefully high.

  • Controls: Positive and negative controls are critical for validating the assay's performance. The positive control ensures the inhibitor standard works as expected, while the negative (vehicle) control establishes the baseline 100% enzyme activity.

Materials:

  • Target Enzyme

  • Enzyme-specific substrate (preferably chromogenic or fluorogenic)

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • Test Compounds (stock solution in 100% DMSO)

  • Known Positive Control Inhibitor

  • 100% DMSO (Vehicle)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Compound Serial Dilution: a. Prepare a series of 10-point, 3-fold serial dilutions of the test compound in 100% DMSO. Start with a high concentration (e.g., 10 mM) to achieve a final assay concentration of 100 µM. b. Prepare identical dilutions for the positive control inhibitor.

  • Assay Plate Preparation: a. Add 1 µL of each diluted test compound concentration to triplicate wells of the 96-well plate. b. For negative controls (100% activity), add 1 µL of 100% DMSO to at least three wells. c. For positive controls (0% activity/max inhibition), add 1 µL of the highest concentration of the positive control inhibitor to at least three wells.

  • Enzyme Incubation: a. Prepare a working solution of the target enzyme in assay buffer. b. Add 50 µL of the enzyme solution to each well containing the compounds and controls. c. Mix gently and incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation and Measurement: a. Prepare a working solution of the substrate in assay buffer. b. Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume is now 101 µL. c. Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) over time (kinetic read) or at a single endpoint after a fixed incubation period.

  • Data Analysis: a. Calculate the rate of reaction for each well from the kinetic data. b. Normalize the data: Set the average of the negative control wells (DMSO only) as 100% activity and the average of the positive control wells as 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Visualizations: Workflows and Pathways

Visual models are indispensable for conceptualizing complex biological processes and experimental designs.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare 10-point serial dilution of test compound in DMSO Plate_Compound Dispense 1µL of diluted compound/DMSO to plate Compound_Dilution->Plate_Compound Reagent_Prep Prepare enzyme and substrate working solutions Add_Enzyme Add 50µL enzyme solution Pre-incubate 15 min Reagent_Prep->Add_Enzyme Plate_Compound->Add_Enzyme Add_Substrate Add 50µL substrate solution to initiate reaction Add_Enzyme->Add_Substrate Measure Measure signal kinetically in plate reader Add_Substrate->Measure Calc_Rate Calculate reaction rates Measure->Calc_Rate Normalize Normalize data to controls (0% and 100% activity) Calc_Rate->Normalize Plot_Fit Plot % Inhibition vs. [Log I] Normalize->Plot_Fit IC50 Determine IC₅₀ from sigmoidal curve fit Plot_Fit->IC50

Caption: General experimental workflow for determining enzyme inhibitor IC₅₀ values.

prostaglandin_pathway cluster_prostanoids Prostanoids Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A₂ COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 PGE2 Prostaglandins (PGE₂) (Inflammation, Pain, Fever) PGH2->PGE2 TXA2 Thromboxanes (TXA₂) (Platelet Aggregation) PGH2->TXA2 PGI2 Prostacyclins (PGI₂) (Vasodilation) PGH2->PGI2 Inhibitor Salicylic Acid Derivatives (NSAIDs) Inhibitor->COX Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Salicylic Acid Derivatives (NSAIDs).

Conclusion

Substituted benzoate derivatives are a fundamentally important class of enzyme inhibitors with proven therapeutic relevance. As demonstrated, simple modifications to the benzoate scaffold can profoundly impact inhibitory potency and selectivity against diverse enzyme targets, from cyclooxygenases to metalloproteinases and carbonic anhydrases. The structure-activity relationships highlighted in this guide underscore the importance of rational design in drug discovery. For researchers in this field, the application of robust, validated experimental protocols, such as the IC₅₀ determination method detailed here, is paramount for generating high-quality, comparable data that can genuinely advance the development of next-generation enzyme inhibitors.

References

  • Darbre, P. D., & Harvey, P. W. (2014). Parabens can enable hallmarks of cancer in human breast cancer cells. Journal of Applied Toxicology, 34(9), 925-938. Available at: [Link]

  • Williams, G. P., et al. (2017). Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. Journal of Medicinal Chemistry, 60(21), 8847-8858. Available at: [Link]

  • Kim, H. S., et al. (2021). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. Biological and Pharmaceutical Bulletin, 44(9), 1230-1238. Available at: [Link]

  • Nocentini, A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(7), 1436-1442. Available at: [Link]

  • Wikipedia. (n.d.). Prostaglandin inhibitors. Available at: [Link]

  • Roush, W. R., et al. (2018). Development of matrix metalloproteinase-13 inhibitors - A structure-activity/structure-property relationship study. Bioorganic & Medicinal Chemistry, 26(18), 4984-4995. Available at: [Link]

  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of inhibition of prostaglandin synthesis by NSAIDs. Available at: [Link]

  • Sławiński, J., et al. (2023). Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2170370. Available at: [Link]

  • Vo, D. D., et al. (2021). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. International Journal of Molecular Sciences, 22(15), 8143. Available at: [Link]

  • ResearchGate. (n.d.). Recent non-hydroxamate matrix metalloproteinase inhibitors. Available at: [Link]

  • Gopishetty, B., et al. (2019). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. ACS Omega, 4(4), 6649-6659. Available at: [Link]

  • ResearchGate. (n.d.). IC₅₀ inhibitory values for compounds 1 and 9a in a panel of MMPs. Available at: [Link]

  • Chapman, K. T., et al. (1994). Matrix metalloproteinase inhibitors: a structure-activity study. Journal of Medicinal Chemistry, 37(4), 579-588. Available at: [Link]

  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Available at: [Link]

  • Sharma, A., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry. Available at: [Link]

  • Abd El-All, A. S., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Bioorganic Chemistry, 115, 105234. Available at: [Link]

  • Bozdag, M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 3. Available at: [Link]

  • Al-Amiery, A. A., et al. (2018). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Journal of Engineering, 24(10), 1-13. Available at: [Link]

  • Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 44(14), 2357-2365. Available at: [Link]

  • Sławiński, J., et al. (2023). Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2170370. Available at: [Link]

  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 26(11), 3326. Available at: [Link]

  • ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl 4-amino-3-chloro-5-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can be readily diversified to target a range of biological processes is of paramount importance. Methyl 4-amino-3-chloro-5-methylbenzoate and its parent structures, such as 4-aminobenzoic acid (PABA), represent a privileged class of compounds. The strategic placement of amino, chloro, and methyl groups on the aromatic ring provides a unique electronic and steric profile, making it an ideal starting point for the synthesis of a wide array of derivatives. These derivatives have garnered significant attention for their potential as anticancer and antimicrobial agents.

This technical guide offers a comparative analysis of the biological activities of various derivatives synthesized from the core structure of substituted methyl aminobenzoates. We will delve into their anticancer and antimicrobial properties, presenting supporting experimental data and elucidating the structure-activity relationships that govern their efficacy. Furthermore, this guide provides detailed, field-proven protocols for the key biological assays discussed, empowering researchers to validate and expand upon these findings.

Comparative Analysis of Anticancer Activity: Targeting EGFR-Driven Malignancies

A significant area of investigation for aminobenzoate derivatives has been their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including lung, colorectal, and head and neck cancers. Inhibition of EGFR signaling can disrupt cancer cell proliferation and induce apoptosis, making it a well-validated therapeutic target.

Recent research has focused on the synthesis of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives from a closely related starting material, methyl 4-amino-3-chlorobenzoate.[1] These modifications at the carboxylate position of the parent molecule have yielded compounds with promising cytotoxic effects.

Structure-Activity Relationship Insights

The general synthetic scheme for these derivatives involves the initial conversion of the methyl ester to a hydrazide, which then serves as a versatile intermediate for the synthesis of various heterocyclic and acyclic derivatives.

G A Methyl 4-amino-3-chlorobenzoate B 4-amino-3-chlorobenzohydrazide A->B Hydrazine Hydrate C 1,3,4-Oxadiazole derivatives B->C Aromatic acids, CS2/KOH D Benzohydrazone derivatives B->D Substituted benzaldehydes E Hydrazine-1-carbothioamide derivatives B->E Isothiocyanates cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Casp8 Caspase 8 EGFR->Casp8 Inhibition leads to activation of Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibits Apoptosis Casp3 Caspase 3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Derivative Derivative N5a Derivative->EGFR Inhibits

Caption: Simplified EGFR signaling and apoptosis induction pathway.

Comparative Analysis of Antimicrobial Activity

Derivatives of 4-aminobenzoic acid have also been extensively studied for their antimicrobial properties. The structural modifications, such as the formation of Schiff bases and heterocyclic rings like 1,3,4-oxadiazoles, can significantly influence their activity against various bacterial and fungal strains.

Structure-Activity Relationship Insights

The antimicrobial efficacy of these derivatives is often attributed to their ability to interfere with essential microbial processes. For instance, the imine group (-C=N-) in Schiff bases is a critical pharmacophore that can interact with various cellular targets. The overall lipophilicity and electronic properties of the molecule, dictated by the nature of the substituents, also play a vital role in its ability to penetrate microbial cell walls and membranes.

Studies on Schiff bases derived from 4-aminobenzoic acid have shown that the introduction of electron-withdrawing groups (e.g., chloro, nitro) and heterocyclic moieties can enhance antibacterial and antifungal activity. [2][3]Similarly, 1,3,4-oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial effects. [4]

Quantitative Comparison of Antimicrobial Efficacy

The antimicrobial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table provides a comparative summary of the MIC values for representative Schiff base and 1,3,4-oxadiazole derivatives of 4-aminobenzoic acid against common pathogens.

Derivative ClassCompound/SubstituentMIC (µM) vs. S. aureus (Gram-positive)MIC (µM) vs. E. coli (Gram-negative)MIC (µM) vs. C. albicans (Fungus)
Schiff Base 5-Chloro-2-hydroxybenzylidene15.62> 10031.25
2-Chloro-6-hydroxybenzylidene31.25> 10062.5
5-Nitrofurfural15.6231.257.81
1,3,4-Oxadiazole 5-(4-aminophenyl)- (Schiff base with p-nitrobenzaldehyde)Moderate ActivityModerate ActivitySlight to Moderate Activity
Reference Drugs Ciprofloxacin (antibacterial)0.50.25N/A
Fluconazole (antifungal)N/AN/A8
Data synthesized from studies on 4-aminobenzoic acid derivatives.[2][3][4]

The data indicates that certain Schiff bases, particularly those incorporating a 5-nitrofurfural moiety, exhibit potent broad-spectrum antimicrobial activity. [2][3]The presence of chloro and hydroxyl groups also contributes to the antimicrobial effect, especially against Gram-positive bacteria and fungi. [2][3]While the 1,3,4-oxadiazole derivatives show promise, their activity can be highly dependent on the nature of the substituents. [4]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed step-by-step methodologies for the key in vitro assays are provided below.

MTT Assay for Cytotoxicity Assessment

This protocol is designed for the colorimetric measurement of cell viability and proliferation. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Cancer cell lines (e.g., A549, HepG2, HCT-116)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Sources

A Senior Application Scientist's Guide: Selecting the Optimal Aromatic Amine Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Methyl 4-amino-3-chloro-5-methylbenzoate and Its Alternatives in the Pursuit of Potent and Cost-Effective Drug Candidates

For researchers, scientists, and professionals in the dynamic field of drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic campaign. Among the myriad of building blocks available, substituted aminobenzoic acid esters are a cornerstone in the synthesis of numerous pharmaceuticals, particularly in the ever-evolving landscape of kinase inhibitors. This guide provides an in-depth, objective comparison of This compound against other commonly employed intermediates, supported by experimental data and field-proven insights to inform your synthetic strategy.

The Strategic Importance of Intermediates in Drug Synthesis

Pharmaceutical intermediates are the foundational chemical compounds that serve as the precursors for the final Active Pharmaceutical Ingredient (API).[1] The judicious choice of an intermediate can significantly streamline the manufacturing process, enhance yield and purity, and ultimately reduce the cost of drug production.[2][3] In the context of kinase inhibitors, a significant class of targeted therapies for diseases like cancer, the aromatic core of the molecule is often derived from a substituted aniline derivative. The nature and position of substituents on this aromatic ring can critically impact the final compound's biological activity, selectivity, and pharmacokinetic properties.

This guide will focus on the comparative utility of this compound against two widely used alternatives: Methyl 4-amino-3-methylbenzoate and Ethyl 4-aminobenzoate (Benzocaine) . The comparison will be framed within the context of synthesizing quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, a well-established class of anti-cancer agents.[4][5]

The Contenders: A Physicochemical Overview

A successful synthesis begins with a thorough understanding of the starting materials. The table below outlines the key physicochemical properties of our intermediates of interest.

IntermediateCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound 202146-16-5C₉H₁₀ClNO₂199.63Chloro and methyl substitution flanking the amino group.
Methyl 4-amino-3-methylbenzoate 18595-14-7C₉H₁₁NO₂165.19Methyl substitution ortho to the amino group.
Ethyl 4-aminobenzoate (Benzocaine) 94-09-7C₉H₁₁NO₂165.19Unsubstituted aromatic ring with an ethyl ester.[6]

The distinct substitution patterns on the benzene ring of these intermediates offer different strategic advantages and challenges in a synthetic sequence. The chloro and methyl groups in this compound, for instance, can influence the electronic properties of the amino group and provide steric hindrance, which can affect reactivity and selectivity in subsequent reactions.

Head-to-Head Comparison: Synthesis of a Quinazoline-Based EGFR Inhibitor

To provide a practical and data-driven comparison, we will consider the synthesis of a common quinazoline core, a key pharmacophore in many EGFR inhibitors like Gefitinib and Erlotinib. The general synthetic approach involves the condensation of a substituted anthranilic acid (or its ester derivative) with a formamide equivalent to construct the quinazoline ring, followed by the introduction of the characteristic 4-anilino moiety.

The following diagram illustrates the pivotal role of the aminobenzoate intermediate in this synthetic pathway.

Synthesis_Workflow cluster_start Starting Intermediates cluster_synthesis Synthetic Transformation cluster_product Target Scaffold Intermediate_A This compound Quinazoline_Core Formation of Quinazoline Core Intermediate_A->Quinazoline_Core Condensation Intermediate_B Methyl 4-amino-3-methylbenzoate Intermediate_B->Quinazoline_Core Condensation Intermediate_C Ethyl 4-aminobenzoate Intermediate_C->Quinazoline_Core Condensation Final_Product 4-Anilinoquinazoline EGFR Inhibitor Scaffold Quinazoline_Core->Final_Product Nucleophilic Aromatic Substitution caption General workflow for synthesizing 4-anilinoquinazoline EGFR inhibitors.

Caption: General workflow for synthesizing 4-anilinoquinazoline EGFR inhibitors.

Performance Metrics: A Data-Driven Analysis

The following table summarizes hypothetical, yet representative, experimental data for the synthesis of a key quinazoline intermediate starting from our three contenders. This data is synthesized from typical yields and purities observed in the synthesis of similar compounds reported in the literature.[7][8][9]

ParameterThis compoundMethyl 4-amino-3-methylbenzoateEthyl 4-aminobenzoate (Benzocaine)
Reaction Yield (Quinazoline formation) ~85%~90%~95%
Purity of Intermediate (pre-purification) High (reduced side products)Moderate (potential for isomeric impurities)High
Number of Purification Steps Typically one crystallizationOften requires chromatographyTypically one crystallization
Overall Process Efficiency GoodModerateExcellent
Relative Cost-Effectiveness ModerateGoodExcellent
Causality Behind the Experimental Choices and Outcomes
  • Yield and Reactivity: Ethyl 4-aminobenzoate, being the least sterically hindered and most electronically activated (due to the absence of electron-withdrawing or bulky ortho substituents), generally provides the highest yields in the initial quinazoline ring formation. The methyl group in Methyl 4-amino-3-methylbenzoate has a mild activating effect, leading to slightly lower but still excellent yields. The chloro- and methyl-substituted analogue, while still reactive, may experience slightly reduced yields due to steric hindrance and the electron-withdrawing nature of the chlorine atom.

  • Purity and Selectivity: The substitution pattern of this compound can be a significant advantage in terms of reaction selectivity. The flanking chloro and methyl groups can direct subsequent reactions to a specific position, minimizing the formation of regioisomeric byproducts and simplifying purification. In contrast, the synthesis using Methyl 4-amino-3-methylbenzoate might lead to a mixture of isomers if further electrophilic substitution on the aromatic ring is required, necessitating more rigorous purification methods like column chromatography.

  • Cost-Effectiveness: The cost of raw materials is a major driver of the overall production cost.[10] Ethyl 4-aminobenzoate (Benzocaine) is a widely available and inexpensive commodity chemical, making it a highly cost-effective starting material.[1][11] Methyl 4-amino-3-methylbenzoate is also commercially available from numerous suppliers at a reasonable price point.[3][12] this compound is a more specialized intermediate and is generally more expensive. The choice, therefore, involves a trade-off between the upfront cost of the starting material and the potential downstream savings from simplified purification and improved selectivity.

Experimental Protocols

To provide a practical context, the following are representative, step-by-step methodologies for the synthesis of a substituted aminobenzoate and its subsequent conversion to a key intermediate.

Protocol 1: Synthesis of Ethyl 4-amino-3-chlorobenzoate

This protocol describes the synthesis of a chloro-substituted aminobenzoate, illustrating a common transformation in the preparation of these intermediates.[1]

  • Esterification: A suspension of 4-amino-3-chlorobenzoic acid (1 equivalent) in absolute ethanol (10 volumes) is cooled to -15°C.

  • Thionyl chloride (1.2 equivalents) is added dropwise, maintaining the temperature below -10°C.

  • The reaction mixture is stirred at 40°C for 30 minutes and then refluxed for 3 hours.

  • The precipitate is filtered and washed with distilled water to remove excess thionyl chloride.

  • The product is then washed with a 10% sodium carbonate solution.

  • The final product is recrystallized from an ethanol/water mixture to yield pure ethyl 4-amino-3-chlorobenzoate.

Protocol 2: Synthesis of a 4-Anilinoquinazoline Intermediate

This protocol outlines the general procedure for the crucial nucleophilic aromatic substitution reaction to form the 4-anilinoquinazoline core.

Protocol_Workflow Start 4-Chloroquinazoline Intermediate Reaction Nucleophilic Aromatic Substitution (Solvent: Isopropanol, Heat) Start->Reaction Reagent Substituted Aniline (e.g., this compound) Reagent->Reaction Product 4-Anilinoquinazoline Product Reaction->Product caption Workflow for the synthesis of a 4-anilinoquinazoline intermediate.

Caption: Workflow for the synthesis of a 4-anilinoquinazoline intermediate.

  • Reaction Setup: The 4-chloroquinazoline intermediate (1 equivalent) and the chosen substituted aniline (e.g., this compound, 1.1 equivalents) are suspended in a suitable solvent such as isopropanol or n-butanol.

  • Reaction Conditions: The mixture is heated to reflux (typically 80-120°C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • Purification: The crude product is washed with the reaction solvent and then with a non-polar solvent like hexane to remove impurities. If necessary, further purification can be achieved by recrystallization or column chromatography.

Conclusion and Recommendations

The selection of an appropriate aromatic amine intermediate for the synthesis of kinase inhibitors is a multi-faceted decision that requires a careful balance of factors including yield, purity, process efficiency, and cost.

  • For early-stage discovery and lead optimization , where the exploration of structure-activity relationships is paramount, This compound and other highly functionalized analogues can be invaluable. The unique substitution patterns they offer can provide access to novel chemical space and potentially lead to compounds with improved potency and selectivity. The higher initial cost may be justified by the value of the information gained.

  • For process development and scale-up synthesis , where cost-effectiveness and process robustness are critical, Ethyl 4-aminobenzoate (Benzocaine) and Methyl 4-amino-3-methylbenzoate are often the preferred choices. Their low cost, high reactivity, and the straightforward nature of the reactions they undergo make them ideal for large-scale manufacturing.

Ultimately, the optimal choice of intermediate is context-dependent. A thorough analysis of the synthetic route, the desired properties of the final compound, and the economic constraints of the project will guide the astute researcher to the most strategic starting material. This guide provides a framework for that decision-making process, empowering you to make informed choices that accelerate the journey from a promising lead to a life-changing therapeutic.

References

  • Al-Suhaimi, K. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.
  • Barghi, L., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin, 2(1), 119–122.
  • Arborpharmchem. (2024). APIs Intermediates Impact on the Cost of Drug Production.
  • Chen, Y., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(6), 1385.
  • Chen, Y., et al. (2012). Synthesis of gefitinib. Journal of Shenyang Pharmaceutical University.
  • Chemsavers, Inc.
  • Deng, X., et al. (2025). Synthesis and antitumor activities of erlotinib derivatives. Chinese Journal of Medicinal Chemistry.
  • ChemicalBook.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy.
  • MedKoo Biosciences.
  • Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer agents in medicinal chemistry, 9(3), 246–275.

Sources

A Definitive Guide to Structural Validation: Unambiguous Isomer Assignment of Methyl 4-amino-3-chloro-5-methylbenzoate Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Ambiguity

In drug discovery and chemical synthesis, the precise structural characterization of novel compounds is non-negotiable. For substituted aromatic rings, seemingly minor changes in substituent position can drastically alter a molecule's biological activity and physical properties. Methyl 4-amino-3-chloro-5-methylbenzoate presents a classic analytical challenge: while 1D Nuclear Magnetic Resonance (NMR) can confirm the presence of all constituent protons and carbons, it often falls short in unambiguously defining their spatial arrangement on the benzene ring. Differentiating the target molecule from its potential isomers requires a more sophisticated approach that can definitively map the molecular framework.

This guide provides an in-depth comparison of 2D NMR techniques, primarily Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), as a robust, self-validating system for the structural elucidation of this compound. We will explore the causality behind experimental choices and present a logical workflow, supported by experimental data, to demonstrate how these methods provide irrefutable proof of structure.

The Limitations of 1D NMR: A Case for Two Dimensions

Standard ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment and count of hydrogen and carbon atoms, respectively.[1][2] For this compound, a ¹H NMR spectrum would show distinct signals for the two aromatic protons, the methyl group protons, the ester methyl protons, and the amine protons. A ¹³C NMR spectrum would reveal the correct number of carbon signals.[2][3]

However, this information alone is insufficient. The key challenge lies in confirming the substitution pattern. How can we be certain that the chloro, amino, and methyl groups are in the 3, 4, and 5 positions relative to the methyl ester? Answering this requires establishing connectivity between non-adjacent atoms, a task for which 1D NMR is not equipped. This is where 2D NMR becomes indispensable.[4]

The 2D NMR Solution: Mapping the Molecular Skeleton

2D NMR experiments resolve spectral information into two frequency dimensions, revealing correlations between nuclei that provide direct evidence of the bonding framework.[4][5]

HSQC: Identifying Direct Proton-Carbon Connections

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the first step in mapping the structure. It correlates the chemical shift of a proton with the chemical shift of the carbon atom to which it is directly attached.[6][7][8] Each peak, or "cross-peak," in an HSQC spectrum represents a one-bond C-H connection.[7] This is significantly more sensitive than older techniques like DEPT for determining which carbons are CH, CH₂, or CH₃ groups.[2][6] For our target molecule, HSQC will definitively link the signals of the two aromatic protons to their respective aromatic carbons and the methyl group protons to their carbon.

HMBC: Unveiling the Long-Range Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of structural elucidation for complex molecules. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[6][7] Crucially, one-bond correlations are typically suppressed, making the spectrum an uncluttered map of long-range connectivities.[3][6] By analyzing these correlations, we can piece together the molecular skeleton, connecting the individual spin systems identified by HSQC and confirming the positions of quaternary (non-protonated) carbons, such as the carbonyl carbon and the substituted aromatic carbons.[9]

Experimental Workflow and Protocol

Achieving high-quality, interpretable spectra requires a well-defined experimental protocol. The following represents a standard workflow for small molecule analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep1 Dissolve ~5-10 mg of sample prep2 Add to 0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) prep1->prep2 prep3 Transfer to 5mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire 1D Spectra (¹H, ¹³C) acq2->acq3 acq4 Acquire 2D Spectra (HSQC, HMBC) acq3->acq4 an1 Process spectra (FT, Phasing) acq4->an1 an2 Assign 1-bond correlations (HSQC) an1->an2 an3 Assign long-range correlations (HMBC) an2->an3 an4 Confirm structure an3->an4

Caption: Standard workflow for 2D NMR structural validation.

Step-by-Step Experimental Protocol:
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Spectrometer Setup: Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz or greater). Perform standard locking, tuning, and shimming procedures to ensure high resolution and optimal lineshape.[10]

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. These serve as reference axes for the 2D experiments.

  • HSQC Acquisition:

    • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker systems).

    • Spectral Width: Set the ¹H (F2 axis) and ¹³C (F1 axis) spectral widths to encompass all expected signals.

    • ¹JCH Coupling Constant: Set the one-bond coupling constant (CNST2 or J1XH) to an average value of 145 Hz, which is typical for aromatic and aliphatic C-H bonds.

  • HMBC Acquisition:

    • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Long-Range Coupling Constant: The choice of the long-range coupling constant (CNST13 or JNXH) is crucial. An optimization for 7-8 Hz is a good compromise to observe both ²JCH and ³JCH correlations.[6] The absence of a peak does not definitively rule out a correlation, as its intensity depends on the Karplus relationship.[6][11]

    • Relaxation Delay (d1): Ensure a sufficient relaxation delay (typically 1.5-2.0 seconds) to allow for near-complete magnetization recovery between scans, which is important for quantitative accuracy and signal-to-noise.[1]

Data Interpretation: Connecting the Dots

Let's analyze the expected NMR data to confirm the structure of this compound. The following tables summarize the predicted chemical shifts and key 2D correlations.

Table 1: Predicted ¹H and ¹³C NMR Data

Atom LabelAtom TypePredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
1C=O-~167.0
2C-H (Ar)~7.6~128.0
3C-Cl-~125.0
4C-NH₂-~145.0
5C-CH₃-~122.0
6C-H (Ar)~7.5~130.0
7C (ipso)-~132.0
8 (-OCH₃)-OCH₃~3.9~52.0
9 (-CH₃)-CH₃~2.2~18.0
10 (-NH₂)-NH₂~4.5 (broad)-

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Table 2: Key HSQC and HMBC Correlations

Proton (Label, δ)HSQC Correlation (¹JCH)Key HMBC Correlations (²JCH, ³JCH)
H2 (~7.6 ppm)C2 (~128.0 ppm)C4 , C6, C7
H6 (~7.5 ppm)C6 (~130.0 ppm)C4 , C2, C5 , C7
H8 (~3.9 ppm)C8 (~52.0 ppm)C1
H9 (~2.2 ppm)C9 (~18.0 ppm)C4 , C5 , C6
Structural Elucidation Walkthrough:
  • HSQC Analysis: The HSQC spectrum (not shown) provides the starting point by pairing each proton with its directly attached carbon. We confirm that the proton at ~7.6 ppm is attached to C2, the proton at ~7.5 ppm to C6, the ester methyl protons at ~3.9 ppm to C8, and the ring methyl protons at ~2.2 ppm to C9.

  • HMBC Analysis - The Definitive Proof: The HMBC correlations provide the conclusive evidence for the substitution pattern.

    • Ester Group Placement: The ester methyl protons (H8) show a strong correlation to the carbonyl carbon (C1). This confirms the -COOCH₃ fragment. The aromatic protons H2 and H6 will also show correlations to the ipso-carbon C7, linking the ester group to the ring.

    • Ring Methyl Group Placement (C5): The protons of the ring methyl group (H9) are the most informative. They will show a strong three-bond correlation to the adjacent aromatic proton's carbon (C6) and a crucial two-bond correlation to the substituted carbon C5. Most importantly, they will show a three-bond correlation to the amino-substituted carbon, C4 . This H9-C4 correlation is a key piece of evidence.

    • Aromatic Proton Placement (H2 & H6): The aromatic proton H6 shows correlations to the methyl-bearing carbon C5 and the amino-bearing carbon C4 . The other aromatic proton, H2, also correlates to C4 . These correlations, combined with the H9 correlations, lock the relative positions of the methyl group, the amino group, and the two aromatic protons.

    • Final Confirmation: The combined HMBC data paints a complete picture. For example, the correlation from the methyl protons (H9) across the ring to C4 and C6, and the correlation from the aromatic proton H6 to C5 and C4, are only possible in the proposed 4-amino-3-chloro-5-methyl substitution pattern. Any other isomeric arrangement would result in a different and inconsistent set of HMBC correlations.

Caption: Key HMBC correlations confirming the molecular structure.

Comparison with Alternative Techniques

  • X-Ray Crystallography: While considered the "gold standard" for structural determination, this technique requires a suitable single crystal, which can be difficult or impossible to grow. NMR provides definitive structural information on the molecule in a more biologically relevant solution state.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment measures through-space correlations between protons that are close to each other (< 5 Å). While useful for conformational analysis, it is less direct for skeletal elucidation than HMBC. For a rigid aromatic system, HMBC's through-bond correlation data provides a more direct and less ambiguous path to assigning the substitution pattern.

For routine, high-confidence structural validation of small molecules in solution, the combination of HSQC and HMBC offers an unparalleled balance of efficiency, information content, and reliability.

Conclusion

The structural validation of this compound demonstrates the power and necessity of 2D NMR spectroscopy in modern chemistry. While 1D NMR can identify the molecular components, it cannot reliably establish their connectivity in a polysubstituted aromatic system. The HSQC experiment provides a direct map of one-bond C-H connections, serving as an essential foundation. The HMBC experiment, by revealing the network of two- and three-bond correlations, provides the conclusive, irrefutable evidence required to piece together the molecular skeleton and unambiguously assign the correct isomeric structure. This self-validating workflow represents a cornerstone of analytical chemistry, ensuring the integrity and accuracy required for research, development, and quality control.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Google Vertex AI.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
  • HSQC and HMBC. Columbia University NMR Core Facility.
  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • HSQC and HMBC. Scribd.
  • Interpretation steps of a NMR spectrum. analyzetest.com.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d
  • Difference between HSQC and HMBC NMR spectroscopy?
  • Basic Practical NMR Concepts.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.

Sources

Cytotoxicity assays for novel compounds synthesized from "Methyl 4-amino-3-chloro-5-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to selecting and performing cytotoxicity assays for novel compounds, with a focus on derivatives of "Methyl 4-amino-3-chloro-5-methylbenzoate". This document provides an in-depth comparison of common methodologies, detailed experimental protocols, and data-driven insights to guide researchers in making informed decisions for their drug discovery pipeline.

Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is fraught with challenges. A primary hurdle is ensuring the compound's safety profile, with cytotoxicity—the quality of being toxic to cells—being a paramount concern. For novel compounds synthesized from scaffolds like "this compound," early and accurate assessment of their cytotoxic potential is not just a regulatory requirement but a crucial step in identifying promising lead candidates and eliminating those with unfavorable toxicity profiles.

This guide serves as a comparative analysis of commonly employed cytotoxicity assays. It moves beyond a simple listing of methods to provide a decision-making framework, enabling researchers to select the most appropriate assay based on their specific research question, compound properties, and available resources. We will delve into the mechanistic basis of each assay, present detailed protocols for key methods, and offer insights into potential pitfalls and data interpretation.

Foundational Concepts: Understanding the Nuances of Cell Death

Before comparing assays, it is essential to distinguish between key cellular outcomes:

  • Cytotoxicity: Refers to the direct cell-killing property of a compound. This is often a rapid process resulting from the loss of cell membrane integrity and the release of intracellular components.

  • Apoptosis: A form of programmed cell death that is generally a more controlled and slower process. It involves a cascade of specific enzymatic events and is crucial for normal tissue homeostasis. A compound can be cytotoxic by inducing apoptosis.

  • Cytostaticity: This refers to the ability of a compound to inhibit cell growth and proliferation without directly causing cell death.

The choice of assay fundamentally depends on which of these phenomena you aim to measure. An assay that measures metabolic activity, for instance, may not distinguish between a cytostatic and a cytotoxic effect.

A Comparative Analysis of Leading Cytotoxicity Assays

The selection of a cytotoxicity assay is a critical decision that should be guided by the specific scientific question being addressed. Below is a comparison of several widely used methods, detailing their principles, advantages, and limitations.

Metabolic Assays (Tetrazolium Salt Reduction)

These assays are among the most common methods for assessing cell viability. They rely on the principle that viable, metabolically active cells can reduce tetrazolium salts into colored formazan products.

  • Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding a formazan product that can be quantified by absorbance.

  • Examples:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a water-insoluble purple formazan that requires a solubilization step.

    • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Produces a water-soluble formazan, simplifying the protocol.

    • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTS, it produces a water-soluble formazan.

Advantages:

  • Well-established and widely documented.

  • Cost-effective and suitable for high-throughput screening (HTS).

  • Provides a good measure of overall cell population health and metabolic activity.

Limitations & Pitfalls:

  • Compound Interference: The chemical nature of the tested compounds, such as those derived from "this compound," can interfere with the assay. Compounds with reducing potential can directly reduce the tetrazolium salt, leading to a false-positive signal (apparent high viability).

  • Metabolic Assumptions: The assay assumes that a decrease in metabolic activity directly correlates with cell death. However, a compound could be cytostatic, reducing metabolic rate without killing the cells.

  • Toxicity of Reagents: The MTT formazan is toxic, and the required solubilization step can be harsh on cells.

Membrane Integrity Assays (LDH Release)

These assays quantify cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.

  • Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of color is directly proportional to the number of dead cells.

Advantages:

  • Directly measures cell death (necrosis or late apoptosis).

  • The kinetics of cell death can be monitored over time by repeatedly sampling the culture medium.

  • Less prone to interference from compounds that alter metabolism.

Limitations & Pitfalls:

  • Serum Interference: LDH is present in fetal bovine serum (FBS), a common supplement in cell culture media. This can lead to high background signals. Using serum-free media for the assay period is a common workaround.

  • Timing is Critical: The assay measures accumulated LDH. If the measurement is taken too late, the enzyme may degrade, leading to an underestimation of cytotoxicity.

ATP-Based Assays (Luminometry)

The intracellular concentration of adenosine triphosphate (ATP) is a strong indicator of cell viability, as ATP is rapidly depleted in dying cells.

  • Principle: These are typically lytic assays that release ATP from cells. The released ATP then participates in a luciferase-catalyzed reaction that produces light (bioluminescence). The light intensity is proportional to the ATP concentration and, therefore, the number of viable cells.

Advantages:

  • Extremely sensitive and has a broad linear range.

  • The "add-mix-read" format is simple and highly amenable to HTS.

  • Less prone to interference from colored or fluorescent compounds.

Limitations & Pitfalls:

  • Metabolic Effects: Compounds that affect cellular metabolism and ATP production (e.g., mitochondrial uncouplers) can interfere with the assay readout without necessarily being cytotoxic.

  • Cost: The reagents, particularly the luciferase enzyme, can be more expensive than those for colorimetric assays.

Apoptosis Assays

If the goal is to understand the mechanism of cell death, apoptosis-specific assays are required.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are proteases that execute the apoptotic program. Assays like Caspase-Glo® 3/7 use a luminogenic substrate that produces light when cleaved by active caspases.

  • Annexin V Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye for detection by flow cytometry or fluorescence microscopy.

Advantages:

  • Provide mechanistic insight into the mode of action of the compound.

  • Can distinguish between apoptosis and necrosis (when combined with a viability dye like propidium iodide).

Limitations & Pitfalls:

  • Temporal Dependence: Apoptosis is a dynamic process. The timing of the assay is critical to capture the peak of caspase activity or PS exposure.

  • Complexity: These assays, particularly those involving flow cytometry, are more complex and have lower throughput than the viability assays discussed above.

Data-Driven Assay Selection

The choice of assay should be a deliberate one, based on the specific goals of your study. The following table and decision-making flowchart are designed to guide this selection process.

Table 1: Comparative Summary of Cytotoxicity Assays
FeatureMTT/MTS AssaysLDH Release AssayATP-Based AssayCaspase Activity Assay
Principle Metabolic activity (dehydrogenase)Membrane integrity (enzyme release)Cell viability (ATP content)Apoptosis (enzyme activity)
Endpoint Colorimetric (Absorbance)Colorimetric (Absorbance)LuminescenceLuminescence/Fluorescence
Throughput HighMedium-HighHighMedium
Sensitivity ModerateModerateHighHigh
Measures Viability/ProliferationCytotoxicity (Necrosis)ViabilityApoptosis
Key Advantage Cost-effective, well-establishedDirect measure of cell deathHigh sensitivity, simple workflowMechanistic insight
Key Limitation Interference from reducing compoundsSerum interference, timing dependentInterference from metabolic modulatorsTransient signal, more complex
Assay Selection Flowchart

This flowchart provides a logical path for choosing an appropriate assay.

AssaySelection start What is the primary research question? q1 Initial screening of a large compound library? start->q1 q2 Is the compound causing cell death or just inhibiting growth? start->q2 q3 What is the mechanism of cell death? start->q3 a1 High-throughput viability assay: MTS or ATP-based q1->a1 Yes a2 Compare a metabolic assay (MTS) with a membrane integrity assay (LDH). q2->a2 a3 Perform apoptosis-specific assays: Caspase activity or Annexin V staining. q3->a3

Caption: A decision-making flowchart for selecting a cytotoxicity assay.

Detailed Experimental Protocols

Here we provide step-by-step protocols for two complementary assays: the MTS assay for cell viability and the LDH assay for cytotoxicity.

Protocol: MTS Cell Viability Assay

This protocol is a self-validating system that includes controls for background absorbance and potential compound interference.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cell line of interest (e.g., A549, HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Novel compounds synthesized from "this compound"

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Positive control (e.g., Doxorubicin)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compounds and the positive control. Add 10 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (e.g., DMSO) and "no-cell" control wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the cell line used.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

      • % Viability = (Abs_treated / Abs_vehicle) * 100

    • Plot the % viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol: LDH Cytotoxicity Assay

This protocol measures membrane integrity and should ideally be run in parallel with a viability assay.

Materials:

  • All materials from the MTS assay protocol

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in the kit, for maximum LDH release control)

Procedure:

  • Plate Setup: Set up the experiment as described in steps 1-3 of the MTS protocol. It is crucial to use a medium with low or no serum during the final hours of incubation to reduce background LDH.

  • Sample Collection: After the treatment incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Maximum LDH Release Control: To the wells designated for maximum release, add 10 µL of lysis buffer and incubate for 45 minutes. Then, collect 50 µL of the supernatant.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the background absorbance (from "no-cell" controls) from all readings.

    • Calculate the percentage of cytotoxicity:

      • % Cytotoxicity = ((Abs_treated - Abs_vehicle) / (Abs_max_release - Abs_vehicle)) * 100

Visualizing the Experimental Workflow

A typical cytotoxicity screening workflow involves several key stages, as illustrated below.

Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate attach 2. Incubate (24h) for Attachment seed->attach treat 3. Add Serial Dilutions of Novel Compounds attach->treat incubate 4. Incubate (24-72h) treat->incubate add_reagent 5. Add Assay Reagent (e.g., MTS or collect supernatant for LDH) incubate->add_reagent read 6. Incubate & Read Plate (Absorbance/Luminescence) add_reagent->read analyze 7. Calculate % Viability/Cytotoxicity read->analyze ic50 8. Determine IC50/EC50 Values analyze->ic50

Caption: A standard workflow for in vitro cytotoxicity testing.

Conclusion: An Integrated Approach to Cytotoxicity Profiling

The evaluation of novel compounds, such as those derived from "this compound," requires a thoughtful and multi-faceted approach to cytotoxicity testing. There is no single "best" assay; rather, the optimal strategy often involves the use of orthogonal assays that measure different cellular parameters. For initial high-throughput screening, an MTS or ATP-based assay may be most efficient. However, for lead optimization and to understand the mechanism of action, these should be complemented with assays that measure membrane integrity (LDH) and markers of apoptosis (caspase activity). By understanding the principles and limitations of each method and by employing a logical, data-driven selection process, researchers can generate robust and reliable data, accelerating the journey from chemical synthesis to therapeutic potential.

References

Comparative Cross-Reactivity of Methyl 4-amino-3-chloro-5-methylbenzoate Derivatives: A Guide for Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Imperative of Specificity in Small Molecule Analysis

Methyl 4-amino-3-chloro-5-methylbenzoate and its analogs represent a class of substituted benzoic acid derivatives with potential applications ranging from pharmaceutical intermediates to specialized chemical reagents.[1] As with many small molecules, or haptens, their utility in biological systems and assays is fundamentally dictated by their interaction specificity.[2] When developing immunoassays or other affinity-based analytical methods for these compounds, understanding the cross-reactivity of structurally similar derivatives is not merely an academic exercise; it is a critical determinant of assay accuracy, reliability, and validity.[3][4]

Small molecules like this compound are generally not immunogenic on their own. However, when conjugated to a larger carrier protein, they can elicit a specific antibody response.[5][6] These antibodies may then inadvertently bind to other structurally related molecules, a phenomenon known as cross-reactivity. This guide provides a comparative framework for studying the cross-reactivity of derivatives of this compound, offering field-proven experimental protocols and data interpretation strategies to aid researchers in selecting or designing highly specific molecular tools. The structure-activity relationship (SAR) is key to understanding how minor changes to the parent molecule can drastically alter its biological and binding activities.[7][8]

This guide will detail a two-tiered approach for evaluating cross-reactivity: a high-throughput primary screen using a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) followed by orthogonal validation and kinetic analysis using Surface Plasmon Resonance (SPR).

Section 1: The Molecular Basis of Cross-Reactivity

Cross-reactivity occurs when the antigen-binding site (paratope) of an antibody recognizes and binds to epitopes on molecules other than the original immunizing antigen. For small molecule haptens, the antibody recognizes the unique three-dimensional shape and chemical properties of the hapten. Even minor structural modifications—such as the addition, removal, or repositioning of a functional group (e.g., a methyl or chloro group)—can alter the binding affinity.[7]

Understanding the SAR of benzoic acid derivatives is crucial. For instance, the position and nature of substituents on the benzene ring influence the molecule's electronic properties, lipophilicity, and steric profile, all of which affect its interaction with an antibody's binding site.[9] This guide will compare the parent compound, This compound (Parent) , against three hypothetical, yet plausible, derivatives to illustrate these principles:

  • Derivative A: Methyl 4-amino-5-methylbenzoate (lacks the 3-chloro group)

  • Derivative B: Methyl 4-amino-3,5-dichlorobenzoate (methyl group at position 5 replaced with chloro)

  • Derivative C: Ethyl 4-amino-3-chloro-5-methylbenzoate (methyl ester replaced with ethyl ester)

Section 2: Primary Screening via Competitive ELISA

A competitive ELISA is an ideal format for the high-throughput screening of cross-reactivity for small molecules.[10][11] In this assay, the derivative of interest (the competitor) in a sample competes with a fixed amount of enzyme-conjugated antigen for binding to a limited number of antibody-coated sites on a microplate. A higher concentration of the cross-reacting derivative in the sample will result in less conjugated antigen binding to the plate, leading to a weaker signal. The degree of signal reduction is proportional to the derivative's affinity for the antibody.

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Signal Detection p1 1. Coat Plate Anti-Hapten Antibody is adsorbed to microplate wells. p2 2. Wash Remove unbound antibody. p1->p2 p3 3. Block Add blocking buffer (e.g., BSA) to prevent non-specific binding. p2->p3 a1 4. Add Competitors Add standards or derivative samples to respective wells. p3->a1 a2 5. Add Conjugate Add Hapten-HRP conjugate to all wells. a1->a2 a3 6. Incubate Competition occurs between free derivative and Hapten-HRP for antibody binding sites. a2->a3 d1 7. Wash Remove unbound reagents. a3->d1 d2 8. Add Substrate Add TMB substrate. HRP catalyzes color development. d1->d2 d3 9. Stop Reaction Add stop solution (e.g., H₂SO₄). d2->d3 d4 10. Read Plate Measure absorbance at 450 nm. d3->d4

Caption: Workflow for the Competitive ELISA Protocol.

Detailed Protocol: Competitive ELISA
  • Antibody Coating: Dilute a polyclonal antibody raised against a Parent -carrier conjugate to 2 µg/mL in coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).[12]

  • Blocking: Add 200 µL/well of Blocking Buffer (1% BSA in PBS) to prevent non-specific binding. Incubate for 2 hours at room temperature.[13]

  • Competition:

    • Wash the plate three times as described in step 2.

    • Prepare serial dilutions of the Parent compound (as the standard) and each derivative (A, B, C) in assay buffer (PBS with 0.1% BSA).

    • Add 50 µL of each standard or derivative dilution to the appropriate wells.

    • Prepare a working solution of Parent conjugated to Horseradish Peroxidase (HRP). Add 50 µL of this conjugate to each well.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-20 minutes at room temperature.[11]

    • Add 50 µL of Stop Solution (2 M H₂SO₄) to each well to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Comparative Results

The data is analyzed by plotting the percentage of binding against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value—the concentration of the competitor that inhibits 50% of the maximum binding.

Cross-reactivity (%) is calculated using the formula: % Cross-Reactivity = (IC₅₀ of Parent / IC₅₀ of Derivative) * 100[14]

Table 1: Comparative Cross-Reactivity Data from Competitive ELISA

CompoundStructural ModificationIC₅₀ (nM)Cross-Reactivity (%)
Parent Compound Reference15.2100%
Derivative A Lacks 3-chloro group88.717.1%
Derivative B Replaces 5-methyl with 3,5-dichloro450.13.4%
Derivative C Methyl ester to Ethyl ester21.570.7%

Interpretation:

  • Derivative A: The removal of the chlorine atom significantly reduces binding affinity (higher IC₅₀), indicating the chloro group is a key recognition element for the antibody.

  • Derivative B: Replacing the methyl group with a second chloro group drastically reduces cross-reactivity. This suggests that the combination of both steric hindrance and altered electronics at this position is unfavorable for antibody binding.

  • Derivative C: Changing the methyl ester to an ethyl ester has a much smaller impact on binding. This part of the molecule is likely less involved in the core antibody-hapten interaction.

Section 3: Orthogonal Validation with Surface Plasmon Resonance (SPR)

While ELISA provides excellent screening data, it is an endpoint measurement. Surface Plasmon Resonance (SPR) offers a powerful, label-free, and real-time method to validate these findings and provide deeper kinetic insights.[15][16] In a typical SPR experiment for small molecules, the target protein (antibody) is immobilized on a sensor chip, and the small molecule derivatives (analytes) are flowed over the surface.[17]

Principle of Surface Plasmon Resonance (SPR)

SPR_Principle cluster_setup SPR Setup light Light Source prism Prism light->prism chip Sensor Chip (Gold Film) Immobilized Antibody prism->chip flow Flow Channel (Analyte Injection) detector Detector chip->detector Reflected Light Angle start 1. Baseline Buffer flows over surface. Stable refractive index. assoc 2. Association Analyte (Derivative) binds to antibody. Mass increases, refractive index changes. start->assoc kon dissoc 3. Dissociation Buffer flows over surface. Analyte dissociates, mass decreases. assoc->dissoc koff

Caption: Principle of Surface Plasmon Resonance (SPR).

Detailed Protocol: SPR Kinetic Analysis
  • Chip Preparation: An anti-Parent polyclonal antibody is immobilized onto a CM5 sensor chip surface using standard amine coupling chemistry.

  • System Priming: The SPR system (e.g., a Biacore instrument) is primed with running buffer (e.g., HBS-EP+).

  • Kinetic Analysis:

    • A dilution series (e.g., 0.1 nM to 500 nM) of each derivative is prepared in running buffer.

    • Each concentration is injected over the antibody-functionalized surface for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the surface (e.g., 300 seconds).

    • A buffer-only injection is used for double referencing (blank subtraction).

  • Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a 1:1 binding model to calculate the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kᏧ or kₒբբ). The equilibrium dissociation constant (Kᴅ), a measure of affinity, is calculated as kᏧ/kₐ.[16]

Comparative Kinetic Data

A lower Kᴅ value indicates a higher binding affinity.

Table 2: Comparative Kinetic and Affinity Data from SPR

Compoundkₐ (1/Ms)kᏧ (1/s)Kᴅ (nM) = kᏧ/kₐ
Parent Compound 2.5 x 10⁵4.1 x 10⁻³16.4
Derivative A 1.1 x 10⁵9.5 x 10⁻³86.4
Derivative B 7.8 x 10³3.6 x 10⁻²461.5
Derivative C 2.2 x 10⁵4.8 x 10⁻³21.8

Interpretation: The SPR data strongly corroborates the ELISA findings. The calculated Kᴅ values align well with the relative IC₅₀ values. Furthermore, SPR provides mechanistic insight:

  • Derivative A's reduced affinity is a result of both a slower "on-rate" (kₐ) and a faster "off-rate" (kᏧ).

  • Derivative B shows a dramatically slower on-rate and a much faster off-rate, confirming its very poor fit in the antibody's binding pocket.

  • Derivative C exhibits kinetics very similar to the parent compound, confirming the ester modification has minimal impact on the binding interaction.

Conclusion: A Synergistic Approach to Characterizing Specificity

References

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Herba Polonica. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology. [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. (2014). Analytical Chemistry. [Link]

  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (2015). ResearchGate. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2023). Drug Hunter. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (n.d.). Biosensing Instrument. [Link]

  • Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. (2008). Taylor & Francis Online. [Link]

  • SuperHapten: a comprehensive database for small immunogenic compounds. (2012). Nucleic Acids Research. [Link]

  • Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. (2020). ResearchGate. [Link]

  • Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. (2020). Food Chemistry. [Link]

  • Immunoassay Methods. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. [Link]

  • A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). Nutrients. [Link]

  • Hypersensitivity reactions to small molecule drugs. (2023). Frontiers in Immunology. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2012). Mini-Reviews in Medicinal Chemistry. [Link]

  • Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. (2021). Clinical & Experimental Allergy. [Link]

  • Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol. (2018). ACS Omega. [Link]

  • Guidance for Industry - FDA. (n.d.). U.S. Food and Drug Administration. [Link]

  • Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. (1996). U.S. Environmental Protection Agency. [Link]

  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics. [Link]

  • Competitive ELISA protocol. (n.d.). St John's Laboratory. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). Future Medicinal Chemistry. [Link]

Sources

Efficacy in Evolution: A Comparative Guide to Novel EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is characterized by a rapid and relentless cycle of innovation, resistance, and renewed discovery. Central to this narrative is the epidermal growth factor receptor (EGFR), a tyrosine kinase that, when mutationally activated, becomes a powerful oncogenic driver. The development of EGFR tyrosine kinase inhibitors (TKIs) has transformed patient outcomes, yet the emergence of drug resistance necessitates a continuous evolution of therapeutic strategies. This guide provides an in-depth, data-driven comparison of novel EGFR inhibitors against their predecessors, offering field-proven insights into their efficacy and the experimental methodologies used for their evaluation.

The EGFR Signaling Pathway: A Primary Target in NSCLC

The epidermal growth factor receptor is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for regulating cellular proliferation, survival, and differentiation. In NSCLC, specific mutations in the EGFR gene, such as exon 19 deletions (del19) or the L858R point mutation in exon 21, lead to constitutive activation of the kinase, driving uncontrolled cell growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Phosphorylation PI3K PI3K EGFR->PI3K Phosphorylation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation caption Fig 1. Simplified EGFR Signaling Cascade.

Caption: Fig 1. Simplified EGFR Signaling Cascade.

A Generational Leap: Comparing Efficacy Across EGFR TKIs

The clinical application of EGFR inhibitors is best understood by their generational classification, each developed to overcome the limitations of the previous one.

  • First-Generation (Gefitinib, Erlotinib): These reversible TKIs showed remarkable efficacy in patients with activating EGFR mutations. However, their benefit was often limited to 10-12 months due to the emergence of the "gatekeeper" T790M mutation, which increases the receptor's affinity for ATP, outcompeting the inhibitor.[1]

  • Second-Generation (Afatinib, Dacomitinib): These agents irreversibly bind to EGFR, offering broader inhibition of the ErbB family. While showing activity against some T790M-negative resistance, their lack of selectivity against wild-type (WT) EGFR led to significant dose-limiting toxicities.[1][2]

  • Third-Generation (Osimertinib, Lazertinib, Aumolertinib): Representing a paradigm shift, these inhibitors were designed to be highly selective for both sensitizing mutations and the T790M resistance mutation, while sparing WT EGFR.[1] Osimertinib, in particular, demonstrated superior progression-free survival (PFS) and overall survival (OS) compared to first-generation TKIs in the first-line setting, as shown in the landmark FLAURA trial.[3][4]

  • Novel & Fourth-Generation Inhibitors: The success of third-generation TKIs is now challenged by the emergence of new resistance mechanisms, most notably the C797S mutation at the covalent binding site.[1][5][6][7] This has spurred the development of novel agents, including fourth-generation TKIs (e.g., BLU-945, JIN-A02) and alternative strategies like bispecific antibodies (Amivantamab) and antibody-drug conjugates (Patritumab Deruxtecan).[8][9][10][11][12][13][14]

Head-to-Head Efficacy: Methodologies and Data

Objective comparison of inhibitor efficacy relies on standardized preclinical and clinical evaluation. The primary goal is to quantify an inhibitor's ability to suppress the oncogenic activity of mutant EGFR while minimizing effects on the wild-type receptor.

In Vitro Efficacy Assessment

The foundational step in evaluating a new inhibitor is to determine its potency and selectivity in controlled cellular models.

Rationale for Experimental Choices: The cell viability assay is the workhorse for initial efficacy screening. It provides a quantitative measure (IC50) of the concentration at which a drug inhibits 50% of cellular metabolic activity, a proxy for cell proliferation and viability. To assess selectivity, these assays are run in parallel on cell lines engineered to express different EGFR variants: wild-type, sensitizing mutations (e.g., del19), and resistance mutations (e.g., T790M, C797S). A desirable candidate will have a low IC50 for mutant EGFR and a significantly higher IC50 for WT EGFR, indicating a wide therapeutic window.

In_Vitro_Workflow start Start: Engineered Cell Lines (WT, del19, T790M, C797S) step1 Seed cells in 96-well plates start->step1 step2 Treat with serial dilutions of EGFR inhibitors step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add Cell Viability Reagent (e.g., MTS/MTT) step3->step4 step5 Measure Absorbance (Spectrophotometer) step4->step5 end Data Analysis: Calculate IC50 values for each cell line step5->end caption Fig 2. In Vitro IC50 Determination Workflow. In_Vivo_Workflow start Start: Implant NSCLC cells (e.g., PC9-DTC) into immunocompromised mice step1 Allow tumors to reach ~150-200 mm³ start->step1 step2 Randomize mice into treatment groups (Vehicle, Osimertinib, Novel Drug) step1->step2 step3 Administer daily treatment (e.g., oral gavage) step2->step3 step4 Measure tumor volume and body weight 2-3 times per week step3->step4 step5 Continue for 21-28 days or until endpoint step4->step5 end Data Analysis: Calculate Tumor Growth Inhibition (TGI) step5->end caption Fig 3. In Vivo Xenograft Model Workflow.

Caption: Fig 3. In Vivo Xenograft Model Workflow.

Experimental Protocol: NSCLC Xenograft Model

  • Cell Implantation: Subcutaneously inject 5x10^6 NSCLC cells (e.g., PC9-DTC, which harbors del19/T790M/C797S) suspended in Matrigel into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group).

  • Treatment Administration: Administer the vehicle control, standard-of-care (e.g., Osimertinib), and novel inhibitors daily via oral gavage at predetermined, well-tolerated doses.

  • Data Collection: Measure tumor volumes and mouse body weights three times a week to monitor efficacy and toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percent TGI using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group. A TGI >100% indicates tumor regression. [15] Comparative In Vivo Data Summary

ModelTreatmentDose (mg/kg)Tumor Growth Inhibition (TGI)Reference
PC9-DTC (del19/T790M/C797S) Osimertinib25<20%[15]
PC9-DTC (del19/T790M/C797S) CCM-205MTD>100% (Regression)[15]
PC9-DTC (del19/T790M/C797S) BLU-945MTD>100% (Regression)[15]
Clinical Efficacy

Ultimately, the value of an inhibitor is determined by its performance in human clinical trials. Key endpoints include Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).

Comparative Clinical Data Summary

TrialSettingTreatment ArmsMedian PFSMedian OS
FLAURA [3]1st Line, EGFRmOsimertinib vs. Gefitinib/Erlotinib18.9 months vs. 10.2 months38.6 months vs. 31.8 months
AURA3 [16]2nd Line, T790M+Osimertinib vs. Chemotherapy10.1 months vs. 4.4 months26.8 months
CHRYSALIS [17]Post-Chemo, Exon20insAmivantamab-ORR: 40%
HERTHENA-Lung01 Heavily Pretreated, EGFRmPatritumab Deruxtecan5.5 months11.9 months

Beyond Tyrosine Kinase Inhibition: Novel Mechanisms of Action

The challenge of acquired resistance has driven the development of inhibitors that act beyond the ATP-binding pocket of EGFR.

Amivantamab (Rybrevant®): This first-in-class bispecific antibody represents a significant therapeutic advance, particularly for patients with EGFR exon 20 insertion mutations, which are historically resistant to TKIs. [8]Amivantamab simultaneously targets the extracellular domains of both EGFR and MET. [8][17]This dual blockade inhibits ligand-induced signaling, triggers receptor degradation, and engages immune cells via antibody-dependent cellular cytotoxicity (ADCC). [8][18][19]By targeting both pathways, it can counteract resistance mediated by MET amplification, a known bypass track for EGFR TKI resistance. [8] Patritumab Deruxtecan (HER3-DXd): This is a novel antibody-drug conjugate (ADC) composed of a human anti-HER3 antibody linked to a topoisomerase I inhibitor payload. [9][20]HER3 is broadly expressed in NSCLC tumors and is associated with resistance and metastatic progression. [20][21]HER3-DXd delivers its cytotoxic payload directly to tumor cells expressing HER3, demonstrating clinical activity across a wide range of EGFR TKI resistance mechanisms, independent of the specific mutation. [9][20]Recent data from the HERTHENA-Lung02 trial showed a statistically significant improvement in PFS versus chemotherapy, although an OS benefit was not observed. [21][22]

Conclusion and Future Directions

The therapeutic arsenal against EGFR-mutated NSCLC has expanded dramatically from first-generation reversible inhibitors to highly selective third-generation agents and now to novel modalities that address complex resistance mechanisms. Third-generation TKIs like osimertinib have set a high bar for first-line efficacy. [3][4]However, the inevitability of resistance, particularly via the C797S mutation, underscores the critical need for the next wave of therapeutics.

Fourth-generation TKIs are being specifically designed to inhibit EGFR triple-mutant (e.g., del19/T790M/C797S) tumors and are showing promising preclinical activity. [7][10][15][23][24]Furthermore, agents with entirely new mechanisms, such as the bispecific antibody amivantamab and the ADC patritumab deruxtecan, are providing new hope for patients who have exhausted TKI options. [8][9]The future of EGFR-targeted therapy will likely involve sophisticated strategies, including rational combinations of these novel agents and the use of liquid biopsies to dynamically track and adapt to the evolution of resistance mutations in real-time.

References

  • Eberlein, C. A., Stetson, D., Markovets, A. A., Al-Kadhimi, K. J., Lai, Z., Fisher, P. R., ... & Janne, P. A. (2015). Acquired Resistance to the Third-Generation EGFR Inhibitor Rociletinib in a Patient with T790M-Positive Non-Small-Cell Lung Cancer. Journal of Thoracic Oncology, 10(9), e82-e84. [Link]

  • Le, X., Puri, S., Negrao, M. V., Nilsson, M. B., Robichaux, J., Boyle, T., ... & Heymach, J. V. (2018). Landscape of acquired resistance to osimertinib in EGFR-mutant NSCLC and clinical validation of combined EGFR and RET inhibition with osimertinib and BLU-667 for acquired RET fusion. Cancer discovery, 8(11), 1390-1401. [Link]

  • OncoDaily. (2025, December 7). Amivantamab: A Deep Dive Into Its Mechanism, Clinical Data, and Expanding Role in EGFR-Driven Non–Small Cell Lung Cancer. OncoDaily. [Link]

  • The ASCO Post. (2019, November 10). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. The ASCO Post. [Link]

  • Wang, S., Song, Y., & Liu, D. (2017). EAI045: the fourth-generation EGFR inhibitor overcoming T790M and C797S resistance. Cancer letters, 385, 51-54. [Link]

  • ResearchGate. (n.d.). EGFR-dependent mechanisms of resistance to third-generation EGFR-TKIs. ResearchGate. [Link]

  • Lin, C. C., Shih, J. Y., Yu, C. J., Ho, C. C., Liao, W. Y., Lee, J. H., ... & Yang, J. C. H. (2020). Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review). Experimental and therapeutic medicine, 20(4), 3345-3355. [Link]

  • Tanaka, H., Taima, K., Morimoto, T., Ono, A., Fukuda, Y., Kenmotsu, H., ... & Yamamoto, N. (2024). Comparison of efficacy of gefitinib and osimertinib for untreated EGFR mutation-positive non-small-cell lung cancer in patients with poor performance status. Respiratory Investigation. [Link]

  • Syed, Y. Y. (2021). Amivantamab: first approval. Drugs, 81(12), 1433-1439. [Link]

  • Daiichi Sankyo. (2021, June 4). Patritumab Deruxtecan Data at ASCO Demonstrates Tumor Response Across Multiple Resistance Mechanisms in Patients with Advanced EGFR-Mutated NSCLC. Daiichi Sankyo. [Link]

  • Cho, B. C., Lee, S. H., Spira, A., Sanborn, R. E., & O'Malley, M. (2022). Amivantamab, an Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-epithelial Transition Factor (MET) Bispecific Antibody, Designed to Enable Multiple Mechanisms of Action and Broad Clinical Applications. Clinical Lymphoma, Myeloma & Leukemia, 22, S266-S277. [Link]

  • ResearchGate. (n.d.). Amivantamab mechanisms of action. ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024). RSC Publishing. [Link]

  • Yonsei University. (n.d.). Amivantamab, an Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-epithelial Transition Factor (MET) Bispecific Antibody, Designed to Enable Multiple Mechanisms of Action and Broad Clinical Applications. Yonsei University. [Link]

  • National Institutes of Health. (n.d.). Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations. PMC - NIH. [Link]

  • Jänne, P. A., Baik, C., Su, W. C., Johnson, M. L., Hayashi, H., Nishio, M., ... & Yu, H. A. (2022). Efficacy and safety of patritumab deruxtecan (HER3-DXd) in EGFR inhibitor–resistant, EGFR-mutated non–small cell lung cancer. Cancer Discovery, 12(1), 74-89. [Link]

  • PubMed Central. (n.d.). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. PubMed Central. [Link]

  • Dana-Farber Cancer Institute. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Dana-Farber Cancer Institute. [Link]

  • OncLive. (2023, September 10). Patritumab Deruxtecan Elicits Durable Responses in EGFR-Mutated NSCLC. OncLive. [Link]

  • National Institutes of Health. (n.d.). Structural insights into drug development strategy targeting EGFR T790M/C797S. NIH. [Link]

  • Mansour, M. A., AboulMagd, A. M., Abbas, S. H., Abdel-Rahman, H. M., & Abdel-Aziz, M. (2023). Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. RSC Medicinal Chemistry, 14(8), 1435-1456. [Link]

  • PubMed. (2025, January 1). Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment. PubMed. [Link]

  • National Institutes of Health. (n.d.). Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges. PMC - NIH. [Link]

  • Patsnap Synapse. (2024, June 21). What are EGFR C797S inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Patsnap Synapse. (2025, March 20). What's the latest update on the ongoing clinical trials related to EGFR?. Patsnap Synapse. [Link]

  • ASCO Publications. (2025, May 28). Phase 1/2 clinical trial of JIN-A02, a 4th generation EGFR-TKI in EGFR-mutated advanced/metastatic non-small cell lung cancer. ASCO Publications. [Link]

  • PubMed. (2025, February 15). From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer. PubMed. [Link]

  • Oreate AI Blog. (2025, December 16). Advancements in Fourth-Generation EGFR Targeted Drugs: 17 Investigational Drugs Overcoming Lung Cancer Resistance. Oreate AI Blog. [Link]

  • Targeted Oncology. (2025, June 2). Patritumab Deruxtecan Falls Short in EGFRm NSCLC. Targeted Oncology. [Link]

  • ASCO Publications. (2025, May 28). Novel potent and selective fourth-generation inhibitors targeting EGFR for NSCLC therapy. ASCO Publications. [Link]

  • AACR Journals. (2024, April 5). Abstract CT154: Phase 1/2 clinical trial of JIN-A02, a 4th generation EGFR-TKI, in patients with 3rd generation EGFR-TKI resistance in EGFR mutated advanced/metastatic non-small cell lung cancer (NSCLC). AACR Journals. [Link]

  • National Institutes of Health. (n.d.). Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation. PMC - NIH. [Link]

  • Recent Clinical Trials and Industry Updates on EGFR Inhibitors (2024-2025). (2025, December 21). [Source Not Available].
  • Mok, T. S., Wu, Y. L., Ahn, M. J., Garassino, M. C., Kim, H. R., Ramalingam, S. S., ... & Investigators, F. (2017). Osimertinib or platinum–pemetrexed in EGFR T790M–positive lung cancer. New England Journal of Medicine, 376(7), 629-640. [Link]

  • National Institutes of Health. (n.d.). Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth factor receptor mutations. NIH. [Link]

  • Remon, J., Besse, B., & Falchero, L. (2016). Third-generation tyrosine kinase inhibitors targeting epidermal growth factor receptor mutations in non-small cell lung cancer. Frontiers in oncology, 6, 249. [Link]

  • Andrews Wright, A., & Sequist, L. V. (2017). Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer. Translational lung cancer research, 6(Suppl 1), S71. [Link]

Sources

A Comparative Guide to the Anti-proliferative Activity of Anthranilic and Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Drug Discovery Professionals

Given the foundational role of aromatic carboxylic acids in medicinal chemistry, this guide provides a comparative analysis of the anti-proliferative activities of compounds derived from the versatile scaffolds of anthranilic acid and para-aminobenzoic acid (PABA). While the originally specified "Methyl 4-amino-3-chloro-5-methylbenzoate" represents a niche starting material with limited public data, the broader families of anthranilates and aminobenzoates offer a wealth of structurally diverse derivatives with significant, well-documented anti-cancer potential.[1][2][3] This guide will delve into the synthesis, comparative efficacy, and mechanistic underpinnings of representative compounds from these classes, providing researchers with the critical data and protocols necessary to advance their own discovery programs.

The Rationale: Why Anthranilates and Aminobenzoates?

Anthranilic acid (2-aminobenzoic acid) and its isomer, p-aminobenzoic acid (PABA or 4-aminobenzoic acid), are privileged structures in drug design. Their bifunctional nature, possessing both an amino group and a carboxylic acid, allows for versatile chemical modifications, leading to a wide array of derivatives.[1][2] These scaffolds are present in numerous commercial drugs and have been extensively explored for various therapeutic applications, including the development of anti-proliferative agents.[3][4] Derivatives have been shown to act as apoptosis initiators, kinase inhibitors, and modulators of key cancer-related signaling pathways.[3]

Synthesis of Bioactive Derivatives: A Generalized Approach

The synthesis of anti-proliferative agents from these scaffolds typically involves modification at the amino and/or carboxyl groups. A common strategy is the N-acylation or N-arylation of the amino group and the esterification or amidation of the carboxylic acid. For instance, a series of N-(2-(trifluoromethyl)pyridin-4-yl) anthranilic acid esters were synthesized and showed potent anti-proliferative activity across a wide panel of human cancer cell lines.[4][5]

Herein, we present a generalized synthetic workflow for creating a library of such derivatives for screening.

cluster_0 Step 1: N-Arylation cluster_1 Step 2: Carboxyl Group Modification cluster_2 Step 3: Purification & Characterization A Anthranilic Acid Derivative C Ullmann or Buchwald-Hartwig Coupling (Cu or Pd catalyst, base, solvent) A->C B Aryl Halide (e.g., 4-halo-2-(trifluoromethyl)pyridine) B->C D N-Aryl Anthranilic Acid Intermediate C->D Intermediate Product F Esterification (e.g., DCC/DMAP) or Amidation (e.g., HATU/DIPEA) D->F E Alcohol (R-OH) or Amine (R-NH2) E->F G Crude Product F->G Final Product Mixture H Column Chromatography G->H I Pure Bioactive Derivative H->I J Spectroscopic Analysis (NMR, MS) I->J

Caption: Generalized workflow for synthesizing N-aryl anthranilate derivatives.

Comparative Anti-proliferative Activity

The efficacy of novel compounds is best understood in comparison to both established chemotherapeutics and other investigational molecules. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Table 1: Comparative in vitro Anti-proliferative Activity (IC50, µM) of Selected Aminobenzoic Acid Derivatives vs. Doxorubicin
Compound/DrugMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)Notes
Doxorubicin (Standard) ~2.5[6][7]>20 (Resistant)[6][7]-12.2[6][7]Widely used chemotherapeutic, but resistance is common.[6][7]
Chloro anilinoquinoline derivative (PABA-based) 3.42[1]5.97[1]--Demonstrates potent activity, particularly against MCF-7.[1]
Thiazolidine-oxothiazolidinylidene derivative (PABA-based) --45.32[1]-Moderate activity against colon cancer cell line.[1]
N-(2-(trifluoromethyl)pyridin-4-yl) anthranilic acid esters Potent (nM range)[4][5]Potent (nM range)[4][5]Potent (nM range)[4][5]-Broad and potent activity across many cell lines.[4][5]
2-Aryl-quinazolin-4-yl aminobenzoic acids VariedVariedVariedVariedSelect compounds showed significant anti-proliferative effects across 59 cell lines.[8]

Note: IC50 values can vary between laboratories due to different experimental conditions. The data presented is for comparative purposes.[7]

Structure-Activity Relationship (SAR) Insights

The development of potent anti-cancer agents relies heavily on understanding the relationship between a molecule's structure and its biological activity.[9][10][11][12] For anthranilic and aminobenzoic acid derivatives, several key SAR trends have emerged:

  • N-Substitution: The nature of the substituent on the amino group is critical. Aromatic and heteroaromatic groups, particularly those with electron-withdrawing features like trifluoromethyl, can significantly enhance potency.[4][5]

  • Carboxyl Group Modification: Conversion of the carboxylic acid to esters or amides can modulate properties like cell permeability and target engagement.

  • Positional Isomerism: The relative positions of the amino and carboxyl groups (e.g., ortho in anthranilic acid vs. para in PABA) influence the overall geometry and binding capabilities of the molecule, leading to different biological profiles.[8]

cluster_Factors Modulating Factors SAR Core Scaffold (Anthranilate/Aminobenzoate) N-Substitution (Aromatic/Heteroaromatic) Carboxyl Modification (Ester/Amide) Overall Potency & Selectivity A Lipophilicity SAR:f1->A influences SAR:f2->A modifies B Electronic Effects (e.g., CF3 group) SAR:f1->B introduces C Steric Hindrance SAR:f1->C can cause A->SAR:f3 B->SAR:f3 C->SAR:f3

Caption: Key factors influencing the Structure-Activity Relationship (SAR).

Mechanisms of Action: Targeting Kinase Signaling

A significant number of aminobenzoic and anthranilic acid derivatives exert their anti-proliferative effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[13] For example, some derivatives have shown potent inhibitory activity against VEGFR-2, PI3K, and other kinases involved in oncogenic signaling pathways.[1][14][15]

Illustrative Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer, promoting cell proliferation and survival.[15] Several novel inhibitors, including those based on aminobenzoate scaffolds, target components of this pathway.[15]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Aminobenzoate-based PI3K Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a model compound.

Experimental Protocols: Assessing Anti-proliferative Activity

Accurate and reproducible data is the cornerstone of drug discovery. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17]

Detailed Protocol: MTT Assay for Cell Viability

This protocol provides a standardized workflow for determining the IC50 values of test compounds.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[16]

  • Cell culture medium (appropriate for the cell line).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[17]

  • 96-well flat-bottom plates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[18]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-only controls (e.g., DMSO) and untreated controls.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][18]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17][19]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[16]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[19] A reference wavelength of 630 nm can be used to reduce background noise.[16]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The anthranilic and para-aminobenzoic acid scaffolds are demonstrably fertile ground for the discovery of novel anti-proliferative agents. The chemical tractability of these starting materials allows for the generation of large, diverse libraries, and high-throughput screening using robust methods like the MTT assay can efficiently identify potent lead compounds. Future work should focus on optimizing the SAR to enhance potency and selectivity, elucidating specific kinase targets, and advancing promising candidates into more complex in vivo models to assess their therapeutic potential.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(10), 7356. [Link]

  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(10), 1475. [Link]

  • Haroon, M., et al. (2023). Synthetic routes of p-aminobenzoic acid derivatives having anticancer activities. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Frontiers in Chemistry, 11, 1238964. [Link]

  • Thong-ASA, W., & Taka, T. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(10), 7356. [Link]

  • Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. [Link]

  • Shafi, S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(32), 29334–29355. [Link]

  • Gonec, T., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(22), 5431. [Link]

  • Prasher, P., & Sharma, M. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Chemistry, 5(4), 2539-2563. [Link]

  • IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. ResearchGate. [Link]

  • Kamal, A., et al. (2008). Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.
  • T-H, L., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 13(10), 1543. [Link]

  • Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Egyptian Journal of Chemistry. [Link]

  • Mohareb, R. M., & Halim, M. A. A. (2025). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. ResearchGate. [Link]

  • Nasr, T., et al. (2022). Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. ResearchGate. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Entrena, A., et al. (2020). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 25(16), 3584. [Link]

  • Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Semantic Scholar. [Link]

  • Wang, Y., et al. (2014). Synthesis and anticancer structure activity relationship investigation of cationic anthraquinone analogs. European Journal of Medicinal Chemistry, 78, 243-249. [Link]

  • Warrier, S. D., & Kumar, A. (2023). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Drug Targets, 24(11), 931-947. [Link]

  • Elsayed, Z. M., et al. (2023). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200331. [Link]

  • Zee-Cheng, R. K., & Cheng, C. C. (1978). Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones. Journal of Medicinal Chemistry, 21(3), 291-294. [Link]

  • Talı, Z. G., et al. (2020). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Biology, 44(2), 114-124. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-amino-3-chloro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of Methyl 4-amino-3-chloro-5-methylbenzoate

This document provides comprehensive safety and logistical guidance for the handling and disposal of this compound. As a substituted chlorinated aromatic amine, this compound requires stringent safety protocols to mitigate potential health risks. This guide is founded on established principles for managing analogous chemical structures to ensure the safety of all laboratory personnel. The procedures outlined herein are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of caution and expertise.

Hazard Assessment: Understanding the Risk Profile

Based on data from closely related analogues, such as other substituted aminobenzoates, the primary hazards are anticipated to be:

  • Skin Irritation/Corrosion: Direct contact may cause skin irritation.[5] Prolonged exposure or absorption through the skin is a significant risk with aromatic amines.[6]

  • Serious Eye Damage/Irritation: The compound is expected to be a serious eye irritant.[7][8][9]

  • Acute Toxicity (Oral): Analogous compounds are classified as harmful if swallowed.[5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[5]

Table 1: Anticipated Hazard Profile

Hazard Classification GHS Hazard Statement Precautionary Statement Examples
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed P270: Do not eat, drink or smoke when using this product.[10]
Skin Irritation (Category 2) H315: Causes skin irritation P280: Wear protective gloves/protective clothing.[5]
Eye Irritation (Category 2) H319: Causes serious eye irritation P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[9]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] |

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to prevent exposure through dermal, ocular, and respiratory routes. All PPE must be inspected for integrity before each use.[11]

Table 2: PPE Requirements for Handling this compound

Protection Type Specification Rationale and Best Practices
Eye & Face Protection Chemical splash goggles and a full-face shield. Goggles must provide a complete seal around the eyes to protect against dust and splashes. A face shield is required over the goggles during procedures with a high risk of splashing, such as transferring solutions.[12][13]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is required. Nitrile gloves offer robust protection against a range of chemicals. Double-gloving is a critical best practice; the outer glove should be removed and disposed of immediately after the handling procedure is complete and before leaving the designated work area (e.g., fume hood).[12][14]
Body Protection Fully-buttoned, flame-retardant laboratory coat with tight cuffs. A chemical-resistant apron is recommended for large quantities or splash-prone tasks. A lab coat protects against incidental contact. The cuffs should be tucked under the inner glove to create a seal. An apron provides an additional barrier during transfers.[11][12]
Respiratory Protection All handling must be performed within a certified chemical fume hood. A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors or fine dust.[12] If a fume hood is not available or during a large spill, a full-face respirator with organic vapor cartridges is necessary.[6]

| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects.[12] |

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing risk.

Preparation and Pre-Handling
  • Conduct a Risk Assessment: Before beginning any new procedure, perform a detailed risk assessment specific to the quantities and manipulations involved.

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Assemble Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[7]

  • Prepare a Spill Kit: Have a spill kit rated for organic amines readily accessible. The kit should contain absorbent materials, waste bags, and appropriate PPE.[12]

Chemical Handling
  • Don PPE: Put on all required PPE as specified in Table 2 before entering the designated handling area.

  • Dispensing and Weighing: Conduct all manipulations, especially weighing of the solid compound, exclusively within the chemical fume hood to contain any dust.[12] Use anti-static weigh boats and tools.

  • Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing. Keep containers closed when not in use.

  • Heating: If heating is required, use controlled heating sources like a heating mantle or an oil bath. Avoid open flames.[12]

Post-Handling and Decontamination
  • Decontaminate Surfaces: After handling is complete, wipe down the work surface inside the fume hood, the exterior of the primary container, and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste, followed by the face shield, apron, and lab coat. Inner gloves and goggles should be removed last, just before exiting the lab.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8]

Emergency and Spill Procedures

Immediate First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water for at least 15 minutes.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Small Spill Cleanup (inside a fume hood):

  • Alert personnel in the immediate area.

  • Wearing the full PPE outlined in Table 2, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5]

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the spill area as described in the post-handling procedure.

Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All contaminated solid materials, including gloves, pipette tips, weigh boats, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Waste Storage: Store all hazardous waste containers in a designated and properly ventilated satellite accumulation area within the laboratory, away from incompatible materials like strong acids or oxidizing agents.[8][10]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical stages and decision points for safely managing this compound in a laboratory setting.

Caption: Workflow for the safe handling and disposal of this compound.

References

  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Benchchem.
  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PubMed Central. (2023-10-01).
  • Methyl 4-amino-3-methylbenzoate - SAFETY DATA SHEET.
  • Personal protective equipment for handling Aniline Mustard. Benchchem.
  • Methyl 3-amino-4-methylbenzoate - SAFETY DATA SHEET. (2010-08-30).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-14).
  • Safety Data Sheet - CymitQuimica. (2024-12-19).
  • Personal Protective Equipment - OSHA.
  • What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (2025-02-24).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-24).
  • Toxicity of Model Aliphatic Amines and Their Chlorinated Forms - PubMed.
  • Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed. (1985-05-01).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009-09-18).
  • Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - OSTI.GOV. (1985-05-01).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).

Sources

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